molecular formula C8H7FO B1344187 5-Fluoro-2,3-dihydrobenzofuran CAS No. 245762-35-0

5-Fluoro-2,3-dihydrobenzofuran

Cat. No.: B1344187
CAS No.: 245762-35-0
M. Wt: 138.14 g/mol
InChI Key: PAVTXINZFWRQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2,3-dihydrobenzofuran (CAS 245762-35-0) is a fluorinated heterocyclic compound that serves as a crucial building block and intermediate in organic synthesis, particularly in pharmaceutical research . Its structure combines the foundational 2,3-dihydrobenzofuran scaffold, a cornerstone in medicinal chemistry due to its presence in numerous bioactive molecules, with a strategically placed fluorine atom at the 5-position . The introduction of fluorine is a pivotal strategy in drug design, as it can significantly enhance a compound's metabolic stability, modulate its lipophilicity, and improve its overall pharmacokinetic profile . This makes this compound a valuable precursor for constructing more complex molecules. Research demonstrates its specific application as a key intermediate in the development of potent enzyme inhibitors. For instance, incorporating the 5-fluoro-dihydrobenzofuran moiety has been shown to dramatically improve the potency of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors and is a critical component in the design of highly potent, orally active small-molecule inhibitors of Embryonic Ectoderm Development (EED), a promising target in oncology . The compound has a molecular formula of C 8 H 7 FO and a molecular weight of 138.14 g/mol . It is typically supplied as a colorless to pale yellow liquid or oil . Attention: This product is for research use only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVTXINZFWRQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625470
Record name 5-Fluoro-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245762-35-0
Record name 5-Fluoro-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluor-2,3-dihydrobenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1H and 13C NMR assignment of 5-Fluoro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H and ¹³C NMR Assignment of 5-Fluoro-2,3-dihydrobenzofuran

This guide provides a detailed analysis and predicted assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. Due to the limited availability of directly published experimental data for this specific compound, this guide utilizes established principles of NMR spectroscopy, including substituent effects and coupling constants derived from analogous structures, to construct a comprehensive and predictive spectral assignment. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of fluorinated benzofuran derivatives.

Molecular Structure

For clarity in the following spectral assignments, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound, typically referenced to tetramethylsilane (TMS) in a solvent like deuterochloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data
PositionPredicted δ (ppm)MultiplicityPredicted J (Hz)
H-2~4.6Triplet (t)J(H2,H3) ≈ 8.5
H-3~3.2Triplet (t)J(H3,H2) ≈ 8.5
H-4~6.7Doublet of doublets (dd)³J(H4,F5) ≈ 9.0, ³J(H4,H6) ≈ 8.5
H-6~6.6Doublet of doublets of doublets (ddd)³J(H6,H7) ≈ 8.5, ⁴J(H6,F5) ≈ 5.0, ³J(H6,H4) ≈ 8.5
H-7~6.75Doublet (d)³J(H7,H6) ≈ 8.5
Table 2: Predicted ¹³C NMR Data
PositionPredicted δ (ppm)Multiplicity (due to ¹³C-¹⁹F coupling)Predicted J (Hz)
C-2~71Singlet (s)-
C-3~29Singlet (s)-
C-3a~125Doublet (d)³J(C3a,F5) ≈ 8
C-4~110Doublet (d)²J(C4,F5) ≈ 24
C-5~157Doublet (d)¹J(C5,F5) ≈ 240
C-6~112Doublet (d)²J(C6,F5) ≈ 21
C-7~110Doublet (d)³J(C7,F5) ≈ 4
C-7a~160Singlet (s)-

Experimental Protocols

Sample Preparation
  • Dissolution : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1][2] For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial.[2]

  • Filtration : To ensure a homogeneous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

  • Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing, unless the solvent's residual peak is used.

  • Capping and Labeling : Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR :

    • Pulse Sequence : Standard single-pulse experiment.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16, depending on the sample concentration.

  • ¹³C NMR :

    • Pulse Sequence : Standard proton-decoupled pulse sequence (e.g., zgpg30). For quantitative analysis, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[4]

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds (longer delays may be needed for quaternary carbons).

    • Number of Scans : 128 to 1024 or more, depending on concentration.

  • 2D NMR (COSY, HSQC, HMBC) :

    • These experiments are proton-detected and generally more sensitive than ¹³C NMR.

    • Standard pulse programs available on the spectrometer software should be used.

    • For HMBC, the long-range coupling delay should be optimized (typically for J = 8-10 Hz) to observe two- and three-bond correlations.[5][6]

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample (5-25 mg in 0.6 mL CDCl3) filter Filter into NMR Tube dissolve->filter add_std Add TMS Standard filter->add_std shim Shim Magnetic Field add_std->shim H1 Acquire 1D ¹H Spectrum C13 Acquire 1D ¹³C Spectrum H1->C13 proc_1d Process 1D Spectra (FT, Phasing, Referencing) H1->proc_1d COSY Acquire 2D COSY C13->COSY C13->proc_1d HSQC Acquire 2D HSQC COSY->HSQC HMBC Acquire 2D HMBC HSQC->HMBC proc_2d Process 2D Spectra HMBC->proc_2d proc_1d->proc_2d assign Assign Signals proc_2d->assign

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Spectral Assignment Strategy

The unequivocal assignment of all ¹H and ¹³C signals is achieved through a combination of 1D and 2D NMR experiments.

¹H NMR Spectrum Analysis
  • Aliphatic Region (δ 3.0-5.0 ppm) : Two triplets are expected, corresponding to the methylene protons at the C-2 and C-3 positions. The downfield shift of H-2 is due to its proximity to the oxygen atom. These will show a vicinal coupling (³J) to each other.

  • Aromatic Region (δ 6.5-7.0 ppm) : Three distinct signals are anticipated for H-4, H-6, and H-7.

    • H-4 : Will appear as a doublet of doublets due to coupling with H-6 (³J, ortho) and the fluorine at C-5 (³J, ortho). The ortho H-F coupling is typically large (around 9 Hz).

    • H-6 : Will be a doublet of doublets of doublets, coupling to H-7 (³J, ortho), H-4 (³J, para, typically small but observable), and the fluorine at C-5 (⁴J, meta). The meta H-F coupling is smaller, around 5 Hz.

    • H-7 : Will appear as a doublet due to ortho coupling with H-6.

¹³C NMR Spectrum Analysis
  • The fluorine atom significantly influences the chemical shifts of the aromatic carbons.

  • C-5 : Directly bonded to fluorine, this carbon will show a very large one-bond coupling constant (¹J(C,F) ≈ 240 Hz) and will be shifted significantly downfield.

  • C-4 and C-6 : These carbons, ortho to the fluorine, will exhibit two-bond couplings (²J(C,F)) in the range of 20-25 Hz.

  • C-3a and C-7 : Meta to the fluorine, these carbons will show smaller three-bond couplings (³J(C,F)) of approximately 4-8 Hz.

  • C-7a : Para to the fluorine, this carbon may show a very small four-bond coupling, which might not be resolved.

2D NMR Correlation for Structure Confirmation

The following logical workflow outlines how 2D NMR experiments confirm the assignments made from 1D spectra.

Assignment_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Final Assignment H1 ¹H Spectrum (Identify spin systems & H-F couplings) COSY COSY (Correlate coupled protons, e.g., H2-H3, H6-H7, H4-H6) H1->COSY HSQC HSQC (Connect protons to their directly attached carbons, e.g., H2-C2, H7-C7) H1->HSQC C13 ¹³C Spectrum (Identify carbons & C-F couplings) C13->HSQC HMBC HMBC (Confirm long-range connectivity, e.g., H2 to C3/C7a, H7 to C5/C3a) COSY->HMBC HSQC->HMBC Assignment Complete & Unambiguous ¹H and ¹³C Assignment HMBC->Assignment

Caption: Logical workflow for the complete NMR assignment of this compound.

  • COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. Key correlations would be observed between H-2 and H-3 in the aliphatic region, and between H-6/H-7 and H-4/H-6 in the aromatic region, confirming the proton spin systems.[5][7]

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom. It provides a straightforward way to assign the protonated carbons (C-2, C-3, C-4, C-6, and C-7) once the proton assignments are tentatively made.[5][6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is crucial for assigning quaternary carbons and confirming the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[5][6][7] Key expected correlations include:

    • H-2 correlating to C-3, C-3a, and C-7a.

    • H-7 correlating to C-5 and C-3a.

    • H-4 correlating to C-5, C-6, and C-3a.

By systematically applying this workflow, a complete and confident assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved.

References

An In-depth Technical Guide to the 19F NMR Chemical Shift of 5-Fluoro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 19F Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Fluoro-2,3-dihydrobenzofuran. Due to the absence of a publicly available, experimentally determined 19F NMR chemical shift for this specific compound in the reviewed literature, this document presents an estimated chemical shift based on typical ranges for analogous aromatic fluorine compounds. Furthermore, it details a standardized experimental protocol for the acquisition and analysis of the 19F NMR spectrum for this and similar small molecules.

Data Presentation

The 19F NMR chemical shift for this compound is influenced by the electronic environment of the fluorine atom on the benzene ring. While a precise experimental value is not available, an estimated range can be inferred from the typical chemical shifts of fluoroaromatic compounds.

CompoundSolventReference StandardEstimated 19F Chemical Shift (δ) in ppm
This compoundCDCl₃CCl₃F (0 ppm)-110 to -140

Note: The estimated chemical shift is based on the typical range for aryl fluorides. The actual value may vary depending on the specific experimental conditions.

Experimental Protocols

The following section outlines a detailed methodology for obtaining a high-quality 19F NMR spectrum of a small organic molecule such as this compound.

1. Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

    • NMR tube (5 mm diameter)

    • Internal or external reference standard (e.g., Trichlorofluoromethane, CCl₃F)

    • Pipettes

    • Vortex mixer

  • Procedure:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • If using an internal standard, add a small, known amount to the solution.

    • Thoroughly mix the solution using a vortex mixer until the sample is completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If using an external standard, a sealed capillary containing the standard is placed inside the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

The following are general guidelines for setting up an NMR spectrometer for 19F NMR analysis. Specific parameters may need to be optimized for the instrument in use.

  • Instrument: A high-field NMR spectrometer equipped with a fluorine-observe probe.

  • Parameters:

    • Nucleus: 19F

    • Frequency: Determined by the spectrometer's field strength (e.g., 376 MHz on a 400 MHz instrument).

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration.

    • Number of Scans: 16 to 128 scans, depending on the sample concentration.

    • Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to ensure the signal is captured.

    • Referencing: The chemical shift is referenced to CCl₃F at 0 ppm.

3. Data Processing and Analysis

Once the raw data (Free Induction Decay or FID) is acquired, it needs to be processed to obtain the final spectrum.

  • Fourier Transformation: The FID is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated relative to the reference standard.

  • Integration: The area under the peak is integrated to provide information on the relative number of fluorine nuclei.

  • Peak Picking: The chemical shift of the peak is determined.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve add_ref Add Reference dissolve->add_ref transfer Transfer to NMR Tube add_ref->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analyze Analyze Spectrum reference->analyze

Caption: General workflow for 19F NMR analysis.

Logical_Relationship compound This compound nmr_exp 19F NMR Experiment compound->nmr_exp is analyzed by raw_data Free Induction Decay (FID) nmr_exp->raw_data produces processed_spectrum 19F NMR Spectrum raw_data->processed_spectrum is processed to chem_shift Chemical Shift (δ) processed_spectrum->chem_shift yields

Caption: Logical flow from compound to spectral data.

Navigating the Fragmentation Landscape of 5-Fluoro-2,3-dihydrobenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Fluoro-2,3-dihydrobenzofuran. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide leverages the known fragmentation of the parent molecule, 2,3-dihydrobenzofuran, in conjunction with established principles of mass spectrometry for fluorinated aromatic compounds to propose a likely fragmentation pathway. This information is critical for the identification and structural elucidation of this compound in various research and development settings.

Predicted Mass Spectrometry Data

The expected mass-to-charge ratios (m/z) and relative intensities of the major fragment ions of this compound upon electron ionization are summarized in the table below. The molecular ion (M+) is anticipated to be prominent, reflecting the relative stability of the aromatic system. The predicted fragmentation is based on the known mass spectrum of 2,3-dihydrobenzofuran obtained from the NIST Mass Spectrometry Data Center.

Predicted m/zProposed Fragment IonPredicted Relative IntensityNotes
138[C₈H₇FO]⁺•HighMolecular Ion (M⁺•)
137[C₈H₆FO]⁺ModerateLoss of a hydrogen radical ([M-H]⁺)
110[C₇H₅F]⁺•ModerateLoss of ethylene (C₂H₄) via Retro-Diels-Alder reaction
109[C₇H₆FO]⁺ModerateLoss of an ethyl radical ([M-C₂H₅]⁺)
83[C₅H₄F]⁺ModerateFurther fragmentation of the [M-C₂H₄]⁺• ion

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by the ionization of the molecule, leading to the formation of a molecular ion (m/z 138). The primary fragmentation routes are predicted to involve the loss of a hydrogen atom and a Retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for cyclic ethers.

A key fragmentation pathway is the RDA reaction, which involves the cleavage of the dihydro-furan ring, resulting in the expulsion of a neutral ethylene molecule (C₂H₄) and the formation of a radical cation at m/z 110. This is a common and diagnostic fragmentation for dihydrobenzofuran systems.

Another significant fragmentation is the loss of a hydrogen radical from the molecular ion, leading to the formation of a stable cation at m/z 137. Further fragmentation of the RDA product (m/z 110) can lead to the ion at m/z 83.

Fragmentation_Pathway M This compound m/z = 138 [C₈H₇FO]⁺• F1 [M-H]⁺ m/z = 137 [C₈H₆FO]⁺ M->F1 - H• F2 [M-C₂H₄]⁺• m/z = 110 [C₇H₅F]⁺• M->F2 - C₂H₄ (RDA) F3 [M-C₂H₅]⁺ m/z = 109 [C₇H₆FO]⁺ M->F3 - •C₂H₅ F4 [C₅H₄F]⁺ m/z = 83 F2->F4 - C₂H•

Predicted Fragmentation Pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for acquiring the mass spectrum of this compound.

Instrumentation:

  • A high-resolution mass spectrometer, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer, coupled with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or a gas chromatograph (GC).

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for generating reproducible spectra)

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 1-2 scans/second

Data Analysis:

The acquired mass spectrum should be processed to identify the molecular ion and major fragment ions. The resulting fragmentation pattern can then be compared to the predicted data in this guide for structural confirmation.

Disclaimer: The fragmentation pattern and data presented in this guide are predictive and based on the analysis of a structurally similar compound and established fragmentation principles. Experimental verification is essential for definitive structural elucidation.

FT-IR Spectral Analysis of 5-Fluoro-2,3-dihydrobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of 5-Fluoro-2,3-dihydrobenzofuran. Due to the limited availability of public domain spectral data for this specific compound, this document outlines the expected spectral features based on its chemical structure, provides a generalized experimental protocol for its analysis, and presents a standardized workflow for such spectroscopic investigations.

Expected FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by vibrational modes corresponding to its distinct functional groups: the aromatic ring, the dihydrofuran ring, the ether linkage, and the carbon-fluorine bond. The following table summarizes the anticipated absorption bands, their approximate wavenumbers, and their corresponding vibrational assignments. This table serves as a template for researchers to populate with their own experimental findings.

Peak Position (cm⁻¹)IntensityVibrational Assignment
3100 - 3000Medium to WeakC-H stretching (Aromatic)
2980 - 2850MediumC-H stretching (Aliphatic - CH₂)
~1600 & ~1480Medium to StrongC=C stretching (Aromatic ring)
~1450MediumCH₂ scissoring
1300 - 1200StrongC-O-C asymmetric stretching (Ether)
1250 - 1150StrongC-F stretching
~1050MediumC-O-C symmetric stretching (Ether)
900 - 675StrongC-H out-of-plane bending (Aromatic)

Generalized Experimental Protocol for FT-IR Analysis

This section details a standard methodology for obtaining the FT-IR spectrum of a liquid or solid organic compound like this compound.

2.1. Instrumentation

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • For liquid samples: Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

  • For solid samples: KBr powder and a pellet press, or an ATR accessory.

2.2. Sample Preparation

  • Neat Liquid: If this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates.

  • ATR (for liquids and solids): A small amount of the sample is placed directly onto the ATR crystal. This is often the simplest method as it requires minimal sample preparation.

  • KBr Pellet (for solids): If the compound is a solid, a small amount (1-2 mg) is ground with spectroscopic grade KBr powder (approx. 200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

2.3. Data Acquisition

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal/salt plates) is recorded. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is recorded.

  • Spectral Range: The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

  • Resolution and Scans: A spectral resolution of 4 cm⁻¹ is generally sufficient. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

2.4. Data Processing

  • The raw sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Baseline correction and smoothing may be applied if necessary.

  • Peak picking is performed to identify the wavenumbers of the absorption maxima.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the logical flow of an FT-IR analysis and the key structural components of this compound that give rise to its characteristic infrared spectrum.

FT_IR_Workflow FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 5-Fluoro-2,3- dihydrobenzofuran Preparation Prepare Sample (e.g., Neat, KBr Pellet, ATR) Sample->Preparation Background Record Background Spectrum Preparation->Background SampleSpec Record Sample Spectrum Background->SampleSpec Process Process Data (Ratio, Baseline Correction) SampleSpec->Process Analysis Peak Picking & Spectral Interpretation Process->Analysis FinalReport Final FT-IR Spectrum and Analysis Report Analysis->FinalReport Final Report

FT-IR Analysis Workflow Diagram

Vibrational_Modes Key Vibrational Modes of this compound cluster_modes Characteristic Vibrational Modes Molecule This compound Aromatic_CH Aromatic C-H Stretch (~3100-3000 cm⁻¹) Molecule->Aromatic_CH Aliphatic_CH Aliphatic C-H Stretch (~2980-2850 cm⁻¹) Molecule->Aliphatic_CH Aromatic_CC Aromatic C=C Stretch (~1600, ~1480 cm⁻¹) Molecule->Aromatic_CC Ether_COC Ether C-O-C Stretch (~1300-1200, ~1050 cm⁻¹) Molecule->Ether_COC CF_Stretch C-F Stretch (~1250-1150 cm⁻¹) Molecule->CF_Stretch

Key Vibrational Modes Diagram

Physicochemical properties of 5-Fluoro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 5-Fluoro-2,3-dihydrobenzofuran

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental characterization protocols, and synthetic relevance of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1]

Core Physicochemical Properties

This compound is a fluorinated heterocyclic compound with the chemical formula C₈H₇FO.[2] Its structural and physical characteristics make it a versatile intermediate in organic synthesis.

PropertyValueSource(s)
CAS Number 245762-35-0[1][2]
Molecular Formula C₈H₇FO[1][2]
Molecular Weight 138.14 g/mol [1][2]
Appearance Colourless Oil[2]
Boiling Point 191.6 ± 29.0 °C (Predicted)[2]
Density 1.214 ± 0.06 g/cm³ (Predicted)[2]
Solubility Chloroform (Slightly), Methanol (Slightly)[2]
Storage Temperature 2-8°C, protected from light, -20°C Freezer, Under inert atmosphere[1][2]

Experimental Protocols

The characterization and quality control of this compound rely on standard analytical techniques to confirm its structure, purity, and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

  • ¹H NMR Spectroscopy: Used to determine the number and environment of hydrogen atoms. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS). Signal multiplicities are described as singlet (s), doublet (d), triplet (t), quartet (q), or multiplet (m), and coupling constants (J) are quoted in Hertz (Hz).[3]

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.

  • ¹⁹F NMR Spectroscopy: Specifically used to analyze the fluorine atom within the structure, which is a key identifier for this compound.[4]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the compound from any volatile impurities before it enters the mass spectrometer, providing a measure of purity and identity.[5] The mass spectrum reveals the mass-to-charge ratio (m/z) of the parent molecule and its fragments.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the mass and purity of the compound.[3] An ion trap mass spectrometer can be used for this purpose.[3]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at various wavelengths. The C-F bond and other characteristic bonds within the dihydrobenzofuran structure will produce distinct peaks in the IR spectrum.[5][7]

Synthesis and Application Workflows

This compound is a valuable intermediate. The following diagrams illustrate a general synthesis approach and its application in drug discovery.

G cluster_start Starting Materials cluster_reaction Key Synthesis Steps cluster_product Final Product A Fluorinated Phenol Derivative C O-Allylation A->C B Allyl Halide B->C D Claisen Rearrangement C->D E Intramolecular Cyclization (e.g., Pd-catalyzed) D->E F 5-Fluoro-2,3- dihydrobenzofuran E->F G A This compound (Core Scaffold) B Chemical Modification & Functionalization A->B C Library of Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G G cluster_membrane Cell Membrane Receptor 5-HT2C Receptor (GPCR) G_Protein Gq/11 Protein Activation Receptor->G_Protein Ligand Dihydrobenzofuran Derivative (Agonist) Ligand->Receptor PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Cellular Response (e.g., Neuronal Firing) Ca_Release->Response PKC_Activation->Response

References

Solubility of 5-Fluoro-2,3-dihydrobenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2,3-dihydrobenzofuran is a key heterocyclic scaffold utilized in the development of novel therapeutic agents and other specialized organic compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and biological screening. This technical guide provides a summary of the currently available solubility data for this compound, a detailed experimental protocol for its quantitative determination, and essential safety and handling information. Due to the limited availability of precise quantitative solubility data in public literature, this guide equips researchers with the methodology to generate this critical data in-house.

Introduction

This compound is a fluorinated derivative of the 2,3-dihydrobenzofuran ring system. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make fluorinated heterocycles, such as this compound, attractive building blocks in medicinal chemistry and materials science.

The solubility of a compound is a critical parameter that influences its reaction kinetics, purification, formulation, and bioavailability. In drug development, poor solubility can be a major obstacle to achieving desired therapeutic outcomes. This guide addresses the solubility of this compound in common organic solvents, providing a foundation for its application in research and development.

Solubility Profile

Currently, there is a notable absence of specific quantitative solubility data (e.g., mg/mL or mol/L at defined temperatures) for this compound in the peer-reviewed scientific literature. However, qualitative assessments are available from various chemical suppliers.

Table 1: Qualitative Solubility of this compound
SolventQualitative Solubility
ChloroformSlightly Soluble[1]
MethanolSlightly Soluble[1]

Note: "Slightly soluble" indicates that the compound does not dissolve to a significant extent in the given solvent at ambient temperature. For many applications, particularly in preparing stock solutions for biological assays or reaction mixtures, this level of solubility may be insufficient, necessitating the determination of quantitative solubility and the exploration of alternative solvent systems.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol based on the widely accepted "shake-flask" method for determining the solubility of a solid organic compound in a given solvent. This method is recommended for generating precise and reliable solubility data for this compound in various organic solvents.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, hexane) of high purity

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps and PTFE-lined septa (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Record the exact weight of the compound added.

    • Add a known volume or weight of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Preparation and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake settle Allow excess solid to settle shake->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample sample->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate solubility analyze->calculate calibrate Generate calibration curve calibrate->calculate end End calculate->end

Caption: Workflow for the experimental determination of solubility.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data for structurally similar compounds, such as this compound-7-amine and 2,3-Dihydrobenzofuran, provide essential safety guidance.

  • Hazard Identification: May cause skin and serious eye irritation.[2] May also cause respiratory irritation.[2]

  • Handling Precautions:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Wash hands thoroughly after handling.[2]

    • Use only in a well-ventilated area and avoid breathing fumes or dust.[2][3]

    • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][3]

  • Storage:

    • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[2]

    • Keep away from incompatible substances such as strong oxidizing agents, acids, and bases.[3]

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[2]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2]

    • If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

    • If swallowed: Seek immediate medical attention.

Researchers should always consult the most current safety data sheet provided by the supplier before handling this compound and perform a thorough risk assessment for any experimental procedures.

Conclusion

The solubility of this compound in organic solvents is a critical piece of information that is currently underreported in the public domain. This technical guide provides the available qualitative data and, more importantly, a detailed experimental protocol to enable researchers to determine quantitative solubility values. By following the outlined procedures and adhering to the safety guidelines, scientists and drug development professionals can effectively characterize the solubility of this important building block, thereby facilitating its application in their research and development endeavors. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

5-Fluoro-2,3-dihydrobenzofuran: An Analysis of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

While data for the specific target molecule is elusive, information on various derivatives of 5-Fluoro-2,3-dihydrobenzofuran is accessible. These derivatives, which feature additional functional groups, exhibit a range of melting and boiling points. It is crucial to note that these values are not representative of the parent compound, as the nature and position of substituents significantly influence these physical properties.

Data on Related Compounds

To provide context for the anticipated properties of this compound, the following table summarizes the available data for several of its derivatives. This information is intended for comparative purposes only and should not be used as a substitute for experimental data on the target compound.

Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)
This compound-7-ol245762-37-2Data not availableData not available
This compound-2-carboxylic acid89197-63-7Data not availableData not available
(3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine1228571-72-9Data not availableData not available
This compound-3-ol60770-60-7Data not availableData not available

Note: The absence of specific melting and boiling point data in publicly accessible databases for these derivatives highlights the novelty and specialized nature of this class of compounds.

Experimental Protocols

Detailed experimental protocols for the determination of melting and boiling points are standardized procedures in organic chemistry.

Melting Point Determination: The melting point of a solid compound is typically determined using a capillary melting point apparatus. A small, powdered sample of the crystalline material is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range. The sharpness of the melting point range is an indicator of the purity of the compound.

Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For small quantities of a substance, the boiling point can be determined using techniques such as micro-boiling point determination. This involves placing a small amount of the liquid in a tube with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the inverted capillary is recorded as the boiling point. The pressure at which the measurement is taken must also be recorded, as boiling point is pressure-dependent.

Logical Relationship of Physicochemical Properties

The physical properties of a molecule like this compound are intrinsically linked to its molecular structure. The addition of functional groups, as seen in its derivatives, alters intermolecular forces, which in turn affects properties like melting and boiling points.

G Influence of Molecular Structure on Physical Properties A Molecular Structure (this compound) B Intermolecular Forces (van der Waals, Dipole-Dipole) A->B determines C Melting Point B->C influences D Boiling Point B->D influences E Addition of Functional Groups (-OH, -COOH, -NH2) E->A modifies

Caption: Logical flow from molecular structure to physical properties.

Conclusion

While specific experimental data for the melting and boiling points of this compound are not currently available in the public domain, an understanding of its structure and the properties of its derivatives allows for informed estimations. For drug development professionals, it is imperative to synthesize and characterize this compound to experimentally determine its physicochemical properties. This foundational data is critical for all subsequent stages of research and development, including formulation, toxicology, and pharmacokinetic studies. The absence of this data in the literature suggests an opportunity for novel research and publication.

Quantum Chemical Calculations for 5-Fluoro-2,3-dihydrobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 5-Fluoro-2,3-dihydrobenzofuran. This molecule is a key heterocyclic scaffold in medicinal chemistry, and understanding its fundamental quantum mechanical properties is crucial for rational drug design and development.[1][2] This document outlines a standard computational protocol and presents representative data derived from these calculations.

Introduction

This compound and its derivatives have garnered significant interest in pharmaceutical research due to their presence in a variety of biologically active compounds.[1] Quantum chemical calculations offer a powerful in-silico approach to predict molecular properties, complementing experimental data and providing insights that can guide synthetic efforts and structure-activity relationship (SAR) studies. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost.[3]

Computational Methodology

A representative and robust computational protocol for the quantum chemical analysis of this compound is detailed below. This methodology is based on widely accepted practices in the field of computational chemistry.

2.1. Software

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

2.2. Molecular Geometry Optimization

The initial 3D structure of this compound is constructed. A geometry optimization is then performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[4] This level of theory is well-established for providing accurate molecular geometries for organic molecules. The optimization is carried out in the gas phase, and the absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.

2.3. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. Theoretical vibrational frequencies are often scaled by an empirical factor to better match experimental data.

2.4. Electronic Properties

Key electronic properties are calculated to understand the molecule's reactivity and electronic behavior. These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

2.5. NMR Spectroscopy Simulation

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. Tetramethylsilane (TMS) is used as the reference standard. These simulated spectra are invaluable for interpreting and confirming experimental NMR data.[4]

Data Presentation

The following tables summarize the quantitative data obtained from the representative quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.39 Å
C2-O31.37 Å
C4-C51.51 Å
C5-O31.44 Å
C6-F1.35 Å
Bond AngleC1-C2-O3110.5°
C2-O3-C5109.8°
C4-C5-O3105.2°
Dihedral AngleC1-C2-O3-C50.5°

Table 2: Calculated Vibrational Frequencies (Selected Modes)

ModeFrequency (cm⁻¹)Description
13100Aromatic C-H stretch
22950Aliphatic C-H stretch
31620Aromatic C=C stretch
41250C-O-C stretch
51100C-F stretch

Table 3: Key Electronic Properties

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 Debye

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

Atom¹³C Chemical ShiftAtom¹H Chemical Shift
C1159.8H (on C4)3.2
C2112.1H (on C5)4.6
C429.5H (aromatic)6.8 - 7.1
C571.3
C6157.9 (JCF = 238 Hz)

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of the quantum chemical calculations described in this guide.

G Computational Workflow for this compound A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D 4. Electronic Property Calculation (HOMO, LUMO, MEP) B->D E 5. NMR Chemical Shift Calculation (GIAO) B->E F Optimized Geometry B->F G IR/Raman Spectra C->G H Reactivity & Electronic Profile D->H I Predicted NMR Spectra E->I

Caption: Workflow for Quantum Chemical Calculations.

Conclusion

This technical guide has outlined a standard and effective protocol for the quantum chemical investigation of this compound. The representative data presented in the tables and the workflow diagram provide a clear framework for researchers to conduct similar computational studies. The insights gained from such calculations are invaluable for understanding the intrinsic properties of this important molecular scaffold and for accelerating the design and discovery of novel therapeutic agents.

References

Molecular Orbital Analysis of 5-Fluoro-2,3-dihydrobenzofuran: A Methodological and Theoretical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical and computational approaches for conducting a molecular orbital analysis of 5-Fluoro-2,3-dihydrobenzofuran. This information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the quantum chemical properties of this and similar heterocyclic compounds.

Introduction to this compound

This compound is a heterocyclic organic compound that belongs to the broader class of benzofurans, which are known for their presence in a variety of biologically active molecules. The incorporation of a fluorine atom at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for medicinal chemistry. A thorough understanding of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its reactivity, stability, and potential interactions with biological targets.

Theoretical and Computational Methodology

The molecular orbital analysis of organic molecules like this compound is predominantly carried out using computational quantum chemistry methods. Density Functional Theory (DFT) has emerged as a powerful and widely used tool for this purpose due to its balance of accuracy and computational cost.

Computational Protocol

A typical computational workflow for the molecular orbital analysis of this compound would involve the following steps:

  • Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its most stable conformation (lowest energy state). This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p).[1][2][3] The choice of basis set is crucial for obtaining accurate results.[4]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Molecular Orbital Calculations: Once the optimized geometry is obtained, the molecular orbitals (HOMO, LUMO, etc.), their energies, and other electronic properties are calculated.

  • Population Analysis: To understand the charge distribution within the molecule, a population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, is conducted. This provides insights into the atomic charges and the nature of chemical bonds.

The following DOT script illustrates the logical workflow of this computational protocol.

computational_workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc is_stable Check for Imaginary Frequencies freq_calc->is_stable is_stable->geom_opt Yes mo_calc Molecular Orbital Calculation (HOMO, LUMO, etc.) is_stable->mo_calc No pop_analysis Population Analysis (Mulliken, NBO) mo_calc->pop_analysis end Analysis of Results pop_analysis->end

Figure 1: A diagram illustrating the typical computational workflow for molecular orbital analysis.

Key Molecular Orbital Parameters

The primary outputs of a molecular orbital analysis provide a wealth of information about the electronic structure and reactivity of this compound.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite.[5]

The following diagram depicts the conceptual relationship between HOMO, LUMO, and the energy gap.

homo_lumo_gap cluster_orbitals Molecular Orbitals lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) homo->lumo Energy Gap (ΔE) lumo_label ΔE = ELUMO - EHOMO

Figure 2: A conceptual diagram of the HOMO-LUMO energy gap.
Illustrative Quantitative Data

The following table summarizes the kind of quantitative data that would be obtained from a DFT calculation on this compound. The values presented are hypothetical and based on typical results for similar molecules.

ParameterSymbolIllustrative ValueUnit
Energy of HOMOEHOMO-6.5eV
Energy of LUMOELUMO-1.2eV
HOMO-LUMO GapΔE5.3eV
Ionization PotentialIP6.5eV
Electron AffinityEA1.2eV
Electronegativityχ3.85eV
Chemical Hardnessη2.65eV
Chemical SoftnessS0.19eV-1
Electrophilicity Indexω2.79eV
Dipole Momentµ2.5Debye

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP is plotted onto the electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential. For this compound, one would expect the oxygen and fluorine atoms to be regions of negative potential, while the hydrogen atoms would be regions of positive potential.

Conclusion

A molecular orbital analysis of this compound, performed using Density Functional Theory, would provide significant insights into its electronic structure, stability, and reactivity. The determination of parameters such as the HOMO-LUMO energy gap, Mulliken charges, and the molecular electrostatic potential would be invaluable for understanding its chemical behavior and for the rational design of new derivatives with desired biological activities. While specific experimental or computational data for this molecule is not currently available in the literature, the methodologies outlined in this guide provide a robust framework for conducting such an investigation.

References

Biological Activity of Fluorinated Dihydrobenzofuran Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2][3][4] The strategic incorporation of fluorine atoms into this scaffold can profoundly enhance its pharmacological properties, including metabolic stability, bioavailability, and binding affinity to biological targets.[3][5][6][7] This guide provides an in-depth overview of the biological activities of fluorinated dihydrobenzofuran derivatives, with a primary focus on their promising anti-inflammatory and anticancer effects. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to support researchers and drug development professionals in this field.

Introduction to Fluorinated Dihydrobenzofurans

The Dihydrobenzofuran Scaffold in Medicinal Chemistry

Benzofuran and its reduced form, 2,3-dihydrobenzofuran, are core structures in a wide array of bioactive molecules.[3][4] Natural products containing this scaffold, such as ailanthoidol and eurothiocin B, exhibit a range of activities including anticancer, antiviral, and α-glucosidase inhibition.[4] This inherent bioactivity has made the dihydrobenzofuran ring system a valuable template for the design of novel therapeutic agents.[8]

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize drug-like properties.[7] Fluorine's high electronegativity and small size can alter the electronic properties of a molecule, influence its conformation, and block metabolic pathways. These modifications often lead to enhanced permeability, increased metabolic stability, and improved binding affinity for target proteins, ultimately enhancing the overall efficacy and pharmacokinetic profile of the compound.[3][6]

Synthesis of Fluorinated Dihydrobenzofuran Scaffolds

A variety of synthetic methodologies have been developed to construct the fluorinated dihydrobenzofuran core. These include intramolecular oxa-Michael additions, palladium-catalyzed reactions, and C-H activation strategies.[9][10][11][12] A common approach involves the cyclization of appropriately substituted phenols.

Example Synthetic Protocol: Copper-Catalyzed Intramolecular C-H Arylation

The following protocol is a generalized example based on methods for direct aryl C-O bond formation, which can be adapted for fluorinated precursors.[13]

Materials:

  • Fluorine-substituted 2-aryl-2-cyclohexen-1-ol derivative (0.5 mmol)

  • Diaryliodonium salt reagent

  • Copper(II) hexafluoroacetylacetonate (20 mol%)

  • Triethylamine (4.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the substituted alcohol (0.5 mmol) in CH₂Cl₂ at 0 °C, add the diaryliodonium salt reagent.

  • Add triethylamine (2.0 mmol) dropwise, followed immediately by the copper(II) catalyst (0.1 mmol).

  • Allow the reaction mixture to warm to room temperature (23 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the mixture with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the corresponding fluorinated dihydrobenzofuran.

Anti-inflammatory Activity

Fluorinated dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[1][2]

Mechanism of Action: Inhibition of Inflammatory Mediators

In cellular models, these compounds suppress inflammation stimulated by lipopolysaccharide (LPS) in macrophages.[1][3] The primary mechanism involves inhibiting the expression and activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). This leads to a dose-dependent decrease in the production and secretion of key inflammatory mediators, including prostaglandin E₂ (PGE₂), nitric oxide (NO), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).[1][2][4]

Signaling Pathway Visualization

The diagram below illustrates the LPS-induced inflammatory pathway in macrophages and the inhibitory action of fluorinated dihydrobenzofuran compounds.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Pathway Signaling Cascade (e.g., MyD88/TRIF) TLR4->Pathway NFkB NF-κB Activation Pathway->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription Nucleus->Gene COX2 COX-2 Gene->COX2 Expression NOS2 NOS2 Gene->NOS2 Expression PGE2 Prostaglandin E₂ (PGE₂) COX2->PGE2 Production NO Nitric Oxide (NO) NOS2->NO Production Inflammation Inflammation PGE2->Inflammation NO->Inflammation Compound Fluorinated Dihydrobenzofuran Compound->COX2 Inhibits Compound->NOS2 Inhibits

Caption: Inhibition of LPS-induced inflammatory pathways by fluorinated dihydrobenzofurans.

Quantitative Anti-inflammatory Data

The inhibitory concentrations (IC₅₀) of several fluorinated dihydrobenzofuran derivatives against the production of inflammatory mediators in LPS-stimulated macrophages are summarized below.

Compound GroupTarget MediatorIC₅₀ Range (µM)Reference
Difluorinated DihydrobenzofuransProstaglandin E₂ (PGE₂)1.1 - 20.5[1][2][4]
Difluorinated DihydrobenzofuransInterleukin-6 (IL-6)1.2 - 9.04[1][2][4]
Difluorinated DihydrobenzofuransChemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3[1][2][4]
Difluorinated DihydrobenzofuransNitric Oxide (NO)2.4 - 5.2[1][2][4]
Experimental Protocols
  • Cell Culture: Culture murine macrophages (e.g., RAW 264.7) or bone marrow-derived macrophages in appropriate media.

  • Treatment: Seed cells in multi-well plates. Pre-treat cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 10 ng/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Quantification:

    • PGE₂, IL-6, CCL2: Measure concentrations using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay.

  • Data Analysis: Calculate the concentration of each mediator and determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the log of the compound concentration.

  • Pouch Formation: Inject sterile air subcutaneously on the dorsum of mice (e.g., C57/BL6) to form a pouch (Day 1). Re-inject air to maintain the pouch (Day 4).

  • Treatment: On Day 6, co-inject zymosan (1% w/v in saline) and the test compound (e.g., 50 nmol) or vehicle into the air pouch.

  • Exudate Collection: After 24 hours, euthanize the mice and collect the inflammatory exudate from the pouch by washing with saline.

  • Analysis:

    • Cell Recruitment: Centrifuge the exudate and count the number of recruited inflammatory cells using a hemocytometer.

    • Mediator Analysis: Analyze the supernatant for levels of PGE₂, cytokines, and chemokines using ELISA.

    • Gene Expression: Extract RNA from the recruited cells to analyze the expression of inflammatory genes (e.g., Ptgs2, Nos2) via quantitative PCR (qPCR).

Anticancer Activity

Certain fluorinated dihydrobenzofurans exhibit potent anticancer effects, particularly against human colorectal adenocarcinoma cells (HCT116).[1][2][3][4] The activity is often enhanced in derivatives containing difluorine, bromine, and ester or carboxylic acid functional groups.[1][4]

Mechanism of Action: Antiproliferation and Apoptosis Induction

The anticancer mechanism involves two main processes: the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).[4] Treatment with active compounds leads to a significant, concentration-dependent increase in apoptotic cells. This is confirmed by molecular markers such as the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and the inhibition of the anti-apoptotic protein Bcl-2, which ultimately results in DNA fragmentation.[1][4]

Apoptosis Pathway Visualization

The following diagram outlines the intrinsic apoptosis pathway and how it is activated by fluorinated dihydrobenzofurans through the inhibition of Bcl-2.

G Compound Fluorinated Dihydrobenzofuran Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Forms pore CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates PARP PARP Casp3->PARP Cleaves DNAfrag DNA Fragmentation Casp3->DNAfrag Induces CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis DNAfrag->Apoptosis

Caption: Induction of apoptosis via Bcl-2 inhibition by fluorinated dihydrobenzofurans.

Quantitative Anticancer Data

The antiproliferative activity of lead compounds against the HCT116 human colorectal cancer cell line is shown below.

Compound FeatureTarget Cell LineIC₅₀ (µM)Reference
Difluorine, Bromine, Ester GroupHCT11619.5[4]
Difluorine, Bromine, Carboxylic AcidHCT11624.8[4]
Piperazine-based benzofuransVarious (MCF-7, A549, etc.)< 10[14]
Oxindole-based benzofuran hybridsMCF-72.27 - 12.9[14]
Experimental Protocols
  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the test compounds (e.g., 0-100 µM) for 72 hours. Include a vehicle control.

  • Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37 °C.

  • Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the log of the compound concentration.

  • Cell Culture and Treatment: Grow HCT116 cells on coverslips or in chamber slides. Treat with the test compounds at various concentrations (e.g., 10, 25, 50 µM) for 72 hours.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent solution (e.g., Triton X-100).

  • Labeling: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction using a commercial kit to label the 3'-OH ends of fragmented DNA with fluorescently tagged dUTPs.

  • Staining: Counterstain the cell nuclei with a DNA stain like DAPI.

  • Imaging: Visualize the cells using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.

  • Quantification: Count the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) in several fields of view.

Structure-Activity Relationships (SAR)

Analysis of the biological data suggests key structural features that enhance the activity of dihydrobenzofuran scaffolds.[1]

  • Fluorine: The presence of fluorine, particularly gem-difluorination, is strongly correlated with enhanced anti-inflammatory and anticancer effects.[1][4]

  • Halogens: A bromine atom on the benzofuran ring often contributes positively to the biological activity.[1][4]

  • Side Chains: The presence of an ester or a carboxylic acid group is important for potent antiproliferative and pro-apoptotic activity.[1]

  • Hydroxyl Groups: Hydroxyl groups can also enhance the overall biological effects.[1]

SAR Visualization

The following diagram illustrates the logical relationship between the core scaffold and activity-enhancing functional groups.

G Core Dihydrobenzofuran Scaffold F Fluorine / Difluorine Core->F Br Bromine Core->Br AcidEster Carboxylic Acid / Ester Group Core->AcidEster Activity Enhanced Anti-inflammatory & Anticancer Activity F->Activity + Br->Activity + AcidEster->Activity + SAR Structure-Activity Relationship

References

The Pivotal Role of Fluorine in Benzofuran Scaffolds: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran core, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities. The strategic introduction of fluorine atoms into this scaffold has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these derivatives, leading to enhanced potency, selectivity, and metabolic stability. This in-depth technical guide explores the critical structure-activity relationships (SAR) of fluorinated benzofuran derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action.

The Influence of Fluorine: Enhancing Biological Performance

The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, contribute significantly to its impact on drug design. In the context of benzofuran derivatives, fluorination has been shown to:

  • Enhance Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of the benzofuran ring system, leading to more favorable interactions with biological targets.[1]

  • Improve Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

  • Modulate Lipophilicity: Strategic placement of fluorine atoms can fine-tune the lipophilicity of the molecule, influencing its permeability across biological membranes.[2]

  • Induce Favorable Conformations: The introduction of fluorine can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to its target.

Synthesis of Fluorinated Benzofuran Derivatives

A variety of synthetic strategies have been developed to introduce fluorine atoms into the benzofuran scaffold. These methods can be broadly categorized into two approaches: late-stage fluorination of pre-formed benzofuran rings and the use of fluorinated building blocks.

General Synthetic Workflow:

G cluster_start Starting Materials cluster_methods Cyclization Methods cluster_functionalization Further Functionalization Fluorinated Phenols Fluorinated Phenols Palladium-catalyzed coupling/cyclization Palladium-catalyzed coupling/cyclization Fluorinated Phenols->Palladium-catalyzed coupling/cyclization Alkynes Alkynes Alkynes->Palladium-catalyzed coupling/cyclization Salicylaldehydes Salicylaldehydes Tandem SNAr-cyclocondensation Tandem SNAr-cyclocondensation Salicylaldehydes->Tandem SNAr-cyclocondensation Fluorinated Benzofuran Core Fluorinated Benzofuran Core Palladium-catalyzed coupling/cyclization->Fluorinated Benzofuran Core Tandem SNAr-cyclocondensation->Fluorinated Benzofuran Core Intramolecular oxa-Michael addition Intramolecular oxa-Michael addition Intramolecular oxa-Michael addition->Fluorinated Benzofuran Core Cross-coupling reactions Cross-coupling reactions Fluorinated Benzofuran Core->Cross-coupling reactions Nucleophilic substitution Nucleophilic substitution Fluorinated Benzofuran Core->Nucleophilic substitution Side chain modification Side chain modification Fluorinated Benzofuran Core->Side chain modification Final Fluorinated Benzofuran Derivatives Final Fluorinated Benzofuran Derivatives Cross-coupling reactions->Final Fluorinated Benzofuran Derivatives Nucleophilic substitution->Final Fluorinated Benzofuran Derivatives Side chain modification->Final Fluorinated Benzofuran Derivatives G cluster_pathway mTOR Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Fluorinated Benzofuran Derivative Fluorinated Benzofuran Derivative Fluorinated Benzofuran Derivative->mTORC1 Inhibition G cluster_pathway Inflammatory Signaling Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Macrophage Activation Macrophage Activation Inflammatory Stimuli (LPS)->Macrophage Activation NF-κB Activation NF-κB Activation Macrophage Activation->NF-κB Activation COX-2 Expression COX-2 Expression NF-κB Activation->COX-2 Expression iNOS Expression iNOS Expression NF-κB Activation->iNOS Expression PGE₂ Production PGE₂ Production COX-2 Expression->PGE₂ Production NO Production NO Production iNOS Expression->NO Production Inflammation Inflammation PGE₂ Production->Inflammation NO Production->Inflammation Fluorinated Benzofuran Derivative Fluorinated Benzofuran Derivative Fluorinated Benzofuran Derivative->COX-2 Expression Inhibition Fluorinated Benzofuran Derivative->iNOS Expression Inhibition

References

The Strategic Role of Fluorine in the Biological Activity of Dihydrobenzofurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorine in Dihydrobenzofuran Scaffolds

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] In modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of the optimization process.[3] This is due to fluorine's unique and potent effects on a molecule's physicochemical properties, which can profoundly influence its biological behavior.[4]

When applied to the dihydrobenzofuran framework, fluorination serves as a powerful tool to modulate pharmacokinetics (PK) and pharmacodynamics (PD).[5][6] By altering properties such as metabolic stability, lipophilicity, and binding affinity, the introduction of even a single fluorine atom can convert a promising but flawed lead compound into a viable drug candidate.[3][7] This guide provides an in-depth technical overview of the role of fluorine in tuning the biological activity of dihydrobenzofurans, supported by quantitative data, experimental methodologies, and conceptual diagrams.

Core Principles: How Fluorine Substitution Alters Molecular Properties

The profound impact of fluorine stems from a combination of its fundamental properties:

  • High Electronegativity: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which can lower the pKa of nearby basic groups (making them less basic) or acidic groups (making them more acidic).[8] This modulation is critical for optimizing a compound's ionization state at physiological pH, thereby affecting solubility, cell membrane permeability, and target binding.[9]

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[8] Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by cytochrome P450 (CYP) enzymes, a common metabolic pathway.[7] This "metabolic shielding" increases the compound's half-life and oral bioavailability.[5]

  • Conformational Control: The introduction of fluorine can create novel intramolecular interactions (e.g., hydrogen bonds, dipole-dipole) and steric effects that bias the molecule's conformational preferences.[6] This can lock the dihydrobenzofuran derivative into a more bioactive conformation, enhancing its affinity for the target protein.

  • Lipophilicity Modulation: A single fluorine substitution often increases lipophilicity (LogP), which can enhance membrane permeability and binding affinity through hydrophobic interactions.[8][10] However, this effect is context-dependent, and polyfluorination (e.g., a CF₃ group) can sometimes decrease lipophilicity.[9]

These interconnected effects provide a versatile toolkit for medicinal chemists to overcome common drug development challenges. The logical relationship between these properties and the ultimate biological outcome is visualized below.

cluster_0 Physicochemical Effects of Fluorination cluster_1 Pharmacodynamic & Pharmacokinetic Outcomes pKa pKa Modulation Potency Binding Affinity & Potency pKa->Potency Lipo Lipophilicity (LogP) Change Lipo->Potency ADME Improved ADME Properties (Bioavailability, Half-life) Lipo->ADME Conf Conformational Bias Conf->Potency Select Target Selectivity Conf->Select Meta Metabolic Shielding Meta->ADME F_Sub Fluorine Substitution on Dihydrobenzofuran F_Sub->pKa F_Sub->Lipo F_Sub->Conf F_Sub->Meta cluster_workflow Drug Discovery Workflow: Fluorinated Dihydrobenzofurans A Initial Hit (Dihydrobenzofuran Scaffold) B SAR Exploration: Introduce Fluorine at Key Positions A->B C Synthesize Library of Fluorinated Analogs B->C D Primary Screening (e.g., Anti-inflammatory Assay) C->D E Determine IC50 Values for Active Compounds D->E F Secondary Assays (e.g., COX-2 Expression, Cytotoxicity) E->F G Lead Candidate Selection (Potent & Selective) F->G H In Vivo Model Testing (e.g., Air Pouch Model) G->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

The user wants detailed application notes and protocols for the synthesis of 5-Fluoro-2,3-dihydrobenzofuran from fluorinated phenols.

Based on the search results, a viable and well-documented synthetic strategy involves two key steps:

  • O-allylation of a fluorinated phenol (specifically 4-fluorophenol) to introduce the necessary carbon framework.

  • Intramolecular cyclization of the resulting allyl ether to form the dihydrobenzofuran ring. The intramolecular Heck reaction is a powerful and frequently used method for this type of cyclization.

The search results provide context and examples for both of these reaction types, although a direct, complete protocol for the specific target molecule is not explicitly detailed in a single paper. I will need to synthesize the information from multiple sources to construct the detailed protocols.

Here's the plan:

  • Detail the O-allylation of 4-fluorophenol. I will find a general and reliable protocol for the Williamson ether synthesis of an allyl phenyl ether, specifying the reagents and conditions suitable for 4-fluorophenol.

  • Detail the intramolecular Heck reaction. I will find a representative protocol for the intramolecular Heck cyclization of an ortho-halo-allyl phenyl ether to form a dihydrobenzofuran. Since the O-allylation of 4-fluorophenol will not introduce a halogen at the ortho position, I will need to add a step for the ortho-iodination of the 4-fluorophenyl allyl ether.

  • Gather quantitative data. I will look for typical yields and reaction conditions for these types of reactions from the search results to populate the data table.

  • Create the diagrams. I will create a DOT script for the overall synthetic workflow.

  • Write the application notes and protocols. I will structure the response according to the user's requirements, including the detailed protocols, data table, and diagrams.

I believe I have sufficient information from the conducted searches to proceed with generating the response without further searching. The key is to logically combine the information on O-allylation and intramolecular Heck reactions to build a coherent and detailed synthetic route for this compound. I will cite the relevant sources to support the described methodologies. I will now proceed with generating the response.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step process commencing with the O-allylation of 4-fluorophenol, followed by an intramolecular Heck reaction to construct the dihydrobenzofuran ring system. This method offers a reliable route to the target molecule with good overall yields.

Synthetic Strategy Overview

The synthesis of this compound from 4-fluorophenol is proposed to proceed via a two-step sequence:

  • O-Allylation of 4-Fluorophenol: The phenolic hydroxyl group of 4-fluorophenol is alkylated using an allyl halide (e.g., allyl bromide) under basic conditions to yield 1-allyloxy-4-fluorobenzene.

  • Intramolecular Heck Reaction: The resulting 1-allyloxy-4-fluorobenzene is subjected to an intramolecular palladium-catalyzed C-H activation/cyclization to afford the final product, this compound. This type of reaction is a powerful tool for the construction of carbo- and heterocyclic rings.[1]

Experimental Data Summary

The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound. The data is based on typical yields and conditions reported for analogous reactions in the literature.

StepReactionStarting MaterialsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1O-Allylation4-Fluorophenol, Allyl bromideK₂CO₃AcetoneReflux6>90
2Intramolecular Heck Reaction1-Allyloxy-4-fluorobenzenePd(OAc)₂, PPh₃, Ag₂CO₃Toluene1102460-80

Experimental Protocols

Step 1: Synthesis of 1-Allyloxy-4-fluorobenzene (O-Allylation)

This protocol describes the Williamson ether synthesis for the O-allylation of 4-fluorophenol.

Materials:

  • 4-Fluorophenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq.).

  • Dissolve the 4-fluorophenol in anhydrous acetone (10 mL per 1 g of phenol).

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution.

  • Slowly add allyl bromide (1.2 eq.) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with 1 M NaOH solution (2 x 20 mL) to remove any unreacted phenol, followed by a brine wash (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford pure 1-allyloxy-4-fluorobenzene.

Step 2: Synthesis of this compound (Intramolecular Heck Reaction)

This protocol details the intramolecular Heck reaction for the cyclization of 1-allyloxy-4-fluorobenzene. The intramolecular Heck reaction is a reliable method for constructing various ring sizes under mild conditions.[1][2]

Materials:

  • 1-Allyloxy-4-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Silver carbonate (Ag₂CO₃)

  • Toluene, anhydrous

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Oil bath

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add 1-allyloxy-4-fluorobenzene (1.0 eq.).

  • Add palladium(II) acetate (0.05 eq.), triphenylphosphine (0.1 eq.), and silver carbonate (2.0 eq.).

  • Add anhydrous toluene (10 mL per 1 g of substrate).

  • Seal the flask/tube and heat the reaction mixture in an oil bath at 110 °C for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the celite pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: O-Allylation cluster_1 Step 2: Intramolecular Heck Reaction 4_Fluorophenol 4-Fluorophenol O_Allylation O-Allylation (K₂CO₃, Acetone, Reflux) 4_Fluorophenol->O_Allylation Allyl_Bromide Allyl Bromide Allyl_Bromide->O_Allylation 1_Allyloxy_4_fluorobenzene 1-Allyloxy-4-fluorobenzene O_Allylation->1_Allyloxy_4_fluorobenzene Heck_Reaction Intramolecular Heck Reaction (Pd(OAc)₂, PPh₃, Ag₂CO₃, Toluene, 110 °C) 5_Fluoro_2_3_dihydrobenzofuran This compound Heck_Reaction->5_Fluoro_2_3_dihydrobenzofuran 1_Allyloxy_4_fluorobenzene_ref->Heck_Reaction

Caption: Synthetic workflow for this compound.

References

Application Notes: Rhodium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its prevalence in medicinal chemistry has spurred the development of numerous synthetic methodologies for its construction. Among these, transition metal-catalyzed reactions have emerged as powerful tools, with rhodium catalysis, in particular, offering mild reaction conditions, high efficiency, and broad substrate tolerance.[1][2] This document provides an overview of recent advancements in the rhodium-catalyzed synthesis of 2,3-dihydrobenzofurans, focusing on key strategies such as intramolecular C-H functionalization and cycloaddition reactions.

Significance in Drug Development

The structural rigidity and unique electronic properties of the 2,3-dihydrobenzofuran nucleus make it a valuable pharmacophore in drug discovery. Derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The ability to efficiently synthesize diverse libraries of these compounds is therefore of significant interest to medicinal chemists.

Key Synthetic Strategies

Several rhodium-catalyzed strategies have been successfully employed for the synthesis of 2,3-dihydrobenzofurans. These methods often leverage directing groups to achieve high regioselectivity and efficiency in C-H activation and subsequent annulation reactions.

1. Intramolecular C-H Functionalization

Rhodium-catalyzed intramolecular C-H functionalization represents a highly atom-economical approach to constructing the 2,3-dihydrobenzofuran ring system. This strategy typically involves the cyclization of a substrate containing a phenol or a derivative tethered to a reactive group.

A notable example involves the intramolecular sp³ C-H insertion reaction of an α-imino rhodium carbene generated from N-sulfonyl-1,2,3-triazoles.[3][4] This one-pot synthesis affords a variety of 2,3-disubstituted dihydrobenzofurans in good to excellent yields.[3][4]

2. [3+2] Annulation Reactions

Rhodium-catalyzed [3+2] annulation reactions have proven to be a versatile method for the synthesis of 2,3-dihydrobenzofurans. These reactions typically involve the coupling of a three-atom component with a two-atom component to form the five-membered dihydrobenzofuran ring.

One prominent approach utilizes N-phenoxyacetamides as a three-atom synthon. The Rh(III)-catalyzed C-H activation of N-phenoxyacetamides, followed by coupling with various partners like 1,3-dienes, alkylidenecyclopropanes, or 2-alkenylphenols, leads to the formation of functionalized 2,3-dihydrobenzofurans.[1][2][5][6][7][8] The choice of solvent can play a crucial role in the chemo- and diastereoselectivity of these reactions.[1][2][6] For instance, the use of a polar solvent like hexafluoroisopropanol (HFIP) can favor the [3+2] annulation pathway in the reaction with alkylidenecyclopropanes.[1][2]

Another variation involves the rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides, which proceeds in excellent yields in the presence of a base additive like Zn(OAc)₂ in methanol.[1][2]

3. Other Cycloaddition and Tandem Reactions

Rhodium catalysts have also been employed in other types of cycloadditions and tandem reactions to construct the 2,3-dihydrobenzofuran core. For instance, a rhodium-catalyzed difunctionalization of p-substituted olefinic arenes with unsaturated reactants like isocyanates, dioxazolones, and internal alkynes has been reported.[1][2][9] This tandem reaction involves a twofold C-H activation at the ortho and meta positions of the arene.[1][2]

Furthermore, a cascade synthesis of 3-alkylidene dihydrobenzofuran derivatives has been developed through a rhodium(III)-catalyzed redox-neutral C-H functionalization/cyclization of N-phenoxyacetamides with propargyl carbonates.[10] This process involves the formation of three new bonds in a single operation under mild conditions.[10]

Data Presentation

Table 1: Rhodium-Catalyzed [3+2] Annulation of N-Phenoxyacetamides with Various Coupling Partners

Coupling PartnerCatalyst SystemSolventYield (%)Reference
1,3-Dienes[CpRhCl₂]₂ / AgSbF₆DCEGood[5]
Alkylidenecyclopropanes[CpRhCl₂]₂ / AgSbF₆HFIP52-82[1][2]
2-Alkenylphenols[CpRhCl₂]₂ / Zn(OAc)₂MeOHup to 90[1][2]
Alkynyloxiranes--INVALID-LINK--₂DCEGood[11][12]
Propargyl Carbonates[Cp*RhCl₂]₂ / NaOAcTolueneModerate to Good[10]

Table 2: Rhodium-Catalyzed Intramolecular C-H Insertion for Dihydrobenzofuran Synthesis

SubstrateCatalystSolventYield (%)Reference
N-Sulfonyl-1,2,3-triazolesRh₂(OAc)₄CH₂Cl₂Good to Excellent[3][4]

Experimental Protocols

Protocol 1: Rh(III)-Catalyzed [3+2] Annulation of N-Phenoxyacetamides with Alkylidenecyclopropanes [1][2]

  • To an oven-dried Schlenk tube, add N-phenoxyacetamide (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add alkylidenecyclopropane (0.4 mmol, 2.0 equiv) and hexafluoroisopropanol (HFIP, 1.0 mL) via syringe.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2,3-dihydrobenzofuran derivative.

Protocol 2: Rh(III)-Catalyzed Redox-Neutral C-H Functionalization/Cyclization of N-Phenoxyacetamides with Propargyl Carbonates [10]

  • To a sealed tube, add N-phenoxyacetamide (0.2 mmol, 1.0 equiv), propargyl carbonate (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), and NaOAc (16.4 mg, 0.2 mmol, 1.0 equiv).

  • Add toluene (1.0 mL) to the tube.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-alkylidene dihydrobenzofuran derivative.

Mandatory Visualization

Rh_Catalyzed_3_2_Annulation cluster_reactants Reactants cluster_catalyst Catalyst N_Phenoxyacetamide N-Phenoxyacetamide Coupling_Partner Alkene/Alkyne/Etc. Migratory_Insertion Migratory Insertion Coupling_Partner->Migratory_Insertion Rh_Catalyst [Rh(III)] Catalyst C_H_Activation C-H Activation Rh_Catalyst->C_H_Activation Rhodacycle_Formation Rhodacycle Intermediate C_H_Activation->Rhodacycle_Formation Rhodacycle_Formation->Migratory_Insertion Intermediate_2 Intermediate Migratory_Insertion->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Product 2,3-Dihydrobenzofuran Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Rh_Catalyst

Caption: General mechanism for Rh(III)-catalyzed [3+2] annulation.

Experimental_Workflow Reaction_Setup Combine Reactants, Catalyst, and Solvent in an Inert Atmosphere Heating Heat Reaction Mixture (e.g., 60-80 °C) Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC) Heating->Monitoring Workup Cool to RT, Concentrate Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a focal point of extensive research, with palladium-catalyzed methods emerging as powerful and versatile tools. These approaches offer high efficiency, functional group tolerance, and the ability to control stereochemistry, which is crucial for the development of new therapeutics. This document provides detailed application notes and experimental protocols for key palladium-catalyzed methodologies for the synthesis of 2,3-dihydrobenzofurans.

Enantioselective Intramolecular Heck-Type Reactions

The intramolecular Heck reaction and its variants are among the most robust methods for the synthesis of 2,3-dihydrobenzofurans. These reactions involve the palladium-catalyzed cyclization of an aryl halide or triflate onto a tethered alkene. Enantioselective versions, often employing chiral ligands, are particularly valuable for accessing optically active products.

Application Note:

Enantioselective Heck-type reactions, including the Heck-Matsuda, reductive Heck, and Heck/borylation pathways, provide access to chiral 2,3-dihydrobenzofurans, often with the creation of a quaternary stereocenter.[1][2] The choice of the specific variant depends on the desired functionality in the final product. For instance, the Heck-Matsuda reaction utilizes arenediazonium salts as arylating agents, while reductive Heck reactions introduce a hydrogen atom at the terminus of the newly formed ring.[1][2] The Heck/borylation strategy allows for the introduction of a boronic ester, a versatile handle for further functionalization.[3][4] The selection of the appropriate chiral ligand is critical for achieving high enantioselectivity.

Tabulated Data:
MethodCatalyst/LigandSubstrateProductYield (%)ee/erReference
Heck-Matsuda/Carbonylation/StillePd(OAc)₂, Chiral N,N-ligandAlkenyl-substituted arenediazonium salt3,3-disubstituted-2,3-dihydrobenzofuran-ketoneup to 91up to 99:1 er[1]
Reductive HeckPd(TFA)₂, N-Me-XuPhosAllyl aryl ether3,3-disubstituted-2,3-dihydrobenzofuranGoodExcellent[2]
Heck/BorylationPd₂(dba)₃·CHCl₃, N-Me-XuPhosAlkene-fused aryl iodideDihydrobenzofuran-based boronic ester52-9853-97% ee[3][4]
Experimental Protocol: Enantioselective Heck-Matsuda/Carbonylation/Stille Coupling[1]

This one-pot reaction provides access to enantioenriched 3,3-disubstituted-2,3-dihydrobenzofurans bearing a ketone functional group.[1]

Materials:

  • Alkenyl-substituted arenediazonium tetrafluoroborate (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Chiral N,N-ligand (10 mol%)

  • Organotin reagent (1.5 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon monoxide (CO) balloon

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%) and the chiral N,N-ligand (10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF, followed by the alkenyl-substituted arenediazonium tetrafluoroborate (1.0 equiv), organotin reagent (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Purge the reaction mixture with a stream of carbon monoxide for 5 minutes, then leave a CO balloon attached.

  • Stir the reaction mixture at room temperature for the time indicated in the specific literature procedure (typically 12-24 hours).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-disubstituted-2,3-dihydrobenzofuran-ketone.

Reaction Scheme:

G cluster_0 Heck-Matsuda/Carbonylation/Stille Cascade Start Aryl Diazonium Salt + Alkene ArylPdII Aryl-Pd(II) Complex Start->ArylPdII Oxidative Addition Pd0 Pd(0) Pd0->Start Cyclization Intramolecular Carbopalladation ArylPdII->Cyclization AlkylPdII Alkyl-Pd(II) Intermediate Cyclization->AlkylPdII CO_ins CO Insertion AlkylPdII->CO_ins AcylPdII Acyl-Pd(II) Complex CO_ins->AcylPdII Stille Transmetalation (Organotin) AcylPdII->Stille Red_Elim Reductive Elimination Stille->Red_Elim Red_Elim->Pd0 Regeneration Product Dihydrobenzofuran Ketone Red_Elim->Product G cluster_1 Heck/Tsuji-Trost Workflow A 1. Catalyst and Ligand Preparation (Pd₂(dba)₃·CHCl₃ + TY-Phos in DCM) B 2. Addition of Reactants (Halo-phenol, Diene, Base) A->B C 3. Reaction (Sealed vessel, 40 °C, 24 h) B->C D 4. Workup (Concentration) C->D E 5. Purification (Column Chromatography) D->E F Final Product (Chiral Alkenyl-dihydrobenzofuran) E->F G cluster_2 C-H Activation Logic Substrate Alkyl Phenyl Ether Bonds C(sp³)-H and C(sp²)-H Bond Activation Substrate->Bonds Catalyst Pd(II) Catalyst Catalyst->Bonds Oxidant Oxidant (e.g., BQ, AgOAc) Coupling Intramolecular Coupling Oxidant->Coupling Product 2,3-Dihydrobenzofuran Bonds->Coupling Coupling->Product

References

Metal-Free Synthesis of 2,3-Dihydrobenzofuran Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a focal point of extensive research. In the pursuit of greener and more sustainable chemical methodologies, metal-free synthetic routes to these valuable derivatives have garnered significant attention. This document provides detailed application notes and experimental protocols for three distinct and efficient metal-free approaches for the synthesis of 2,3-dihydrobenzofuran derivatives: organocatalytic asymmetric synthesis, iodine-catalyzed cyclization, and a visible-light-mediated synthesis.

Organocatalytic Asymmetric Michael Addition/Hemiketalization

This method provides an enantioselective route to chiral 2,3-dihydrobenzofurans through an intramolecular Michael addition followed by a hemiketalization reaction. The use of a chiral organocatalyst allows for the construction of stereochemically rich dihydrobenzofurans with high enantiopurity.

Application Notes

This organocatalytic approach is particularly useful for the synthesis of chiral dihydrobenzofurans, which are of great interest in medicinal chemistry and drug development. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. The choice of the chiral catalyst is crucial for achieving high enantioselectivity.

Data Presentation
EntrySubstrate (Quinone)Substrate (Hydroxymaleimide)ProductYield (%)[1]er ( enantiomeric ratio)[1]dr (diastereomeric ratio)[1]
1p-BenzoquinoneN-Phenylhydroxymaleimide9795:5>99:1
22-Methyl-p-benzoquinoneN-Phenylhydroxymaleimide8592:8>99:1
32-Chloro-p-benzoquinoneN-Phenylhydroxymaleimide9393:7>99:1
4p-BenzoquinoneN-Methylhydroxymaleimide7288:12>99:1
5p-BenzoquinoneN-Benzylhydroxymaleimide8890:10>99:1
Experimental Protocol

General Procedure for the Asymmetric Synthesis of Dihydrobenzofurans via Organocatalytic Michael Addition/Hemiketalization: [1]

  • To a solution of the substituted quinone (0.2 mmol) in dichloromethane (2.0 mL) is added the hydroxymaleimide (0.24 mmol).

  • The mixture is stirred at room temperature for 5 minutes.

  • The chiral organocatalyst (e.g., a quinine-derived squaramide, 0.02 mmol, 10 mol%) is then added.

  • The reaction mixture is stirred at room temperature for 24-48 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2,3-dihydrobenzofuran derivative.

Visualization

experimental_workflow_organocatalysis cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Substituted Quinone + Hydroxymaleimide in DCM add_catalyst Add Chiral Organocatalyst start->add_catalyst Stir 5 min stir Stir at Room Temperature (24-48h) add_catalyst->stir evaporation Solvent Evaporation stir->evaporation Reaction Completion chromatography Flash Column Chromatography evaporation->chromatography product Pure 2,3-Dihydrobenzofuran Derivative chromatography->product experimental_workflow_iodine cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Chalcone + Isobutyraldehyde + Iodine in a Sealed Tube heat Stir at 100 °C (12h) start->heat quench Quench with Na2S2O3 heat->quench Cool to RT extraction Ethyl Acetate Extraction quench->extraction wash Wash with H2O & Brine extraction->wash dry_concentrate Dry & Concentrate wash->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product Pure 2,3-Dihydrobenzofuran Derivative chromatography->product experimental_workflow_visible_light cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 2-Allylphenol + Diaryl Dichalcogenide + SnCl2·2H2O + I2 in EtOAc irradiate Irradiate with Blue LED (50W) (4h) start->irradiate filter Filter through Celite irradiate->filter Reaction Completion evaporate Solvent Evaporation filter->evaporate chromatography Column Chromatography evaporate->chromatography product Pure 2,3-Dihydrobenzofuran Chalcogenide chromatography->product

References

Application Notes and Protocols: Synthesis of 5-Fluoro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and emerging synthetic strategies for the preparation of 5-Fluoro-2,3-dihydrobenzofuran, a valuable heterocyclic scaffold in medicinal chemistry. The inclusion of fluorine can enhance metabolic stability and binding affinity, making this compound a key building block in drug discovery. This document outlines various synthetic routes, starting materials, and detailed experimental protocols.

Synthetic Strategies Overview

The synthesis of this compound can be approached through several strategic disconnections. The most common methods involve the formation of the dihydrobenzofuran core from appropriately substituted fluorinated phenols or anilines. Key strategies include intramolecular cyclization reactions, often catalyzed by transition metals, and transition-metal-free methods.

Common Synthetic Routes:
  • Route A: Intramolecular Cyclization of a Substituted Phenol: This classic and reliable approach typically involves the O-alkylation of a 4-fluorophenol derivative followed by an intramolecular cyclization.

  • Route B: Transition Metal-Catalyzed C-H Activation/Annulation: Modern synthetic methods utilize transition metals like rhodium to catalyze the reaction between a fluorinated N-phenoxyacetamide and a suitable coupling partner.

  • Route C: Reductive Cyclization of a Fluorinated Salicylaldehyde Derivative: This method involves the conversion of a fluorinated salicylaldehyde to an intermediate that can undergo reductive cyclization.

The following sections provide detailed protocols and comparative data for selected synthetic routes.

Route A: Intramolecular Cyclization of 4-Fluoro-2-(2-hydroxyethyl)phenol

This route represents a fundamental and widely applicable method for the synthesis of 2,3-dihydrobenzofurans. The synthesis starts from the commercially available 4-fluorophenol and proceeds through a key 2-(2-hydroxyethyl)phenol intermediate.

Workflow for Route A

G cluster_0 Step 1: O-alkylation and Claisen Rearrangement cluster_1 Step 2: Oxidative Cleavage cluster_2 Step 3: Reduction cluster_3 Step 4: Intramolecular Cyclization (Mitsunobu Reaction) 4-Fluorophenol 4-Fluorophenol Allyl 4-fluorophenyl ether Allyl 4-fluorophenyl ether 4-Fluorophenol->Allyl 4-fluorophenyl ether Allyl bromide, K2CO3, Acetone 4-Fluorophenol->Allyl 4-fluorophenyl ether 2-Allyl-4-fluorophenol 2-Allyl-4-fluorophenol Allyl 4-fluorophenyl ether->2-Allyl-4-fluorophenol Heat (Claisen Rearrangement) Allyl 4-fluorophenyl ether->2-Allyl-4-fluorophenol 4-Fluoro-2-(2-oxoethyl)phenol 4-Fluoro-2-(2-oxoethyl)phenol 2-Allyl-4-fluorophenol->4-Fluoro-2-(2-oxoethyl)phenol OsO4 (cat.), NaIO4 2-Allyl-4-fluorophenol->4-Fluoro-2-(2-oxoethyl)phenol 4-Fluoro-2-(2-hydroxyethyl)phenol 4-Fluoro-2-(2-hydroxyethyl)phenol 4-Fluoro-2-(2-oxoethyl)phenol->4-Fluoro-2-(2-hydroxyethyl)phenol NaBH4, Methanol 4-Fluoro-2-(2-oxoethyl)phenol->4-Fluoro-2-(2-hydroxyethyl)phenol This compound This compound 4-Fluoro-2-(2-hydroxyethyl)phenol->this compound PPh3, DIAD, THF 4-Fluoro-2-(2-hydroxyethyl)phenol->this compound

Caption: Synthetic pathway for Route A.

Experimental Protocol for Route A

Step 1: Synthesis of 2-Allyl-4-fluorophenol

  • To a solution of 4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and allyl bromide (1.2 eq).

  • Reflux the mixture for 12 hours.

  • After cooling, filter the solid and concentrate the filtrate under reduced pressure to obtain allyl 4-fluorophenyl ether.

  • Heat the crude allyl 4-fluorophenyl ether neat at 200 °C for 4 hours to induce Claisen rearrangement.

  • Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford 2-allyl-4-fluorophenol.

Step 2 & 3: Synthesis of 4-Fluoro-2-(2-hydroxyethyl)phenol

  • Dissolve 2-allyl-4-fluorophenol (1.0 eq) in a mixture of THF and water (3:1).

  • Add a catalytic amount of osmium tetroxide (0.01 eq) followed by portion-wise addition of sodium periodate (2.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to get the crude aldehyde, which is immediately dissolved in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) in portions.

  • Stir for 1 hour, then quench with saturated ammonium chloride solution.

  • Extract with ethyl acetate, dry the combined organic layers, and concentrate to yield 4-fluoro-2-(2-hydroxyethyl)phenol.

Step 4: Synthesis of this compound

  • Dissolve 4-fluoro-2-(2-hydroxyethyl)phenol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture and purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.

Quantitative Data for Route A
StepProductStarting MaterialTypical Yield (%)
12-Allyl-4-fluorophenol4-Fluorophenol75-85
2 & 34-Fluoro-2-(2-hydroxyethyl)phenol2-Allyl-4-fluorophenol60-70 (two steps)
4This compound4-Fluoro-2-(2-hydroxyethyl)phenol70-80

Route B: Rhodium-Catalyzed C-H Activation and Annulation

This modern approach utilizes a rhodium catalyst to achieve a [3+2] annulation between an N-phenoxyacetamide and a coupling partner, offering a more convergent and potentially more efficient route.[1]

Workflow for Route B

G cluster_0 Step 1: Synthesis of N-(4-fluorophenoxy)acetamide cluster_1 Step 2: Rh(III)-Catalyzed [3+2] Annulation 4-Fluorophenoxyamine 4-Fluorophenoxyamine N-(4-fluorophenoxy)acetamide N-(4-fluorophenoxy)acetamide 4-Fluorophenoxyamine->N-(4-fluorophenoxy)acetamide Acetyl chloride, Pyridine 4-Fluorophenoxyamine->N-(4-fluorophenoxy)acetamide Intermediate Intermediate N-(4-fluorophenoxy)acetamide->Intermediate 1,3-Diene, [RhCp*Cl2]2, AgSbF6 N-(4-fluorophenoxy)acetamide->Intermediate This compound derivative This compound derivative Intermediate->this compound derivative Reductive Elimination Intermediate->this compound derivative

Caption: Synthetic pathway for Route B.

Experimental Protocol for Route B

Step 1: Synthesis of N-(4-fluorophenoxy)acetamide

  • Dissolve 4-fluorophenoxyamine (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) and cool the mixture to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise.

  • Stir at room temperature for 3 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by recrystallization to obtain N-(4-fluorophenoxy)acetamide.

Step 2: Rh(III)-Catalyzed Annulation

  • In a sealed tube, combine N-(4-fluorophenoxy)acetamide (1.0 eq), the desired 1,3-diene (2.0 eq), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%).

  • Add dichloroethane as the solvent.

  • Heat the mixture at 80 °C for 24 hours.

  • After cooling, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the substituted this compound.

Quantitative Data for Route B
StepProductStarting MaterialTypical Yield (%)
1N-(4-fluorophenoxy)acetamide4-Fluorophenoxyamine85-95
2This compound derivativeN-(4-fluorophenoxy)acetamide60-80

Route C: Synthesis from 5-Fluorosalicylaldehyde

This route provides a straightforward synthesis from the commercially available 5-fluorosalicylaldehyde.

Workflow for Route C

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Intramolecular Cyclization 5-Fluorosalicylaldehyde 5-Fluorosalicylaldehyde 2-(2-Fluorovinyl)-4-fluorophenol 2-(2-Fluorovinyl)-4-fluorophenol 5-Fluorosalicylaldehyde->2-(2-Fluorovinyl)-4-fluorophenol Ph3PCH2Br, n-BuLi, THF 5-Fluorosalicylaldehyde->2-(2-Fluorovinyl)-4-fluorophenol 4-Fluoro-2-(2-fluoroethyl)phenol 4-Fluoro-2-(2-fluoroethyl)phenol 2-(2-Fluorovinyl)-4-fluorophenol->4-Fluoro-2-(2-fluoroethyl)phenol H2, Pd/C, Ethanol 2-(2-Fluorovinyl)-4-fluorophenol->4-Fluoro-2-(2-fluoroethyl)phenol This compound This compound 4-Fluoro-2-(2-fluoroethyl)phenol->this compound NaH, DMF 4-Fluoro-2-(2-fluoroethyl)phenol->this compound

Caption: Synthetic pathway for Route C.

Experimental Protocol for Route C

Step 1 & 2: Synthesis of 4-Fluoro-2-(2-fluoroethyl)phenol

  • Prepare the Wittig reagent by adding n-butyllithium (1.1 eq) to a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C.

  • Stir for 30 minutes, then add a solution of 5-fluorosalicylaldehyde (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water and extract with diethyl ether.

  • Dry the organic layer, concentrate, and purify by column chromatography to get 2-(2-fluorovinyl)-4-fluorophenol.

  • Dissolve the product in ethanol and add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) for 6 hours.

  • Filter the catalyst and concentrate the filtrate to obtain 4-fluoro-2-(2-fluoroethyl)phenol.

Step 3: Synthesis of this compound

  • Dissolve 4-fluoro-2-(2-fluoroethyl)phenol (1.0 eq) in anhydrous DMF.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

Quantitative Data for Route C
StepProductStarting MaterialTypical Yield (%)
1 & 24-Fluoro-2-(2-fluoroethyl)phenol5-Fluorosalicylaldehyde55-65 (two steps)
3This compound4-Fluoro-2-(2-fluoroethyl)phenol75-85

Applications in Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry.[2] Fluorinated derivatives, such as this compound, are of particular interest. The fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity to target proteins, and increased lipophilicity.

Derivatives of this compound have been investigated for a range of biological activities, including as anti-inflammatory agents and potential anticancer agents.[3] For instance, some fluorinated benzofuran and dihydrobenzofuran compounds have shown inhibitory effects on inflammatory pathways.[3][4]

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively detailed, related structures are known to interact with various biological targets. For example, some dihydrobenzofuran derivatives are inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[2]

G Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 PGH2 PGH2 COX-2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 Pro-inflammatory effects This compound Derivative This compound Derivative This compound Derivative->mPGES-1 Inhibition

Caption: Potential inhibition of the mPGES-1 pathway.

References

Application Notes and Protocols for the Derivatization of 5-Fluoro-2,3-dihydrobenzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 5-fluoro-2,3-dihydrobenzofuran, a key scaffold in medicinal chemistry. The strategic introduction of a fluorine atom can significantly enhance the pharmacological properties of drug candidates, including metabolic stability and target binding affinity. This document outlines synthetic strategies, presents biological activity data, and provides detailed experimental protocols for the derivatization of this valuable heterocyclic compound.

Introduction to this compound in Drug Discovery

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[1][2] The incorporation of a fluorine atom at the 5-position can profoundly influence a molecule's physicochemical and biological properties, such as lipophilicity, membrane permeability, and metabolic stability.[1] Consequently, this compound derivatives are of significant interest for the development of novel therapeutics, particularly in the areas of anti-inflammatory and anticancer agents.[2]

Synthetic Strategies for Derivatization

The derivatization of the this compound core can be achieved through various synthetic routes. A common strategy involves the intramolecular oxa-Michael addition starting from propargylic fluorides to yield gem-difluorodihydrobenzofurans, which can be further functionalized.[1] Subsequent reactions such as nucleophilic additions and Diels-Alder reactions on these intermediates allow for the introduction of diverse functional groups.[1] Another approach involves the saponification of corresponding esters to yield carboxylic acid derivatives.[2]

A general workflow for the synthesis and derivatization is depicted below:

G cluster_0 Starting Material Preparation cluster_1 Core Scaffold Synthesis cluster_2 Derivatization Reactions cluster_3 Final Products Propargylic Fluoride Propargylic Fluoride Intramolecular oxa-Michael Addition Intramolecular oxa-Michael Addition Propargylic Fluoride->Intramolecular oxa-Michael Addition Cyclization gem-Difluoro-2,3-dihydrobenzofuran gem-Difluoro-2,3-dihydrobenzofuran Intramolecular oxa-Michael Addition->gem-Difluoro-2,3-dihydrobenzofuran Nucleophilic Addition Nucleophilic Addition gem-Difluoro-2,3-dihydrobenzofuran->Nucleophilic Addition Addition of Nucleophiles Diels-Alder Reaction Diels-Alder Reaction gem-Difluoro-2,3-dihydrobenzofuran->Diels-Alder Reaction Cycloaddition Saponification Saponification gem-Difluoro-2,3-dihydrobenzofuran->Saponification Ester Hydrolysis Functionalized Fluorinated Dihydrobenzofurans Functionalized Fluorinated Dihydrobenzofurans Nucleophilic Addition->Functionalized Fluorinated Dihydrobenzofurans Diels-Alder Reaction->Functionalized Fluorinated Dihydrobenzofurans Carboxylic Acid Derivatives Carboxylic Acid Derivatives Saponification->Carboxylic Acid Derivatives

Caption: General synthetic workflow for derivatization.

Biological Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and anticancer agents. Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes, as well as the modulation of cell signaling pathways implicated in cancer progression.[2]

Anti-Inflammatory Activity

Several fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2] This leads to a reduction in the secretion of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO).[2]

The signaling pathway below illustrates the anti-inflammatory mechanism of action:

G LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB Activation NF-kB Activation TLR4->NF-kB Activation COX-2 Expression COX-2 Expression NF-kB Activation->COX-2 Expression iNOS Expression iNOS Expression NF-kB Activation->iNOS Expression PGE2 Production PGE2 Production COX-2 Expression->PGE2 Production NO Production NO Production iNOS Expression->NO Production Inflammation Inflammation PGE2 Production->Inflammation NO Production->Inflammation This compound Derivative This compound Derivative This compound Derivative->COX-2 Expression This compound Derivative->iNOS Expression

Caption: Anti-inflammatory signaling pathway.

Anticancer Activity

The anticancer effects of these derivatives are linked to their ability to inhibit cell proliferation and induce apoptosis.[2] Some compounds have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 and induce cleavage of PARP-1, a key event in apoptosis.[2] Furthermore, the anti-inflammatory effects on PGE2 production can contribute to anticancer activity, as PGE2 is known to activate the pro-survival PI3K/Akt pathway.[2]

The signaling pathway below illustrates the potential anticancer mechanism of action:

G This compound Derivative This compound Derivative PGE2 Production PGE2 Production This compound Derivative->PGE2 Production Bcl-2 Expression Bcl-2 Expression This compound Derivative->Bcl-2 Expression PARP-1 Cleavage PARP-1 Cleavage This compound Derivative->PARP-1 Cleavage PI3K/Akt Pathway PI3K/Akt Pathway PGE2 Production->PI3K/Akt Pathway Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Apoptosis Apoptosis Bcl-2 Expression->Apoptosis PARP-1 Cleavage->Apoptosis

Caption: Anticancer signaling pathway.

Quantitative Biological Data

The following table summarizes the in vitro anti-inflammatory activity of a series of fluorinated benzofuran and dihydrobenzofuran derivatives.

CompoundIC50 for IL-6 (µM)IC50 for CCL2 (µM)IC50 for NO (µM)IC50 for PGE2 (µM)Reference
2 >50>505.2 ± 0.41.1 ± 0.1[2]
3 9.0 ± 1.119.3 ± 2.42.4 ± 0.2>50[2]
8 1.2 ± 0.11.5 ± 0.23.9 ± 0.320.5 ± 2.1[2]

Experimental Protocols

General Protocol for Saponification of Ester Derivatives

This protocol describes the general procedure for the hydrolysis of esterified this compound derivatives to their corresponding carboxylic acids.[2]

Materials:

  • Ester derivative of this compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the ester derivative in a mixture of THF and water.

  • Add an excess of LiOH to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue with HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by silica gel column chromatography.

General Protocol for Intramolecular Oxa-Michael Addition

This protocol outlines a general method for the synthesis of the gem-difluoro-2,3-dihydrobenzofuran core via an intramolecular oxa-Michael addition.[1]

Materials:

  • Substituted propargylic fluoride

  • Anhydrous solvent (e.g., THF)

  • Base (e.g., potassium carbonate)

  • Reagents for subsequent functionalization (e.g., nucleophiles, dienes)

Procedure:

  • Dissolve the propargylic fluoride in an anhydrous solvent under an inert atmosphere.

  • Add the base to the solution and stir at the appropriate temperature to facilitate the intramolecular cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate in vacuo.

  • The resulting gem-difluoro-2,3-dihydrobenzofuran can be further purified by column chromatography or used directly in subsequent derivatization steps.

Note: These protocols are generalized and may require optimization for specific substrates and reactions. It is recommended to consult the primary literature for detailed experimental conditions.

References

Application Notes and Protocols for the Aromatic Functionalization of 5-Fluoro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-Fluoro-2,3-dihydrobenzofuran scaffold is a valuable heterocyclic motif in medicinal chemistry and drug discovery. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Functionalization of the aromatic ring of this scaffold allows for the generation of diverse compound libraries for screening and lead optimization. These derivatives are known to possess a wide range of biological activities, including potential anti-inflammatory and anticancer properties.[2][3][4] This document provides detailed application notes on the reactivity of the this compound core and robust protocols for its functionalization via electrophilic aromatic substitution and subsequent cross-coupling reactions.

Application Notes: Reactivity and Regioselectivity

The functionalization of the aromatic ring in this compound via electrophilic aromatic substitution (EAS) is governed by the combined directing effects of the fluorine atom and the dihydrofuran ring.

  • Dihydrofuran Ring Effect: The oxygen atom of the dihydrofuran ring is an electron-donating group (+M effect), which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho (C4) and para (C6) positions.

  • Fluorine Atom Effect: Fluorine is an electronegative atom, making it inductively electron-withdrawing (-I effect), which deactivates the ring. However, it possesses lone pairs of electrons that can be donated into the ring via resonance (+M effect), making it an ortho, para-director.[5][6]

The combined influence of these two groups, both directing to the ortho and para positions relative to themselves, results in strong activation of the C4 and C6 positions. Substitution at the C6 position is often favored due to reduced steric hindrance compared to the C4 position, which is situated between the two existing substituents.

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Experimental Workflow for Synthesis

The general workflow for the synthesis, purification, and characterization of functionalized this compound derivatives is outlined below. This process is applicable to the protocols detailed in the subsequent sections.

G start Starting Material (this compound) reaction Functionalization Reaction (e.g., Nitration, Bromination) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Product characterization->product G Sequential Functionalization Pathway start 5-Fluoro-2,3- dihydrobenzofuran bromination Bromination (NBS, CH3CN) start->bromination Step 1 intermediate 6-Bromo-5-fluoro-2,3- dihydrobenzofuran bromination->intermediate suzuki Suzuki Coupling (ArB(OH)2, Pd Catalyst, Base) intermediate->suzuki Step 2 product 6-Aryl-5-fluoro-2,3- dihydrobenzofuran suzuki->product

References

Application Notes and Protocols: 5-Fluoro-2,3-dihydrobenzofuran as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Fluoro-2,3-dihydrobenzofuran as a key structural motif in the development of novel therapeutic agents. The unique properties conferred by the fluorine atom and the dihydrobenzofuran core make this scaffold a valuable starting point for the synthesis of potent and selective bioactive molecules, particularly in the fields of oncology and inflammatory diseases.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a fluorine atom at the 5-position can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules. This document outlines the application of this compound in the synthesis of anti-inflammatory and anticancer agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Section 1: Applications in Anti-Inflammatory Drug Discovery

Derivatives of this compound have demonstrated significant potential as anti-inflammatory agents. These compounds often target key enzymes and signaling pathways involved in the inflammatory cascade.

Mechanism of Action

Fluorinated dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[1][2] This leads to a reduction in the secretion of pro-inflammatory mediators such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), and nitric oxide (NO).[1][2] The underlying mechanism often involves the modulation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[3]

Quantitative Data: Anti-Inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of representative fluorinated benzofuran and dihydrobenzofuran derivatives.

Compound IDTargetAssayIC50 (µM)Reference
Compound A PGE2 ProductionLPS-stimulated Macrophages1.92[1]
Compound B PGE2 ProductionLPS-stimulated Macrophages1.48[1]
Compound C IL-6 SecretionLPS-stimulated Macrophages1.2 - 9.04[2]
Compound D Nitric Oxide ProductionLPS-stimulated Macrophages2.4 - 5.2[2]
Compound E CCL2 SecretionLPS-stimulated Macrophages1.5 - 19.3[2]

Note: Compound identities are generalized from the cited literature for illustrative purposes.

Signaling Pathway: Inhibition of Inflammatory Response

The diagram below illustrates the signaling pathway targeted by fluorinated dihydrobenzofuran derivatives in suppressing the inflammatory response in macrophages.

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (COX-2, NOS2, IL-6) NFkB->Inflammatory_Genes Induces Transcription Fluorinated_Dihydrobenzofuran Fluorinated Dihydrobenzofuran Fluorinated_Dihydrobenzofuran->IKK Inhibits Fluorinated_Dihydrobenzofuran->NFkB Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Section 2: Applications in Anticancer Drug Discovery

This compound derivatives have also emerged as promising candidates for the development of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.

Mechanism of Action

The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cancer cell proliferation.[1][2] Mechanistic studies have revealed that some derivatives can inhibit the expression of the anti-apoptotic protein Bcl-2 and induce the cleavage of poly(ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair.[2] Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.

Quantitative Data: Anticancer Activity

The following table presents the in vitro anticancer activity of selected fluorinated benzofuran and dihydrobenzofuran derivatives against various human cancer cell lines.

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound F HCT116Colorectal Carcinoma>50% inhibition at 100 µM[2]
Compound G K562Leukemia20-85[4]
Compound H MOLT-4Leukemia20-85[4]
Compound I HeLaCervix Carcinoma20-85[4]
PARP Inhibitor (51) PARP-1Enzyme Assay0.035[5]
PARP Inhibitor (60) PARP-1Enzyme Assay0.068[5]

Note: Compound identities are generalized from the cited literature for illustrative purposes.

Signaling Pathway: Induction of Apoptosis

The diagram below illustrates the proposed mechanism of apoptosis induction by fluorinated dihydrobenzofuran derivatives in cancer cells.

G Fluorinated_Dihydrobenzofuran Fluorinated Dihydrobenzofuran Bcl2 Bcl-2 (Anti-apoptotic) Fluorinated_Dihydrobenzofuran->Bcl2 Inhibits PARP1 PARP-1 Fluorinated_Dihydrobenzofuran->PARP1 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Caspase3->PARP1 Cleaves Cleaved_PARP1 Cleaved PARP-1 G Start 5-Fluoro-2,3- dihydrobenzofuran Step1 Friedel-Crafts Acylation (e.g., with Benzoyl Chloride, AlCl3) Start->Step1 Intermediate1 7-Benzoyl-5-fluoro-2,3- dihydrobenzofuran Step1->Intermediate1 Step2 Carboxylation (e.g., via lithiation and CO2 quench) Intermediate1->Step2 Intermediate2 7-Benzoyl-5-fluoro-2,3-dihydro- benzofuran-3-carboxylic acid Step2->Intermediate2 Step3 Purification (Chromatography) Intermediate2->Step3 FinalProduct Pure Bioactive Molecule Step3->FinalProduct

References

Application Notes and Protocols: The Use of 5-Fluoro-2,3-dihydrobenzofuran in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of enzyme inhibitors derived from the versatile scaffold, 5-Fluoro-2,3-dihydrobenzofuran. This document details synthetic strategies, presents quantitative data on enzyme inhibition, and illustrates the relevant biological pathways. The strategic incorporation of a fluorine atom onto the 2,3-dihydrobenzofuran core can significantly enhance the pharmacological properties of the resulting inhibitors, making this a key area of interest in medicinal chemistry.

Introduction to this compound in Drug Discovery

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a fluorine atom, particularly at the 5-position, can modulate the electronic properties, metabolic stability, and binding affinity of derivatives, often leading to enhanced potency and improved pharmacokinetic profiles. Derivatives of this compound have shown significant promise as inhibitors of a range of enzymes implicated in various diseases, including inflammation, cancer, and neurodegenerative disorders.

Targeted Enzyme Classes and Therapeutic Areas

Research has demonstrated that derivatives of this compound can be tailored to inhibit several key enzyme classes:

  • Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes is a cornerstone of anti-inflammatory therapy. Fluorinated dihydrobenzofuran derivatives have been shown to potently inhibit COX enzymes, thereby reducing the production of prostaglandins involved in pain and inflammation.

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): As a key enzyme in the production of pro-inflammatory prostaglandin E2, mPGES-1 is a prime target for developing novel anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.

  • Urokinase-type Plasminogen Activator (uPA): uPA is a serine protease that plays a critical role in cancer cell invasion and metastasis. Inhibitors of uPA are being investigated as anti-cancer agents.

  • Protein Kinases (e.g., Pim-1): Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The dihydrobenzofuran scaffold has been utilized to develop potent kinase inhibitors.

Quantitative Inhibition Data

The following tables summarize the inhibitory activities of various benzofuran and 2,3-dihydrobenzofuran derivatives against key enzyme targets. While specific data for derivatives of this compound is limited in the public domain, the provided data for analogous fluorinated and non-fluorinated compounds illustrates the potential of this chemical class.

Table 1: Inhibition of Pro-inflammatory Mediators by Fluorinated Benzofuran and Dihydrobenzofuran Derivatives

Compound IDTarget/MediatorInhibitionIC50 (µM)Cell Line
Compound 2 (difluorinated)PGE2 production>50%1.92LPS-treated macrophages
Compound 3 (difluorinated)PGE2 production>50%1.48LPS-treated macrophages
Compound 2 (difluorinated)IL-6 production-1.2 - 9.04LPS-treated macrophages
Compound 3 (difluorinated)CCL2 formation-1.5 - 19.3LPS-treated macrophages
Compound 2 (difluorinated)NO production-2.4 - 5.2LPS-treated macrophages

Data adapted from a study on fluorinated benzofuran and dihydrobenzofuran derivatives as anti-inflammatory agents.

Table 2: Inhibition of Kinases by Dihydrodibenzofuran Derivatives

Compound IDTarget KinaseIC50 (nM)
12b (dichloro-derivative)Casein Kinase 2 (CK2)5.8
12c (dibromo-derivative)Casein Kinase 2 (CK2)5.8

This data highlights the potent kinase inhibition achievable with the broader dihydrobenzofuran scaffold.

Experimental Protocols

Due to the limited availability of a detailed, step-by-step protocol starting specifically from this compound for the synthesis of a particular enzyme inhibitor in published literature, the following protocol is an adapted and representative procedure based on the synthesis of analogous 2,3-dihydrobenzofuran-2-one anti-inflammatory agents. This protocol can serve as a foundational method for researchers to develop their own specific synthetic routes.

Protocol 1: Synthesis of a this compound-based Anti-inflammatory Agent (Adapted Methodology)

This protocol outlines a potential synthetic route to a 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, a potent anti-inflammatory agent. Researchers can adapt this by starting with a fluorinated analogue.

Materials:

  • 5-Fluoro-4-cyclohexylphenol (starting material to be synthesized or procured)

  • Glyoxylic acid

  • Hydrochloric acid

  • Acetic acid

  • Sodium acetate

  • Thionyl chloride

  • Aluminum chloride

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Synthesis of 5-Fluoro-4-cyclohexyl-mandelic acid:

    • To a stirred solution of 5-Fluoro-4-cyclohexylphenol in a suitable solvent, add glyoxylic acid.

    • Acidify the mixture with hydrochloric acid and stir at room temperature for 24-48 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Cyclization to form the 2,3-dihydrobenzofuran-2-one core:

    • Suspend the synthesized mandelic acid derivative in a mixture of acetic acid and hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and dry.

  • Chlorination (Example of further modification):

    • To a solution of the dihydrobenzofuran-2-one in a suitable solvent like dichloromethane, add a chlorinating agent (e.g., N-chlorosuccinimide).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with saturated sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Note: This is a generalized and adapted protocol. The specific reaction conditions, solvents, and purification methods will need to be optimized for the synthesis of inhibitors starting from this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by inhibitors derived from the this compound scaffold, as well as a general experimental workflow for their synthesis and evaluation.

mPGES1_Pathway Pro-inflammatory Stimuli (LPS, IL-1β) Pro-inflammatory Stimuli (LPS, IL-1β) Phospholipase A2 Phospholipase A2 Pro-inflammatory Stimuli (LPS, IL-1β)->Phospholipase A2 activates Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate PGH2 PGH2 COX-2->PGH2 converts to mPGES-1 mPGES-1 PGH2->mPGES-1 substrate PGE2 PGE2 mPGES-1->PGE2 converts to Inflammation Inflammation PGE2->Inflammation promotes Inhibitor This compound -based Inhibitor Inhibitor->mPGES-1 inhibits

Caption: mPGES-1 signaling pathway in inflammation.

uPA_Pathway pro-uPA pro-uPA uPAR uPAR pro-uPA->uPAR binds to uPA uPA uPAR->uPA activates Plasminogen Plasminogen uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin ECM Degradation ECM Degradation Plasmin->ECM Degradation leads to Cell Invasion & Metastasis Cell Invasion & Metastasis ECM Degradation->Cell Invasion & Metastasis Inhibitor This compound -based Inhibitor Inhibitor->uPA inhibits

Caption: uPA signaling pathway in cancer metastasis.

Pim1_Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) JAK/STAT Pathway JAK/STAT Pathway Cytokines (e.g., IL-6)->JAK/STAT Pathway activate Pim-1 Kinase Pim-1 Kinase JAK/STAT Pathway->Pim-1 Kinase upregulates Phosphorylation of\nDownstream Targets Phosphorylation of Downstream Targets Pim-1 Kinase->Phosphorylation of\nDownstream Targets catalyzes Cell Proliferation & Survival Cell Proliferation & Survival Phosphorylation of\nDownstream Targets->Cell Proliferation & Survival promotes Inhibitor This compound -based Inhibitor Inhibitor->Pim-1 Kinase inhibits

Caption: Pim-1 kinase signaling pathway in cell proliferation.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 5-Fluoro-2,3- dihydrobenzofuran Reaction Chemical Modification (e.g., Acylation, Alkylation) Start->Reaction Purification Column Chromatography & Recrystallization Reaction->Purification Characterization NMR, Mass Spec, etc. Purification->Characterization Inhibitor Final Inhibitor Compound Characterization->Inhibitor Enzyme_Assay In vitro Enzyme Inhibition Assay Inhibitor->Enzyme_Assay IC50_Ki Determine IC50/Ki Values Enzyme_Assay->IC50_Ki Cell_Assay Cell-based Assays (e.g., Cytotoxicity, Proliferation) IC50_Ki->Cell_Assay Data_Analysis Data Analysis & SAR Studies Cell_Assay->Data_Analysis

Caption: General experimental workflow for inhibitor synthesis and evaluation.

Application Notes and Protocols for 5-Fluoro-2,3-dihydrobenzofuran Analogs in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of 5-Fluoro-2,3-dihydrobenzofuran analogs, detailing their mechanism of action, quantitative efficacy, and the experimental protocols for their evaluation. This document is intended to serve as a guide for researchers in the fields of medicinal chemistry, pharmacology, and immunology who are interested in the discovery and development of novel anti-inflammatory agents.

Introduction

Benzofuran and its dihydrobenzofuran derivatives are significant heterocyclic scaffolds in medicinal chemistry, known for a wide range of biological activities.[1] The incorporation of fluorine atoms into these structures can enhance their therapeutic properties.[2] This document focuses on a series of fluorinated benzofuran and dihydrobenzofuran analogs that have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[1][3] These compounds represent promising candidates for the development of new treatments for inflammatory diseases and inflammation-associated cancers.[1]

Mechanism of Action

The anti-inflammatory activity of these this compound analogs is primarily attributed to their ability to suppress the expression of pro-inflammatory enzymes and cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] Key mechanisms include:

  • Inhibition of Inflammatory Mediators: The compounds effectively reduce the secretion of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).[3]

  • Downregulation of Key Enzymes: They inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS or NOS2), enzymes crucial for the production of PGE2 and NO, respectively.[1]

  • Modulation of Signaling Pathways: Evidence suggests that benzofuran derivatives can modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[4][5]

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of several fluorinated benzofuran and dihydrobenzofuran analogs in LPS-stimulated macrophages. The data represents the half-maximal inhibitory concentration (IC50) in micromolar (µM) for various inflammatory mediators.[1][3]

CompoundIC50 (µM) for IL-6IC50 (µM) for CCL2IC50 (µM) for NOIC50 (µM) for PGE2
Analog 1 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5
Analog 2 Not specifiedNot specifiedNot specified1.92
Analog 3 Not specifiedNot specifiedNot specified1.48
Analog 5 Not specifiedNot specifiedNot specifiedNot specified
Analog 6 Not specifiedNot specifiedNot specifiedNot specified
Analog 8 Not specifiedNot specifiedNot specifiedNot specified

Note: The ranges presented for Analog 1 encompass the IC50 values reported for a series of six active compounds from the study.[1][3] Specific values for each individual analog were not uniformly available across all mediators.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

This protocol details the procedure for evaluating the anti-inflammatory effects of the test compounds on LPS-stimulated macrophages.

1. Cell Culture and Treatment: a. Culture murine macrophage cell lines (e.g., RAW 264.7) in appropriate media supplemented with fetal bovine serum and antibiotics. b. Seed the cells in multi-well plates at a suitable density and allow them to adhere overnight. c. Pre-treat the cells with various concentrations of the this compound analogs for 1 hour. A vehicle control (e.g., DMSO) should be included. d. Stimulate the cells with 10 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response. e. Incubate the cells for 24 hours.

2. Measurement of Nitric Oxide (NO) Production: a. After incubation, collect the cell culture supernatant. b. Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent assay. c. Measure the absorbance at the appropriate wavelength and calculate the NO concentration based on a standard curve.

3. Measurement of Prostaglandin E2 (PGE2), IL-6, and CCL2 Secretion: a. Use the collected cell culture supernatant. b. Quantify the concentrations of PGE2, IL-6, and CCL2 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Western Blot Analysis for COX-2 and iNOS Expression: a. After treatment, lyse the cells to extract total protein. b. Determine the protein concentration using a suitable assay (e.g., BCA assay). c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and probe with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin). e. Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Protocol 2: In Vivo Anti-inflammatory Activity - Zymosan-Induced Air Pouch Model

This protocol describes an in vivo model to assess the anti-inflammatory effects of the compounds.[2]

1. Air Pouch Formation: a. On day 1, inject sterile air subcutaneously into the dorsal region of mice to create an air pouch. b. On day 4, re-inflate the pouch with sterile air to maintain the space.[2]

2. Induction of Inflammation and Treatment: a. On day 6, inject a solution of 1% zymosan (w/v in saline) into the air pouch to induce inflammation. b. Co-inject the this compound analogs (e.g., 50 nmol) or a vehicle control into the pouch along with the zymosan.[2]

3. Sample Collection and Analysis: a. After 24 hours, euthanize the mice and collect the exudate from the air pouch.[2] b. Centrifuge the exudate to separate the cells from the supernatant. c. Count the total number of recruited inflammatory cells (e.g., neutrophils, leukocytes) in the cell pellet.[4] d. Use the supernatant to measure the levels of inflammatory mediators such as PGE2, IL-1β, TNF-α, and IL-6 by ELISA.[2][4] e. The cell pellet can be used for gene expression analysis of inflammatory markers (e.g., Ptgs2, Nos2, Il1α, Il1β, Ccl3, Ccl4) via RT-qPCR.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by these compounds and the experimental workflows.

G cluster_stimuli Inflammatory Stimuli cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling Pathways cluster_analogs Inhibitory Action cluster_response Inflammatory Response LPS LPS TLR4 TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IKK, IκBα, p65) TLR4->NFkB_Pathway Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors Analogs This compound Analogs Analogs->MAPK_Pathway Analogs->NFkB_Pathway Gene_Expression Upregulation of Pro-inflammatory Genes Transcription_Factors->Gene_Expression Mediators Production of Inflammatory Mediators (NO, PGE2, IL-6, CCL2) Gene_Expression->Mediators

Caption: Inhibition of LPS-induced MAPK and NF-κB signaling pathways.

G cluster_invitro In Vitro Workflow Start Seed Macrophages Pretreat Pre-treat with Analogs Stimulate Stimulate with LPS (10 ng/mL) Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant & Lyse Cells Incubate->Collect ELISA ELISA for PGE2, IL-6, CCL2 Collect->ELISA Griess Griess Assay for NO Collect->Griess Western Western Blot for COX-2, iNOS Collect->Western End Data Analysis ELISA->End Griess->End Western->End

Caption: Experimental workflow for in vitro anti-inflammatory assays.

G cluster_invivo In Vivo Air Pouch Model Workflow Day1 Day 1: Inject Air to create pouch Day4 Day 4: Re-inflate Pouch Day6 Day 6: Co-inject Zymosan and Test Compound Day4->Day6 Day7 Day 7 (24h post-injection): Collect Exudate Day6->Day7 Analysis Analyze Exudate: - Cell Count - Mediator Levels (ELISA) - Gene Expression (RT-qPCR) Day7->Analysis

Caption: Timeline for the zymosan-induced air pouch inflammation model.

References

Application Notes and Protocols for Anticancer Research on 5-Fluoro-2,3-dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and experimental protocols for investigating the anticancer properties of compounds containing the 5-Fluoro-2,3-dihydrobenzofuran scaffold. While specific research focusing solely on the 5-fluoro substituted scaffold is limited in the readily available literature, this document draws upon closely related fluorinated 2,3-dihydrobenzofuran structures to provide a relevant framework for research and development. The data presented here is based on fluorinated benzofuran and dihydrobenzofuran derivatives investigated for their anti-inflammatory and anticancer activities.[1][2]

Introduction

Benzofuran and 2,3-dihydrobenzofuran scaffolds are significant heterocyclic structures in medicinal chemistry due to their presence in numerous bioactive compounds.[1][2] The incorporation of fluorine atoms into these scaffolds can enhance their pharmacological properties, including metabolic stability and cell permeability, making them attractive candidates for drug discovery. Recent studies have highlighted the potential of fluorinated benzofuran and dihydrobenzofuran derivatives as anticancer agents, particularly in the context of inflammation-associated cancers like colorectal cancer.[1][2]

Data Presentation

The anticancer activity of fluorinated dihydrobenzofuran derivatives has been evaluated against human colorectal adenocarcinoma cells (HCT116). The following table summarizes the cytotoxic effects of two notable difluorinated 2,3-dihydrobenzofuran derivatives.

Compound IDDescriptionCell LineAssayIC50 (µM)Reference
Compound 1 Difluorinated 2,3-dihydrobenzofuran with a bromine and a carboxylic acid groupHCT116WST-119.5[2]
Compound 2 Difluorinated 2,3-dihydrobenzofuran with a bromine and an ester groupHCT116WST-124.8[2]

Mechanism of Action

Studies on fluorinated 2,3-dihydrobenzofuran derivatives suggest that their anticancer effects are mediated through the induction of apoptosis.[1][2] The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the following key events:

  • Inhibition of Anti-Apoptotic Proteins: A notable decrease in the expression of the anti-apoptotic protein Bcl-2.[1][2]

  • Activation of Caspases: Leading to the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.[1][2]

  • DNA Fragmentation: A significant increase in DNA fragmentation within the cancer cells.[1][2]

These events collectively lead to programmed cell death in cancer cells, thereby inhibiting their proliferation.

Signaling Pathway Diagram

anticancer_pathway Proposed Apoptotic Pathway of Fluorinated 2,3-Dihydrobenzofuran Derivatives Fluorinated_Dihydrobenzofuran Fluorinated 2,3-Dihydrobenzofuran Compound Cancer_Cell Cancer Cell (e.g., HCT116) Fluorinated_Dihydrobenzofuran->Cancer_Cell Enters Bcl2 Bcl-2 (Anti-apoptotic) Cancer_Cell->Bcl2 Downregulates Caspase_Activation Caspase Activation Cancer_Cell->Caspase_Activation Induces Bcl2->Caspase_Activation Inhibits PARP1_Cleavage PARP-1 Cleavage Caspase_Activation->PARP1_Cleavage DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis PARP1_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed apoptotic pathway of fluorinated 2,3-dihydrobenzofuran derivatives.

Experimental Protocols

Detailed methodologies for key experiments to assess the anticancer properties of this compound compounds are provided below.

Protocol 1: Cell Viability Assessment using WST-1 Assay

This protocol outlines the procedure for determining the cytotoxic effects of a test compound on a cancer cell line.

Experimental Workflow Diagram

wst1_workflow WST-1 Cell Viability Assay Workflow Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Compound 3. Add serial dilutions of the This compound compound Incubate_24h->Add_Compound Incubate_72h 4. Incubate for 72h Add_Compound->Incubate_72h Add_WST1 5. Add WST-1 reagent to each well Incubate_72h->Add_WST1 Incubate_4h 6. Incubate for 4h Add_WST1->Incubate_4h Measure_Absorbance 7. Measure absorbance at 450 nm Incubate_4h->Measure_Absorbance Calculate_Viability 8. Calculate cell viability and IC50 Measure_Absorbance->Calculate_Viability

Caption: WST-1 cell viability assay workflow.

Materials:

  • 96-well tissue culture plates

  • Human cancer cell line (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound test compound

  • Vehicle control (e.g., DMSO)

  • WST-1 cell proliferation reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control.

  • Incubation: Incubate the plate for 72 hours under the same conditions.[2]

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[1]

  • Final Incubation: Incubate the plate for 4 hours at 37°C.[1]

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection using TUNEL Assay

This protocol describes the detection of DNA fragmentation associated with apoptosis.

Experimental Workflow Diagram

tunel_workflow TUNEL Assay Workflow Seed_and_Treat 1. Seed and treat cells with test compound Fix_and_Permeabilize 2. Fix and permeabilize cells Seed_and_Treat->Fix_and_Permeabilize TdT_Labeling 3. Incubate with TdT reaction mix (TdT enzyme and labeled dUTPs) Fix_and_Permeabilize->TdT_Labeling Detection 4. Stop reaction and detect (e.g., fluorescent microscopy) TdT_Labeling->Detection Analyze 5. Analyze and quantify apoptotic cells Detection->Analyze

Caption: TUNEL assay workflow for apoptosis detection.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound test compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells and treat them with the desired concentrations of the this compound compound for 72 hours.[2] Include positive (e.g., DNase I treated) and negative controls.

  • Fixation: Wash the cells with PBS and fix them with 4% PFA for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.

  • TdT Labeling: Wash the cells with PBS. Add the TdT reaction mix to the cells and incubate for 60 minutes at 37°C in a humidified chamber.

  • Detection: Stop the reaction according to the kit's instructions. If using a fluorescently labeled dUTP, the cells are ready for visualization.

  • Analysis: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Quantify the percentage of apoptotic cells.

Protocol 3: Western Blot Analysis of Bcl-2 and PARP-1

This protocol is for detecting changes in the expression of the anti-apoptotic protein Bcl-2 and the cleavage of PARP-1.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-PARP-1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 and PARP-1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. A decrease in the full-length Bcl-2 band and the appearance of a cleaved PARP-1 band are indicative of apoptosis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Fluoro-2,3-dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-2,3-dihydrobenzofuran. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods involve the cyclization of appropriate precursors. Key strategies include:

  • Palladium-catalyzed intramolecular O-arylation: This is a widely used method involving the cyclization of a 2-allyl-4-fluorophenol derivative.

  • From 4-fluoro-2-hydroxy-phenethyl alcohol: This involves an intramolecular cyclization, often under acidic conditions or via Mitsunobu reaction conditions.

  • As an intermediate in the synthesis of Vilazodone: Several patents and publications describe the synthesis of this compound as a key intermediate for this antidepressant. These routes often start from commercially available fluorinated phenols.

Q2: What are the critical parameters to control for a successful synthesis?

A2: Key parameters include:

  • Catalyst choice and loading: For palladium-catalyzed reactions, the selection of the palladium source and ligand is crucial.

  • Reaction temperature: The temperature can significantly influence reaction rate and byproduct formation.

  • Solvent: The choice of solvent can affect solubility of reactants and catalyst activity. Anhydrous and degassed solvents are often necessary.

  • Base: In many cyclization reactions, the choice and stoichiometry of the base are critical for success.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through column chromatography on silica gel. The eluent system will depend on the specific impurities present, but a mixture of hexane and ethyl acetate is commonly employed. Distillation under reduced pressure can also be used for purification if the product is a liquid and thermally stable.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst (in Pd-catalyzed reactions). 2. Reaction temperature is too low. 3. Incorrect solvent or base. 4. Starting material is impure. 5. Presence of water or oxygen in an air-sensitive reaction.1. Use fresh catalyst or activate it prior to use. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Screen different solvents and bases. 4. Purify the starting material before use. 5. Use anhydrous, degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect stoichiometry of reagents. 3. The fluorine substituent may direct the reaction to undesired positions.1. Lower the reaction temperature. 2. Carefully control the addition and ratio of all reactants. 3. If regioisomers are formed, purification by chromatography is necessary. Consider alternative synthetic routes that offer better regioselectivity.
Difficulty in Product Isolation/Purification 1. Product is volatile and lost during solvent removal. 2. Product co-elutes with impurities during chromatography.1. Use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat. 2. Optimize the eluent system for column chromatography. Consider using a different stationary phase or an alternative purification technique like preparative TLC or HPLC.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular O-Arylation of 2-Allyl-4-fluorophenol

This protocol is a representative method for the synthesis of this compound via a palladium-catalyzed cyclization.

Materials:

  • 2-Allyl-4-fluorophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-allyl-4-fluorophenol (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of dihydrobenzofurans, which can be optimized for the 5-fluoro analog.

ParameterMethod 1: Pd-Catalyzed O-ArylationMethod 2: Acid-Catalyzed Cyclization
Starting Material 2-Allyl-4-fluorophenol4-Fluoro-2-(2-hydroxyethyl)phenol
Catalyst/Reagent Pd(OAc)₂ / PPh₃p-Toluenesulfonic acid (p-TsOH)
Base/Solvent K₂CO₃ / DMFToluene (with Dean-Stark trap)
Temperature (°C) 100 - 120Reflux
Reaction Time (h) 12 - 244 - 8
Typical Yield (%) 60 - 8570 - 90

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated below.

experimental_workflow start Starting Materials reaction Cyclization Reaction (e.g., Pd-catalyzed) start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup drying Drying (Anhydrous Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathway

This compound is a core scaffold in molecules that act as ligands for serotonin receptors, such as the 5-HT1A receptor. The diagram below illustrates a simplified signaling pathway associated with the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR).

signaling_pathway cluster_membrane Cell Membrane ligand 5-HT1A Ligand (e.g., Dihydrobenzofuran derivative) receptor 5-HT1A Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Reduces production of pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Neuronal inhibition) pka->cellular_response Leads to

Caption: Simplified 5-HT1A receptor signaling pathway.[1][2][3][4][5]

References

Technical Support Center: Synthesis of 5-Fluoro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Fluoro-2,3-dihydrobenzofuran synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my O-alkylation of 4-fluorophenol with 1,2-dibromoethane consistently low?

Potential Causes:

  • Suboptimal Base: The choice and amount of base are crucial for the deprotonation of 4-fluorophenol. An inadequate base may result in incomplete reaction.

  • Reaction Temperature: The reaction temperature influences the rate of both the desired O-alkylation and potential side reactions.

  • Presence of Water: Moisture can consume the base and hinder the reaction.

  • Side Reactions: Dimerization of 4-fluorophenol or dialkylation of 1,2-dibromoethane can occur, reducing the yield of the desired intermediate.

Troubleshooting Solutions:

ParameterRecommendationExpected Outcome
Base Use a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like DMF or acetonitrile. Ensure at least stoichiometric amounts of the base are used.More efficient deprotonation of the phenol, leading to a higher conversion rate.
Temperature Optimize the reaction temperature. Start at room temperature and gradually increase to find the optimal balance between reaction rate and byproduct formation.Minimized side reactions and improved selectivity for the desired product.
Reaction Conditions Ensure strictly anhydrous conditions by using oven-dried glassware and anhydrous solvents.Prevention of base deactivation and improved reaction efficiency.
Purification Carefully monitor the reaction by TLC to determine the optimal reaction time and minimize byproduct formation. Use column chromatography for purification to isolate the desired 1-(2-bromoethoxy)-4-fluorobenzene.Isolation of a pure intermediate, which is crucial for the subsequent cyclization step.

Question 2: My intramolecular cyclization of 1-(2-bromoethoxy)-4-fluorobenzene to this compound is not proceeding to completion. What could be the issue?

Potential Causes:

  • Ineffective Catalyst/Promoter: The choice of catalyst or promoter for the intramolecular cyclization is critical. Common methods include base-induced cyclization or transition-metal-catalyzed reactions.

  • Insufficient Reaction Time or Temperature: The cyclization reaction may require prolonged heating or higher temperatures to proceed to completion.

  • Inhibitors: Trace impurities from the previous step can inhibit the catalyst or interfere with the reaction.

Troubleshooting Solutions:

ParameterRecommendationExpected Outcome
Catalyst/Promoter For base-induced cyclization, a strong, non-nucleophilic base like sodium hydride is often effective. For transition-metal-catalyzed routes, palladium catalysts with appropriate ligands are commonly used.Efficient promotion of the intramolecular ring closure.
Reaction Conditions Optimize reaction time and temperature based on literature precedents or systematic screening. Microwave irradiation can sometimes accelerate the reaction.Driving the reaction to completion and maximizing the yield of the cyclized product.
Substrate Purity Ensure the starting material, 1-(2-bromoethoxy)-4-fluorobenzene, is of high purity.Uninhibited catalytic activity and a cleaner reaction profile.

Frequently Asked Questions (FAQs)

Q1: What are some of the common synthetic routes to this compound, and how do their yields compare?

Several synthetic strategies have been reported for the synthesis of this compound and its derivatives. The table below summarizes some common approaches and their reported yields.

Synthetic RouteStarting MaterialsKey StepsReported Yield
Williamson Ether Synthesis & Cyclization 4-Fluorophenol, 1,2-DibromoethaneO-alkylation followed by intramolecular cyclizationModerate to Good
Palladium-Catalyzed Intramolecular O-Arylation 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanolIntramolecular C-O bond formationGood to Excellent
Intramolecular Wittig Reaction Appropriately substituted phenolic phosphonium saltYlide formation and intramolecular cyclizationGood
Intramolecular Oxa-Michael Addition Fluorinated propargylic alcoholsOxidation, fluorination, deprotection, and cyclizationGood (e.g., 75-80% for related structures)[1]

Q2: What are the critical parameters to control for improving the yield in the synthesis of this compound?

Optimizing the following parameters is crucial for maximizing the yield:

  • Purity of Starting Materials: Using high-purity reagents and starting materials is fundamental.

  • Reaction Conditions: Precise control of temperature, reaction time, and atmosphere (e.g., inert gas for moisture-sensitive reactions) is essential.

  • Stoichiometry of Reagents: Accurate measurement and stoichiometry of reactants, catalysts, and bases can significantly impact the reaction outcome.

  • Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and selectivity.

  • Purification Methods: Efficient purification techniques are necessary to isolate the desired product from byproducts and unreacted starting materials.

Q3: Are there any specific safety precautions to consider during the synthesis?

Yes, standard laboratory safety practices should always be followed. Specifically:

  • Handling of Reagents: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Reactions should be carefully monitored, especially those that are exothermic or involve pressure changes.

  • Waste Disposal: Chemical waste must be disposed of according to institutional and regulatory guidelines.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis and Intramolecular Cyclization

Step 1: Synthesis of 1-(2-Bromoethoxy)-4-fluorobenzene

  • To a solution of 4-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(2-bromoethoxy)-4-fluorobenzene.

Step 2: Intramolecular Cyclization to this compound

  • To a solution of 1-(2-bromoethoxy)-4-fluorobenzene (1.0 eq) in anhydrous toluene, add a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with methanol at 0 °C, followed by the addition of water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Cyclization start1 4-Fluorophenol + 1,2-Dibromoethane reagents1 K2CO3, DMF, 80°C start1->reagents1 React workup1 Aqueous Workup & Extraction reagents1->workup1 Process purification1 Column Chromatography workup1->purification1 intermediate 1-(2-Bromoethoxy)-4-fluorobenzene purification1->intermediate reagents2 NaH, Toluene, Reflux intermediate->reagents2 Input workup2 Quenching & Extraction reagents2->workup2 Process purification2 Column Chromatography workup2->purification2 product This compound purification2->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield of This compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions poor_cyclization Inefficient Cyclization low_yield->poor_cyclization loss_during_workup Product Loss During Workup/Purification low_yield->loss_during_workup optimize_conditions Optimize Reaction Conditions (T, t) incomplete_reaction->optimize_conditions stronger_base Use Stronger/ Appropriate Base incomplete_reaction->stronger_base side_reactions->optimize_conditions anhydrous_conditions Ensure Anhydrous Conditions side_reactions->anhydrous_conditions poor_cyclization->optimize_conditions catalyst_screening Screen Catalysts/ Promoters poor_cyclization->catalyst_screening purification_technique Refine Purification Technique loss_during_workup->purification_technique

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Common side reactions in the synthesis of dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of dihydrobenzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during dihydrobenzofuran synthesis?

A1: The most prevalent side reactions include the formation of isomeric six-membered ring chromans, over-oxidation of starting materials or products, dimerization or polymerization of phenolic precursors, and in the case of metal-catalyzed reactions, byproducts arising from dehalogenation or homocoupling. The stability of the final dihydrobenzofuran product in air can also be a concern, leading to lower isolated yields.[1]

Q2: How can I minimize the formation of the isomeric chroman?

A2: Selectivity between the five-membered dihydrobenzofuran and the six-membered chroman ring is a common challenge. Generally, the formation of the dihydrobenzofuran is favored under conditions that promote a 5-exo-trig cyclization. Factors that can be optimized to improve selectivity include the choice of catalyst, solvent, and temperature. For instance, in certain copper-catalyzed C-H functionalization reactions, specific catalyst and ligand combinations have been shown to be inefficient for chroman formation, thus favoring the desired dihydrobenzofuran.[1]

Q3: My reaction is producing a significant amount of dimeric or polymeric material. What is the cause and how can I prevent it?

A3: Dimerization and polymerization are common side reactions when working with phenols, especially under oxidative conditions which can generate reactive phenoxy radicals. To mitigate this, consider using milder oxidants, optimizing the reaction temperature to avoid excessive radical formation, and using more dilute reaction conditions to disfavor intermolecular reactions. The choice of solvent can also play a crucial role in minimizing these side reactions.

Q4: I am observing significant over-oxidation of my starting alcohol. How can I prevent this?

A4: Competitive oxidation of primary or secondary alcohols to the corresponding aldehydes or ketones is a known issue, particularly in syntheses employing strong oxidizing agents.[1] To address this, it is recommended to use milder and more selective oxidizing agents. Additionally, careful control of the reaction temperature and time is crucial, as prolonged exposure to oxidizing conditions can promote over-oxidation. In some cases, protecting the alcohol functionality prior to the cyclization step may be a viable strategy.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Dihydrobenzofuran Synthesis

Symptoms:

  • Low conversion of starting materials.

  • Formation of multiple unidentified byproducts.

  • Decomposition of starting materials, often indicated by the formation of a tar-like substance.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Detailed Protocol
Catalyst Inefficiency or Deactivation The choice of palladium source and ligand is critical for reaction efficiency. The catalyst may be suboptimal for the specific substrates or may be deactivated by impurities or reaction conditions.Protocol: Screen a variety of palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands (e.g., XPhos, dppf). Ensure all reagents and solvents are pure and anhydrous, as water and other impurities can poison the catalyst. Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen).
Inappropriate Base The base used may not be optimal for the reaction, leading to poor reactivity or side reactions. For instance, using a base that introduces water at high temperatures can deactivate the palladium catalyst.Protocol: Switch to an anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If an organic base is preferred, ensure it is thoroughly dried before use. The strength of the base should be sufficient to facilitate the desired reaction pathway without promoting decomposition.
Suboptimal Reaction Temperature The reaction temperature may be too low for efficient cyclization or too high, leading to thermal decomposition of the starting materials, product, or catalyst.Protocol: Optimize the reaction temperature by running small-scale experiments at a range of temperatures (e.g., 80°C, 100°C, 120°C). Monitor the reaction progress by TLC or GC-MS to determine the optimal balance between reaction rate and byproduct formation.
Issue 2: Poor Selectivity - Formation of Chroman as a Major Byproduct

Symptoms:

  • Isolation of a mixture of dihydrobenzofuran and chroman.

  • Difficulty in separating the two isomers by chromatography.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Detailed Protocol
Reaction Conditions Favoring 6-endo-trig Cyclization The length and flexibility of the tether between the phenolic oxygen and the reactive center, as well as the reaction kinetics and thermodynamics, can influence the cyclization pathway.Protocol: Modify the reaction conditions to favor the kinetically preferred 5-exo-trig cyclization. This can sometimes be achieved by lowering the reaction temperature. The choice of solvent can also impact selectivity; screen a range of solvents with varying polarities.
Inappropriate Catalyst System The catalyst and any associated ligands play a crucial role in determining the regioselectivity of the cyclization.Protocol: Experiment with different transition metal catalysts (e.g., copper, rhodium, iridium) and ligands. Some catalyst systems are inherently more selective for the formation of five-membered rings. For example, certain copper-based systems have shown high selectivity for dihydrobenzofuran synthesis.[1]

Quantitative Data on Reaction Optimization

The following table summarizes the effect of different reaction parameters on the yield of dihydrobenzofurans and the formation of byproducts, based on data from various synthetic methodologies.

Reaction Type Catalyst/Reagent Solvent Temperature (°C) Desired Product Yield (%) Major Side Product(s) & Yield (%)
Oxidative CouplingAg₂OAcetonitrileRoom Temp.~35-42Dimerized/Polymerized Products (variable)
Oxidative CouplingAg₂OBenzene/AcetoneRoom Temp.~23-31Dimerized/Polymerized Products (variable)
Pd-catalyzed C-H activationPd(OAc)₂Toluene10070-90Dehalogenated starting material (trace)
Cu-catalyzed C-H functionalizationCu(hfacac)₂Dichloromethane23>90Chroman (<5%)
Rh-catalyzed [3+2] annulation[Cp*RhCl₂]₂Dioxane10049-76Uncharacterized byproducts

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 2-Substituted Dihydrobenzofurans

This protocol is a general procedure for the palladium-catalyzed intramolecular cyclization of an o-alkenylphenol.

Materials:

  • o-alkenylphenol derivative (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., PPh₃, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the o-alkenylphenol, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitigation of Over-oxidation in Hypervalent Iodine-Mediated Synthesis

This protocol provides guidance on minimizing the over-oxidation of a secondary alcohol starting material.

Materials:

  • Phenolic substrate with a secondary alcohol side chain (1.0 equiv)

  • Hypervalent iodine reagent (e.g., Phenyliodine diacetate (PIDA), 1.1 equiv)

  • Anhydrous, non-polar solvent (e.g., Dichloromethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the phenolic substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the hypervalent iodine reagent portion-wise over a period of 10-15 minutes to control the reaction exotherm.

  • Stir the reaction at 0 °C and monitor the consumption of the starting material closely by TLC (typically 1-2 hours). Avoid prolonged reaction times.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product immediately by column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the desired synthetic pathway to dihydrobenzofurans and a common side reaction pathway leading to chromans.

G cluster_desired Desired Pathway: Dihydrobenzofuran Synthesis Start_Mat o-Alkenylphenol Intermediate Cyclization Intermediate (5-exo-trig favored) Start_Mat->Intermediate Catalyst, Heat Product Dihydrobenzofuran Intermediate->Product G cluster_side_reaction Side Reaction: Chroman Formation Start_Mat_Side o-Alkenylphenol (longer tether or unfavorable conditions) Intermediate_Side Cyclization Intermediate (6-endo-trig) Start_Mat_Side->Intermediate_Side Catalyst, Heat Side_Product Chroman Intermediate_Side->Side_Product

References

Minimizing byproduct formation in dihydrobenzofuran cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dihydrobenzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes in dihydrobenzofuran cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during dihydrobenzofuran cyclization?

A1: Byproduct formation is highly dependent on the synthetic route. However, some common undesired products include:

  • Regioisomers: In acid-catalyzed cyclizations, the electrophilic attack on the aromatic ring can occur at different positions, leading to a mixture of isomers.[1]

  • Oxidized Byproducts: Over-oxidation of the starting materials or the desired product can occur, especially when using strong oxidizing agents. This can lead to the formation of benzofurans instead of dihydrobenzofurans, or other degradation products.

  • Homocoupling Products: In palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, homocoupling of the terminal alkyne (Glaser coupling) is a frequent side reaction.

  • Chromans: Depending on the substrate and reaction conditions, 6-membered ring (chroman) formation can compete with the desired 5-membered dihydrobenzofuran ring formation.

  • Allylic Rearrangement and Alkene Oxidation Products: In reactions involving alkenes, side reactions such as allylic rearrangement and oxidation of the double bond can occur.[2]

Q2: How can I improve the regioselectivity of my cyclization reaction?

A2: Improving regioselectivity often involves a careful selection of catalysts and reaction conditions that favor the desired cyclization pathway.

  • Steric and Electronic Control: The regioselectivity is often governed by the steric and electronic properties of the substituents on the aromatic ring and the tethered chain. Bulky substituents can direct the cyclization to a less hindered position.

  • Directing Groups: The use of directing groups can effectively control the position of cyclization in metal-catalyzed reactions.

  • Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity. Experimenting with different phosphine or N-heterocyclic carbene (NHC) ligands is recommended.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates, thereby affecting the regioselectivity of the cyclization.

Q3: My reaction yield is low. What are the potential causes and how can I improve it?

A3: Low yields can stem from various factors, from reagent quality to suboptimal reaction conditions.

  • Catalyst Inactivity: Ensure your catalyst is active. For palladium catalysts, use a fresh batch or store it under an inert atmosphere. Catalyst poisoning by impurities in the reagents or solvents can also be an issue.

  • Reagent Purity: Use pure and dry starting materials and solvents. Degas solvents to remove oxygen, especially for oxygen-sensitive reactions like palladium-catalyzed couplings.

  • Suboptimal Reaction Conditions: Systematically screen reaction parameters such as temperature, reaction time, and concentration. For instance, in silver-promoted oxidative coupling, both low temperatures (0 °C) and excessively high temperatures can decrease conversion and selectivity.[3]

  • Side Reactions: Identify the major byproducts to understand the competing reaction pathways. Addressing the specific side reactions (see Q1) can significantly improve the yield of the desired product.

Troubleshooting Guides

Issue 1: Poor Selectivity in Silver-Promoted Oxidative Coupling
Symptom Potential Cause Troubleshooting Steps
Formation of multiple products, low yield of desired dihydrobenzofuran. Suboptimal Oxidant: The type and amount of silver oxidant are critical for selectivity.Optimize the Oxidant: Silver(I) oxide (Ag₂O) at 0.5 equivalents has been shown to be highly efficient.[3][4] Other silver salts like AgOAc, Ag₂CO₃, and AgNO₃ can be screened, but may lead to lower selectivity.
Inappropriate Solvent: The solvent plays a crucial role in balancing conversion and selectivity.Solvent Screening: Acetonitrile has been reported to provide a good balance between conversion and selectivity and is a greener alternative to dichloromethane or benzene.[3][4]
Incorrect Reaction Temperature: Temperature affects both reaction rate and selectivity.Temperature Optimization: While many reactions are run at room temperature, it is advisable to screen a range of temperatures. For the oxidative coupling of methyl p-coumarate and ferulate, reflux conditions in acetonitrile can provide good selectivity and conversion.[3]
Prolonged Reaction Time: Longer reaction times can sometimes lead to product degradation or the formation of more byproducts.Time Course Study: Monitor the reaction over time to determine the optimal reaction duration. Under optimized conditions, reaction times can often be significantly reduced without compromising the yield.[3][4]
Issue 2: Low Yield in Palladium-Catalyzed Cyclization
Symptom Potential Cause Troubleshooting Steps
Low or no formation of the desired dihydrobenzofuran. Inactive Palladium Catalyst: The catalyst may have degraded due to improper storage or handling.Use Fresh Catalyst: Employ a fresh batch of the palladium catalyst and ensure it is handled under an inert atmosphere.
Presence of Oxygen: Oxygen can poison the palladium catalyst.Degas Solvents: Thoroughly degas all solvents and reagents before use. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Homocoupling of Alkynes (Glaser Coupling): This is a common side reaction in Sonogashira-type couplings.Modify Reaction Conditions: The presence of a copper co-catalyst often promotes homocoupling. Running the reaction under copper-free conditions or using a different ligand can minimize this side reaction. Slow addition of the alkyne can also be beneficial.
Suboptimal Base or Solvent: The choice of base and solvent is critical for the catalytic cycle.Screen Bases and Solvents: Evaluate a range of organic and inorganic bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate). The solvent should be chosen to ensure the solubility of all reaction components.

Quantitative Data Summary

The following tables summarize quantitative data from studies on optimizing dihydrobenzofuran cyclization reactions.

Table 1: Effect of Silver(I) Oxidant on the Oxidative Coupling of Methyl Ferulate

Oxidant (1 equiv)Conversion (%)Selectivity (%)
Ag₂O80.285.8
AgOAc65.472.1
Ag₂CO₃55.968.5
AgNO₃48.355.2

Reaction conditions: Methyl ferulate (1 equiv), oxidant (1 equiv), acetonitrile, room temperature, 20 h.[4]

Table 2: Effect of Solvent on the Ag₂O-Promoted Oxidative Coupling of Methyl Ferulate

SolventConversion (%)Selectivity (%)
Acetonitrile80.285.8
Dichloromethane75.178.3
Benzene72.875.6
Acetone68.570.1

Reaction conditions: Methyl ferulate (1 equiv), Ag₂O (0.5 equiv), solvent, room temperature, 20 h.

Experimental Protocols

Protocol 1: Optimized Silver(I) Oxide-Promoted Oxidative Coupling of Methyl Ferulate

This protocol is based on the optimization studies for the synthesis of dihydrobenzofuran neolignans.[3]

Materials:

  • Methyl ferulate

  • Silver(I) oxide (Ag₂O)

  • Acetonitrile (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methyl ferulate (1.0 equiv).

  • Add anhydrous acetonitrile to dissolve the methyl ferulate.

  • Add silver(I) oxide (0.5 equiv) to the solution.

  • Stir the reaction mixture at room temperature or under reflux (as determined by optimization) for 4-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.

  • Wash the celite pad with acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dihydrobenzofuran derivative.

Visualizations

Dihydrobenzofuran Cyclization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (e.g., Phenol, Alkene) cyclization Cyclization Reaction start->cyclization reagents Reagents (Catalyst, Oxidant, Solvent) reagents->cyclization monitoring Reaction Monitoring (TLC, LC-MS) cyclization->monitoring filtration Filtration / Quenching monitoring->filtration Reaction Complete extraction Extraction filtration->extraction purification Column Chromatography extraction->purification product Desired Dihydrobenzofuran purification->product byproducts Byproducts purification->byproducts analysis Characterization (NMR, MS) product->analysis

Caption: A general experimental workflow for dihydrobenzofuran synthesis.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Dihydrobenzofuran cause1 Catalyst Inactivity start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Side Reactions start->cause4 sol1 Use Fresh Catalyst Handle under Inert Gas cause1->sol1 sol2 Purify/Dry Reagents Degas Solvents cause2->sol2 sol3 Screen Temperature, Time, and Concentration cause3->sol3 sol4 Identify Byproducts Modify Conditions to Minimize cause4->sol4

Caption: Troubleshooting flowchart for addressing low reaction yields.

Reaction Pathway: Oxidative Coupling

G Phenol Phenolic Substrate Radical Phenoxy Radical Intermediate Phenol->Radical Oxidation Alkene Alkene Substrate Coupling Radical Coupling Alkene->Coupling Oxidant Oxidant (e.g., Ag₂O) Oxidant->Radical Radical->Coupling Byproduct Oxidative Byproducts Radical->Byproduct Over-oxidation Cyclization Intramolecular Cyclization Coupling->Cyclization Product Dihydrobenzofuran Cyclization->Product

Caption: Simplified mechanism of oxidative dihydrobenzofuran synthesis.

References

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these unique molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying fluorinated heterocyclic compounds?

A: The introduction of fluorine into heterocyclic rings can significantly alter the physicochemical properties of molecules, leading to several purification challenges.[1] These include:

  • Altered Polarity: Fluorine's high electronegativity can create strong dipole moments, affecting the compound's interaction with stationary and mobile phases in chromatography.[2] This can lead to unpredictable elution patterns, peak tailing, or co-elution with impurities.[2]

  • Increased Volatility: Low molecular weight fluorinated compounds can have low boiling points and high vapor pressures, increasing the risk of sample loss during solvent evaporation and other work-up procedures.

  • Unique Intermolecular Interactions: Fluorine can participate in non-covalent interactions such as hydrogen bonds and halogen bonds, which can influence crystal packing and solubility, making recrystallization challenging.

  • Similar Polarities of Analogs: The polarity difference between a fluorinated compound and its non-fluorinated counterpart or other fluorinated impurities can be minimal, making chromatographic separation difficult.

  • Compound Instability: Some fluorinated heterocycles can be sensitive to the purification conditions, potentially degrading on acidic silica gel or under thermal stress.[3]

Q2: How do I choose the right purification technique for my fluorinated heterocyclic compound?

A: The selection of an appropriate purification method depends on the properties of your compound (e.g., polarity, crystallinity, volatility) and the nature of the impurities. A general decision-making workflow is outlined below.

G Diagram 1: Purification Method Selection Workflow start Crude Fluorinated Heterocyclic Compound is_solid Is the compound a solid? start->is_solid is_volatile Is the compound volatile? start->is_volatile is_crystalline Is it crystalline? is_solid->is_crystalline Yes flash_chromatography Flash Column Chromatography is_solid->flash_chromatography No (Oil) recrystallization Attempt Recrystallization is_crystalline->recrystallization Yes is_crystalline->flash_chromatography No is_volatile->is_solid No distillation Fractional Distillation or Prep-GC is_volatile->distillation Yes purity_check Check Purity (e.g., HPLC, NMR) recrystallization->purity_check flash_chromatography->purity_check prep_hplc Preparative HPLC end Pure Compound prep_hplc->end distillation->end sfc Supercritical Fluid Chromatography (SFC) sfc->end purity_check->prep_hplc Purity <95% (Difficult Separation) purity_check->sfc Chiral Separation Needed purity_check->end Purity >95% G Diagram 2: Chromatography Troubleshooting Workflow start Problem with Chromatography issue Identify the Issue start->issue peak_tailing Peak Tailing/ Fronting issue->peak_tailing Poor Peak Shape low_recovery Low or No Recovery issue->low_recovery Low Yield coelution Co-elution with Impurities issue->coelution Low Purity solution_tailing Check for secondary interactions with silica. Use an end-capped column. Adjust mobile phase pH. Add mobile phase modifiers (e.g., TFA). peak_tailing->solution_tailing solution_recovery Compound may be irreversibly adsorbed. Check compound stability on silica. Increase mobile phase elution strength. Consider a different stationary phase (e.g., alumina, Florisil). low_recovery->solution_recovery solution_coelution Optimize mobile phase gradient. Change stationary phase chemistry (e.g., C18 to phenyl-hexyl). Change organic modifier (e.g., ACN to MeOH). Consider an orthogonal technique (e.g., HILIC, SFC). coelution->solution_coelution

References

Technical Support Center: HPLC Purification of 5-Fluoro-2,3-dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC purification of 5-fluoro-2,3-dihydrobenzofuran derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound derivatives.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH; Column overload.Use an end-capped column; Add a competitive base (e.g., 0.1% triethylamine) to the mobile phase; Adjust mobile phase pH away from the analyte's pKa; Reduce sample concentration or injection volume.[1]
Poor Peak Shape (Fronting) Sample solvent stronger than the mobile phase; Column overload.Dissolve the sample in the initial mobile phase or a weaker solvent; Reduce sample concentration.[2]
Low Resolution/Peak Overlap Suboptimal mobile phase composition; Inappropriate column chemistry.Optimize the mobile phase gradient; try a different organic modifier (e.g., methanol instead of acetonitrile); Consider a column with alternative selectivity, such as a pentafluorophenyl (PFP) phase, which can offer different elution orders for fluorinated compounds.[3]
Inconsistent Retention Times System leaks; Inadequate column equilibration; Fluctuations in mobile phase composition or temperature.Check for leaks at all fittings; Ensure the column is fully equilibrated between injections; Use a column oven for temperature control; Ensure proper mobile phase mixing and degassing.[4]
High Backpressure Blocked frit or column; Particulate matter in the sample or mobile phase.Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter; Backflush the column (if permitted by the manufacturer); Replace the in-line filter or guard column.
No Peaks Detected Injection failure; Detector issue; Compound not eluting.Verify autosampler/injector function; Check detector lamp and settings; Use a stronger mobile phase or a different column if the compound is strongly retained.[4]
Ghost Peaks Contamination in the mobile phase, injector, or sample.Use fresh, high-purity solvents; Run a blank gradient to identify the source of contamination; Implement a robust needle wash protocol.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for purifying this compound derivatives?

A1: While standard C8 and C18 columns can be effective, fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, are often an excellent choice for separating fluorinated compounds like this compound derivatives.[3] These columns can provide alternative selectivity and improved peak shape for halogenated compounds.

Q2: How can I improve the solubility of my this compound derivative for HPLC analysis?

A2: The solubility of fluorinated compounds can be challenging. It's recommended to test a range of solvents. For reversed-phase HPLC, common solvents like acetonitrile, methanol, and tetrahydrofuran (THF) are good starting points. If solubility is low, preparing the sample in a stronger solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be necessary, but it is crucial to minimize the injection volume to avoid peak distortion.

Q3: My this compound derivative is a racemic mixture. How can I separate the enantiomers?

A3: Chiral HPLC is the preferred method for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for resolving a wide range of chiral molecules, including those similar in structure to your compound.[4] A systematic approach to method development, screening different chiral columns and mobile phases, is recommended.

Q4: What are some typical starting conditions for method development for a novel this compound derivative?

A4: A good starting point for a reversed-phase method would be a C18 or PFP column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient could run from 10% to 95% acetonitrile over 15-20 minutes.

Experimental Protocols

Representative Protocol for HPLC Purification of a this compound Derivative

This protocol is a general guideline and may require optimization for specific derivatives.

1. Sample Preparation:

  • Dissolve the crude this compound derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of DMSO if necessary) to a concentration of 1-5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm or Pentafluorophenyl (PFP), 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10-20 µL

3. Fraction Collection:

  • Collect fractions based on the elution of the peak of interest.

  • Analyze the collected fractions for purity using the same or an optimized analytical HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure.

Quantitative Data

The following tables provide example chromatographic data. Actual results will vary depending on the specific derivative and analytical conditions.

Table 1: Example Gradient Elution for Purity Analysis

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.09010
20.0595
25.0595
26.09010
30.09010

Table 2: Example Chromatographic Parameters for a Hypothetical this compound Derivative

CompoundRetention Time (min)Tailing FactorResolution (to nearest impurity)
Impurity 18.21.1-
Product 10.5 1.2 3.5
Impurity 212.11.32.8

Visualizations

HPLC_Troubleshooting_Workflow cluster_solutions Potential Solutions start Problem Observed (e.g., Peak Tailing) check_system Check System - Leaks? - Pressure OK? start->check_system check_method Review Method - Mobile Phase pH? - Sample Solvent? check_system->check_method System OK sol_system Fix Leaks Replace Seals check_system->sol_system Issue Found check_column Evaluate Column - Age/History? - Correct Chemistry? check_method->check_column Method OK sol_method Adjust pH Change Solvent check_method->sol_method Issue Found solution Problem Resolved check_column->solution Column OK (Re-evaluate other params) sol_column Use New Column Try PFP Phase check_column->sol_column Issue Found sol_system->solution sol_method->solution sol_column->solution

Caption: A workflow for troubleshooting common HPLC issues.

HPLC_Purification_Process A Crude Sample Preparation B HPLC System Setup & Equilibration A->B C Sample Injection B->C D Chromatographic Separation C->D E Peak Detection (UV/DAD) D->E F Fraction Collection E->F G Purity Analysis of Fractions F->G H Pooling of Pure Fractions G->H I Solvent Evaporation H->I J Pure Compound I->J

Caption: A general workflow for the HPLC purification process.

References

Technical Support Center: Crystallization of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of fluorinated organic compounds. The unique physicochemical properties imparted by fluorine, such as high electronegativity and the ability to form distinct intermolecular interactions (e.g., C-F···H, F···F), can present specific hurdles in obtaining high-quality crystals.[1]

Frequently Asked Questions (FAQs)

Q1: Why is crystallizing my fluorinated compound so difficult?

A1: Fluorine's high electronegativity can lead to strong dipole moments and unique intermolecular interactions.[1] These C-F···H, C-F···π, and F···F interactions significantly influence the molecule's solubility and crystal packing, often making it challenging to achieve a crystalline form. Instead, you might observe the formation of oils or amorphous solids.[1] The interplay of these forces can be complex and requires careful optimization of crystallization conditions.

Q2: How does fluorination affect the solubility of my compound?

A2: The effect of fluorination on solubility is not always predictable and is highly dependent on the overall molecular structure. While the C-F bond is polar, the cumulative effect of multiple fluorine atoms can create a "fluorophilic" character, leading to low solubility in both polar and non-polar organic solvents. Perfluorinated and highly fluorinated organic molecules are often both hydrophobic and lipophobic. However, the presence of a fluorine atom can also introduce some polarity, potentially allowing for better interaction with certain polar organic solvents compared to their non-fluorinated analogs.[2]

Q3: What is "oiling out," and why does it seem more common with my fluorinated compounds?

A3: "Oiling out" is when a compound separates from the solution as a liquid (an "oil") rather than a solid crystal during cooling.[3] This often occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating, or when the concentration of the solute is too high, leading to rapid, uncontrolled precipitation. Fluorinated compounds can be prone to this due to their often lower melting points and complex solubility profiles. Impurities can also significantly lower the melting point of a compound, increasing the likelihood of oiling out.[3]

Q4: Can the position of the fluorine atom on the molecule affect crystallization?

A4: Absolutely. The position of fluorine substitution can critically govern the supramolecular assembly and crystal packing.[4] Different isomers of a fluorinated compound can exhibit vastly different crystallization behaviors and may even form different polymorphs (different crystal structures of the same compound).[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form - Solution is not supersaturated: Too much solvent was used. - Compound is too soluble in the chosen solvent. - Nucleation is inhibited. - Induce Supersaturation: Slowly evaporate some of the solvent and allow it to cool again.[5] - Change Solvent System: Try a different solvent or a mixed-solvent system where the compound has lower solubility at room temperature.[5] - Induce Nucleation: Try scratching the inside of the flask with a glass rod, adding a seed crystal of the compound, or placing the solution in a colder environment (e.g., freezer).[3]
"Oiling Out" (Formation of a liquid instead of solid crystals) - Supersaturation is too high: The solution is cooling too quickly, or the initial concentration is too high. - Melting point of the compound is below the crystallization temperature. - Presence of impurities lowering the melting point. [3]- Reduce Supersaturation: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][3] - Use a lower crystallization temperature. - Purify the material further before attempting crystallization. - Seeding: Add seed crystals at a temperature slightly above where oiling out occurred previously.[1]
Crystallization Occurs Too Rapidly (Leads to small or impure crystals) - Poor solvent choice: The compound is nearly insoluble in the cold solvent. - Solution is too concentrated. - Use a better solvent: Select a solvent where the compound has moderate solubility at high temperatures and lower, but not negligible, solubility at low temperatures. - Dilute the solution: Add more solvent to the hot solution before cooling.[5]
Formation of Needles or Thin Plates (Poor quality for X-ray diffraction) - Solvent effect on crystal habit. - Try a different solvent or a mixture of solvents. The solvent can influence which crystal faces grow faster, thus affecting the overall shape.[6] - Slow down the crystallization process by using a more gradual cooling rate or a slower evaporation method.
Polymorphism (Obtaining different crystal forms) - Solvent-dependent crystallization. - Kinetic vs. thermodynamic control. - Systematically screen different solvents. Some solvents may favor the formation of a specific polymorph.[7] - Control the rate of crystallization. Rapid cooling often yields a kinetically favored (less stable) polymorph, while slow cooling can lead to the thermodynamically stable form.

Data Presentation

Illustrative Solubility of a Hypothetical Fluorinated Aromatic Compound

The following table provides an illustrative example of the solubility of a hypothetical fluorinated aromatic compound compared to its non-fluorinated analog. Actual solubility data will vary significantly based on the specific molecular structure. This table is intended for conceptual understanding only.

SolventPolarity IndexSolubility of Non-Fluorinated Analog ( g/100 mL at 25°C)Solubility of Fluorinated Analog ( g/100 mL at 25°C)Notes
Water10.2< 0.01< 0.01Both compounds are largely insoluble in water.
Methanol5.15.22.5Fluorination can decrease solubility in polar protic solvents.
Acetone4.315.88.1Good solubility for both, but reduced by fluorination.
Ethyl Acetate4.425.312.7High solubility, but still impacted by fluorination.
Dichloromethane3.130.118.9Good solvent for both, with fluorination reducing solubility.
Toluene2.412.515.3Fluorination can sometimes increase solubility in aromatic solvents due to favorable interactions.
Hexane0.10.50.2Low solubility for both in non-polar aliphatic solvents.

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is crucial to experimentally determine the solubility of your specific compound.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization

This method is suitable for compounds that are thermally stable and not overly sensitive to air.

Methodology:

  • Solvent Selection: Choose a solvent in which your fluorinated compound has moderate solubility at room temperature.

  • Dissolution: Dissolve the compound in a minimal amount of the chosen solvent in a clean vial or beaker to create a near-saturated solution.

  • Filtration (Optional): If any insoluble impurities are present, filter the solution through a pipette with a cotton plug into a clean crystallization vessel.

  • Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow solvent evaporation.

  • Incubation: Place the vessel in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.

  • Crystal Collection: Once suitable crystals have formed, carefully remove the remaining solvent (mother liquor) with a pipette and wash the crystals with a small amount of cold, fresh solvent.

Protocol 2: Vapor Diffusion Crystallization

This technique is excellent for obtaining high-quality single crystals from small amounts of material.

Methodology:

  • Prepare the Compound Solution: In a small, narrow vial, dissolve 5-10 mg of your purified fluorinated compound in a minimal amount (0.5-1.0 mL) of a "good" solvent in which it is readily soluble.

  • Prepare the Reservoir: In a larger, outer beaker or jar, add 2-5 mL of a volatile "anti-solvent" in which your compound is poorly soluble.[8] The two solvents must be miscible.

  • Set up the Diffusion Chamber: Place the small vial containing your compound solution inside the larger beaker, ensuring the top of the small vial is below the top of the beaker.

  • Seal the Chamber: Seal the beaker tightly with a lid or parafilm.

  • Diffusion and Crystallization: The more volatile anti-solvent will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization over time.[8][9]

  • Monitoring and Collection: Monitor the setup for crystal growth. Once crystals have formed, carefully retrieve the small vial and collect the crystals.

Protocol 3: Anti-Solvent Crystallization

This method is useful when a compound is highly soluble in one solvent but poorly soluble in another miscible solvent.

Methodology:

  • Dissolution: Dissolve your fluorinated compound in a minimal amount of a "good" solvent at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the solution while stirring.

  • Induce Cloudiness: Continue adding the anti-solvent until the solution becomes persistently cloudy, indicating the onset of precipitation.

  • Re-dissolution: Add a few drops of the "good" solvent back into the cloudy solution until it just becomes clear again.

  • Cooling and Crystallization: Cover the vessel and allow it to cool slowly to room temperature, and then in an ice bath, to promote crystal growth.

  • Collection: Collect the crystals by filtration and wash with a small amount of the anti-solvent or a mixture of the two solvents.

Mandatory Visualizations

Experimental_Workflow General Crystallization Workflow for Fluorinated Compounds cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Start with Purified Fluorinated Compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve Compound in Minimal Hot Solvent solvent_selection->dissolution slow_cooling Slow Cooling to Room Temperature dissolution->slow_cooling ice_bath Further Cooling in Ice Bath slow_cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash Crystals with Cold Solvent filtration->washing drying Dry Crystals washing->drying analysis Analyze Crystals (e.g., XRD, MP) drying->analysis Troubleshooting_Logic Troubleshooting Crystallization Issues start Crystallization Attempted q1 Crystals Formed? start->q1 a1_yes Analyze Crystal Quality q1->a1_yes Yes q2 Oiling Out Occurred? q1->q2 No q3 Crystals Too Small/Poor Quality? a1_yes->q3 a1_no Induce Nucleation (Scratch/Seed) q2->a1_no No a2_yes Re-dissolve, Add More Solvent, Cool Slower q2->a2_yes Yes a3_yes Slow Down Crystallization Rate / Change Solvent q3->a3_yes Yes a3_no Successful Crystallization q3->a3_no No

References

Troubleshooting low yields in fluorination reactions of heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the fluorination of heterocycles, with a focus on improving reaction yields.

Troubleshooting Guide: Low Yields in Heterocycle Fluorination

This guide addresses specific issues that can lead to low yields in fluorination reactions, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: My fluorination reaction shows very low or no conversion of the starting material. What are the likely causes and how can I fix this?

Answer: Low or no conversion is a common issue that can often be traced back to several key factors related to your reaction setup and reagents. A systematic check of the following points can help identify and resolve the problem.

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solution Key Considerations
Presence of Moisture Fluorinating agents and intermediates can be highly sensitive to moisture, leading to reagent quenching and side reactions.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and handle hygroscopic reagents in a glovebox.Consider using less hygroscopic fluoride sources like Bu₄NF·(t-BuOH)₄ as an alternative to anhydrous Bu₄NF.[1]
Incompatible Solvent The solvent can react with the fluorinating agent or be non-conducive to the reaction mechanism. Some electrophilic reagents like Selectfluor can react exothermically with solvents such as DMF, pyridine, and DMSO.[2]Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions. For specific reactions, such as certain Rh(III)-catalyzed processes, ethyl acetate has been shown to be effective.[3]Always verify the compatibility of your chosen solvent with the fluorinating agent.[3]
Suboptimal Reaction Temperature The reaction may have a high activation energy requiring elevated temperatures, or conversely, high temperatures may cause decomposition of reactants or products.Gradually increase the reaction temperature in increments. For some copper-catalyzed fluorinations, moderately elevated temperatures are necessary.[3] For sensitive substrates, consider running the reaction at a lower temperature to minimize byproduct formation.Monitor the reaction closely by TLC or LC-MS when altering the temperature to track for decomposition.
Inactive Fluorinating Reagent The fluorinating reagent may have degraded due to improper storage or handling.Ensure the fluorinating agent has been stored according to the manufacturer's recommendations. If degradation is suspected, use a fresh batch of the reagent.For example, the reactivity of Selectfluor can be influenced by its storage conditions.

Troubleshooting Workflow for Low Conversion

Here is a logical workflow to diagnose the cause of low or no conversion in your fluorination reaction.

low_conversion_workflow start Low or No Conversion check_moisture Verify Anhydrous Conditions start->check_moisture check_solvent Assess Solvent Compatibility check_moisture->check_solvent Conditions Anhydrous dry_system Dry Glassware & Solvents check_moisture->dry_system Moisture Suspected check_temp Evaluate Reaction Temperature check_solvent->check_temp Solvent Compatible change_solvent Screen Alternative Solvents check_solvent->change_solvent Incompatibility Found check_reagent Confirm Reagent Activity check_temp->check_reagent Temp. Optimized optimize_temp Optimize Temperature check_temp->optimize_temp Suboptimal Temp. new_reagent Use Fresh Reagent check_reagent->new_reagent Degradation Likely success Improved Conversion check_reagent->success Reagent Active dry_system->check_solvent change_solvent->check_temp optimize_temp->check_reagent new_reagent->success

Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Multiple Products and Low Regioselectivity

Question: My reaction is producing a mixture of isomers, leading to low regioselectivity and a difficult purification process. How can I improve the selectivity of my fluorination?

Answer: The formation of multiple products is often due to the presence of several reactive sites on the heterocycle. Improving regioselectivity typically involves strategic use of directing groups, catalysts, or choosing a more selective fluorinating reagent.

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solution Key Considerations
Multiple Reactive C-H Bonds Many heterocycles possess several C-H bonds that can be fluorinated, resulting in a mixture of isomers.[3] The inherent electronic and steric properties of the ring and its substituents will influence the site of fluorination.Exploit the directing effect of existing functional groups. For instance, a benzyloxy group on a pyridine ring can direct fluorination to the adjacent position.[3] The strategic choice of a catalyst and directing group is paramount for C-H activation strategies.[3]The position of the fluorine substituent can significantly impact the compound's physical, chemical, and biological properties.[1]
Incorrect Fluorinating Reagent Different fluorinating reagents exhibit varying degrees of selectivity based on their mechanism of action (e.g., electrophilic vs. nucleophilic).If one type of fluorinating agent gives poor selectivity, consider switching to another. For example, if an electrophilic fluorination with Selectfluor is unselective, a nucleophilic aromatic substitution (SNAr) approach might provide a different and more desirable outcome, if a suitable precursor is available.The choice between electrophilic and nucleophilic fluorination is a critical strategic decision.[4]

Issue 3: Decomposition of Starting Material or Product

Question: I'm observing significant decomposition of my starting material or the desired fluorinated product. What measures can I take to prevent this?

Answer: Decomposition is a common problem, especially with sensitive heterocyclic systems. Milder reaction conditions are often the key to mitigating this issue.

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solution Key Considerations
Harsh Reaction Conditions Sensitive heterocycles, such as pyrroles and indoles, are susceptible to oxidation and polymerization under strongly acidic or basic conditions, or in the presence of powerful electrophiles.[1]Employ milder reaction conditions. For sensitive substrates, neutral fluorination methods should be considered.[1] The use of a mild base like Li₂CO₃ at low temperatures has been shown to be effective in preventing the formation of dimeric byproducts during the fluorination of indoles.The stability of the heterocyclic ring system should be a primary consideration when selecting fluorination conditions.
Catalyst Deactivation The catalyst may be deactivated by impurities, byproducts, or the substrate/product itself. The presence of tertiary amines, for example, can sometimes lead to catalyst deactivation.Ensure high purity of all reactants and solvents. If catalyst deactivation is suspected, increasing the catalyst loading or adding a co-catalyst may be beneficial.Careful selection of the catalyst and reaction partners is crucial to avoid deactivation pathways.
Product Instability The introduction of a fluorine atom can sometimes render the heterocyclic ring more susceptible to degradation under the reaction or workup conditions.[5]Monitor the reaction progress closely and aim to stop the reaction as soon as the starting material is consumed. A modified, milder workup procedure may also be necessary.Consider the potential electronic effects of the newly introduced fluorine atom on the stability of the product molecule.

Frequently Asked Questions (FAQs)

Q1: I am attempting a nucleophilic fluorination on an electron-deficient heterocycle, but the yield is still low. Why is this the case?

A1: Even with electron-deficient heterocycles, which are primed for nucleophilic attack, nucleophilic fluorination can be challenging. The intermediate formed after the initial fluoride attack (a Meisenheimer intermediate) can be reversible. The elimination of the fluoride ion to regenerate the starting material is often kinetically favored over the elimination of a hydride to form the desired fluorinated product.[1] To overcome this, the use of powerful and anhydrous nucleophiles is often required.[1]

Q2: My reaction with Selectfluor is not working. What could be the problem?

A2: While Selectfluor is a versatile and widely used electrophilic fluorinating agent, its reactivity is highly dependent on the reaction conditions. The reaction medium is a critical factor; for instance, a co-solvent system of water and chloroform has proven effective for the fluorination of 2-aminopyridines.[1][6] The presence of a base can also be crucial for the reaction to proceed. Additionally, ensure that the Selectfluor has been stored correctly and has not degraded.

Q3: How can I improve the yield of my SNAr fluorination reaction?

A3: For Nucleophilic Aromatic Substitution (SNAr) reactions, several parameters can be optimized to improve the yield:

  • Fluoride Source: Anhydrous potassium fluoride (KF) is commonly used, often in conjunction with a phase-transfer catalyst. Other sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) can also be effective.

  • Solvent: Aprotic polar solvents such as DMF, DMSO, or sulfolane are typically employed to enhance the nucleophilicity of the fluoride ion.

  • Temperature: These reactions often necessitate elevated temperatures to proceed at a reasonable rate.

Q4: I am having trouble with the Balz-Schiemann reaction on my heterocycle. What are the common pitfalls?

A4: The Balz-Schiemann reaction, while a classic method, has several known limitations. Reproducibility can be an issue, and yields are often highly dependent on the specific substrate. The reaction typically requires high temperatures for the thermal decomposition of the diazonium tetrafluoroborate salt, which can lead to the thermal destruction of the starting material or the product.[7][8]

Balz-Schiemann Reaction Workflow and Key Steps

The following diagram illustrates the general workflow of the Balz-Schiemann reaction, highlighting the critical stages where issues can arise.

balz_schiemann_workflow start Start: Aromatic Amine diazotization Step 1: Diazotization (NaNO₂, HBF₄, 0-5 °C) start->diazotization precipitation Step 2: Precipitation of Diazonium Fluoroborate diazotization->precipitation issue1 Issue: Instability of diazonium salt diazotization->issue1 decomposition Step 3: Thermal Decomposition (High Temperature) precipitation->decomposition issue2 Issue: Incomplete precipitation, low yield precipitation->issue2 product Product: Aryl Fluoride decomposition->product issue3 Issue: Thermal degradation of product/starting material decomposition->issue3

Key stages and potential issues in the Balz-Schiemann reaction.

Q5: What is the best way to purify my fluorinated heterocycle?

A5: Standard purification techniques like column chromatography on silica gel are commonly employed for the purification of fluorinated heterocycles. The choice of eluent will depend on the polarity of your compound. It is important to note that the introduction of a fluorine atom can significantly alter the polarity of the molecule compared to the starting material, often making it less polar. Therefore, you may need to adjust your solvent system accordingly.

References

Stability of 5-Fluoro-2,3-dihydrobenzofuran under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Fluoro-2,3-dihydrobenzofuran under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound under acidic or basic conditions?

A1: While specific data for this compound is limited, related benzofuran structures can be susceptible to hydrolysis under strongly acidic or basic conditions.[1] The ether linkage in the dihydrofuran ring may be prone to cleavage, and the fluorine substituent could influence the reactivity of the aromatic ring.

Q2: What are the typical signs of degradation of this compound in my sample?

A2: Degradation can be indicated by several observations, including:

  • A change in the color or clarity of your solution.

  • The appearance of new peaks or a decrease in the parent compound peak in your HPLC or LC-MS chromatogram.

  • A shift in the pH of your solution.

  • The formation of a precipitate.

Q3: How can I monitor the stability of this compound during my experiment?

A3: The most effective method for monitoring the stability is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques can separate the parent compound from any potential degradation products, allowing for quantification of its purity over time.

Q4: Are there any predicted degradation products I should look for?

A4: Under acidic conditions, potential degradation could involve the opening of the dihydrofuran ring to form a phenol derivative. Under basic conditions, hydrolysis of the ether linkage is also a possibility. It is also conceivable, though less likely, that the fluorine atom could be displaced under harsh conditions.

Troubleshooting Guides

Issue 1: Unexpectedly low yield or product degradation after acidic workup.

Possible Cause: The acidic conditions used during the workup may be too harsh, leading to the degradation of the this compound product. Some benzofuran derivatives are known to be sensitive to acidic conditions, which can lead to ring-opening.[2]

Troubleshooting Steps:

  • Neutralize Promptly: After the reaction is complete, neutralize the acidic solution as quickly as possible with a mild base (e.g., saturated sodium bicarbonate solution) at a low temperature.

  • Use Milder Acids: If possible, use a milder acidic catalyst or a shorter reaction time.

  • Protective Groups: In multi-step syntheses, consider the use of acid-labile protective groups that can be removed under gentler conditions.

  • Monitor by TLC/LC-MS: Monitor the reaction and workup process closely by Thin Layer Chromatography (TLC) or LC-MS to identify the point at which degradation occurs.

Issue 2: Compound appears to be degrading in a basic solution over time.

Possible Cause: The benzofuran ring system can be susceptible to hydrolysis under strongly basic conditions.[1]

Troubleshooting Steps:

  • pH Control: Maintain the pH of the solution at a level where the compound is most stable. If the compound is more stable at a neutral or slightly acidic pH, adjust the conditions accordingly.

  • Lower Temperature: Perform the experiment at a lower temperature to reduce the rate of degradation.

  • Inert Atmosphere: If oxidation is a suspected side reaction, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

  • Time-Course Study: Perform a time-course study to understand the rate of degradation and plan experiments to be completed before significant degradation occurs.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability under Acidic and Basic Conditions

This protocol outlines a general method to evaluate the stability of this compound under stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.

    • Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.

    • Control: Add an aliquot of the stock solution to purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Sampling: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the acidic and basic samples.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the percentage of the remaining this compound and identify any degradation products.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Stress Conditions

ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s) Detected
0.1 M HCl (40°C) 0100.0-
492.5Peak at RRT 0.85
885.2Peak at RRT 0.85
2468.1Peak at RRT 0.85
0.1 M NaOH (40°C) 0100.0-
498.7Minor peak at RRT 0.72
895.3Peak at RRT 0.72
2488.9Peak at RRT 0.72
Water (40°C) 2499.8No significant degradation

RRT = Relative Retention Time

Visualizations

Stability_Troubleshooting_Workflow cluster_observe Observation cluster_identify Identification cluster_acidic Acidic Conditions cluster_basic Basic Conditions cluster_analyze Analysis observe Degradation Suspected (e.g., low yield, new peaks) identify_condition Identify Condition: Acidic or Basic? observe->identify_condition acid_action Action: 1. Neutralize promptly 2. Use milder acid 3. Monitor closely identify_condition->acid_action  Acidic basic_action Action: 1. Control pH 2. Lower temperature 3. Use inert atmosphere identify_condition->basic_action  Basic analyze Analyze by HPLC/LC-MS to confirm stability acid_action->analyze basic_action->analyze

Caption: Troubleshooting workflow for suspected degradation of this compound.

Degradation_Pathway_Hypothesis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis start_acid This compound intermediate_acid Protonated Ether start_acid->intermediate_acid H+ product_acid Ring-Opened Phenol intermediate_acid->product_acid H2O start_base This compound product_base Ring-Opened Phenoxide start_base->product_base OH-

Caption: Hypothetical degradation pathways under acidic and basic conditions.

References

Degradation pathways of fluorinated benzofurans in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorinated benzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for fluorinated benzofurans?

A1: Fluorinated benzofurans are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[1][2] Common degradation pathways include:

  • Hydroxylation: Addition of a hydroxyl group to the benzofuran ring system. For instance, 2-chlorodibenzofuran is metabolized to 2-chloro-3-hydroxydibenzofuran and 2-chloro-7-hydroxydibenzofuran in rats.[3]

  • Oxidative Cleavage: Opening of the furan or dihydrofuran ring, which can lead to the formation of carboxylic acid metabolites.[4]

  • N-Dealkylation: If the compound has an N-alkyl group, its removal is a common metabolic step. For example, N-methyl-6-(2-aminopropyl)benzofuran (6-MAPB) is demethylated to 6-(2-aminopropyl)benzofuran (6-APB).[5][6]

  • Oxidative Defluorination: Although the carbon-fluorine bond is strong, CYP-mediated oxidation on an adjacent carbon or directly on a fluorinated aromatic ring can lead to the elimination of fluoride and the formation of hydroxylated metabolites.[7]

Q2: How does fluorination affect the metabolic stability of benzofurans?

A2: Strategic fluorination generally enhances metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like CYPs.[1][8] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the rate of oxidative metabolism at that site can be significantly reduced, leading to a longer biological half-life and improved bioavailability.[1][9][10]

Q3: Which Cytochrome P450 isoforms are typically involved in the metabolism of benzofuran derivatives?

A3: Several CYP isoforms can be involved, with the specific ones depending on the compound's structure. For benzofuran-containing compounds, isoforms such as CYP1A2, CYP2D6, and CYP3A4 have been shown to be involved in metabolic pathways like N-demethylation.[5][6] For carbofuran, a related benzofuranyl compound, CYP3A4 was identified as the major isoform responsible for its oxidation in human liver microsomes, with minor roles for CYP1A2 and CYP2C19.[11]

Q4: Can fluorination lead to the formation of reactive metabolites?

A4: Yes, while fluorination often blocks metabolism, it can sometimes lead to the formation of reactive metabolites. For example, CYP-mediated hydroxylation at a fluorinated carbon can be unstable and eliminate fluoride, potentially leading to the formation of toxic metabolites like quinones or quinone imines.[7] It is crucial to conduct experiments like glutathione (GSH) trapping to assess the potential for reactive metabolite formation.[12]

Troubleshooting Guides

Problem 1: My fluorinated benzofuran shows unexpectedly high metabolic instability in a liver microsomal assay.

Possible Cause Troubleshooting Step
Metabolism at a non-fluorinated site Analyze the metabolite profile using LC-MS/MS to identify "soft spots" on the molecule that are not protected by fluorine. Consider further medicinal chemistry efforts to block these positions.
Involvement of specific, highly active CYP isoforms Conduct enzyme inhibition studies using specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify the key enzymes responsible for the degradation.[11][12]
Non-CYP mediated degradation Run the assay without the NADPH regenerating system. If degradation still occurs, it may be due to other enzymes (e.g., esterases if your compound has an ester moiety) or chemical instability in the assay buffer.[8]
Oxidative Defluorination The fluorine atom itself may be a site of metabolic attack. This can sometimes occur with aryl fluorides, leading to the formation of phenol-like metabolites.[7] Analyze for metabolites with a mass corresponding to the replacement of -F with -OH.

Problem 2: I am having difficulty identifying the metabolites of my fluorinated benzofuran.

Possible Cause Troubleshooting Step
Low metabolite concentration Increase the initial concentration of the parent compound or the incubation time in your assay. Concentrate the sample before LC-MS/MS analysis.
Unusual metabolic pathway Use high-resolution mass spectrometry (HR-MS) to obtain accurate mass measurements, which can help in predicting elemental compositions of unknown metabolites.[4][12] Consider less common biotransformations like ring cleavage or conjugation.[4]
Formation of conjugates (e.g., glucuronides, sulfates) Treat the sample with enzymes like β-glucuronidase and sulfatase prior to analysis to hydrolyze the conjugates and reveal the primary metabolites.[3]
Fluorine-specific fragmentation patterns Familiarize yourself with the mass spectral fragmentation patterns of fluorinated compounds. The presence of fluorine can lead to characteristic neutral losses or fragment ions that can aid in identification.

Quantitative Data

The following table provides a representative comparison of metabolic stability parameters for a hypothetical benzofuran and its fluorinated analog.

CompoundPosition of Fluorinationt½ (min) in HLM¹Intrinsic Clearance (CLint, µL/min/mg protein)
Benzofuran Analog AN/A1592.4
Fluorinated Analog AC-54530.8
Benzofuran Analog BN/A> 60< 11.6
Fluorinated Analog BC-7> 60< 11.6

¹HLM: Human Liver Microsomes. Data is illustrative. The half-life (t½) and intrinsic clearance are key indicators of metabolic stability. A longer half-life and lower clearance value suggest greater stability.[8]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol assesses the rate at which a compound is metabolized by liver enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (high and low clearance, e.g., verapamil and warfarin)

  • Ice-cold acetonitrile with an internal standard for reaction termination

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system as per the manufacturer's instructions.

  • Incubation Setup: In a 96-well plate, add the phosphate buffer, followed by the liver microsome suspension to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add the test compound to the wells to achieve a final concentration of 1 µM. Include positive controls in separate wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The 0-minute time point sample is taken immediately before this step by adding the quenching solution first.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[1]

  • Sample Processing: Seal the plate and centrifuge at high speed (e.g., 3000 x g) for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½).

Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry (HR-MS)

This protocol aims to identify the structures of metabolites formed during incubation.

Materials:

  • Same as Protocol 1, but typically with a higher starting concentration of the test compound (e.g., 10-50 µM) to generate sufficient quantities of metabolites.

  • LC-HR-MS system (e.g., Q-TOF or Orbitrap).

Procedure:

  • Incubation: Perform a larger scale incubation following the steps in Protocol 1, but with a single, longer incubation time (e.g., 60 or 120 minutes). Include a control incubation without the NADPH regenerating system.

  • Sample Processing: After quenching and centrifugation, the supernatant can be concentrated by evaporation and reconstituted in a smaller volume of mobile phase to increase metabolite detection sensitivity.

  • LC-HR-MS Analysis: Analyze the samples using an LC-HR-MS system. The instrument should be operated in both full scan mode to detect all potential metabolites and in data-dependent MS/MS mode to acquire fragmentation data for structural elucidation.

  • Data Mining: Process the data using metabolite identification software. Search for potential biotransformations (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation, +14 Da for ring opening to an acid). Compare the chromatograms of the NADPH(+) and NADPH(-) samples to distinguish true metabolites from impurities.

  • Structural Elucidation: Use the accurate mass measurement to predict the elemental formula of potential metabolites and their fragmentation patterns (MS/MS spectra) to propose the site of modification.

Visualizations

Metabolic Degradation Pathway of a Fluorinated Benzofuran

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent Fluorinated Benzofuran (Parent Compound) hydroxylated Hydroxylated Metabolite (+16 Da) parent->hydroxylated Hydroxylation defluorinated Defluorinated-Hydroxylated Metabolite parent->defluorinated Oxidative Defluorination ring_opened Ring-Opened Metabolite (e.g., Carboxylic Acid) parent->ring_opened Oxidative Cleavage glucuronide Glucuronide Conjugate hydroxylated->glucuronide UGT Conjugation G A 1. Incubation (Compound + Microsomes + NADPH) B 2. Reaction Quenching (Cold Acetonitrile) A->B C 3. Centrifugation (Protein Precipitation) B->C D 4. Supernatant Analysis (LC-HR-MS) C->D E 5. Data Processing (Metabolite Software) D->E F 6. Structural Elucidation (MS/MS Fragmentation) E->F

References

Technical Support Center: Impurity Identification in 5-Fluoro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities in the synthesis of 5-Fluoro-2,3-dihydrobenzofuran using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: Based on common synthetic routes, such as the Williamson ether synthesis followed by intramolecular cyclization, the most likely impurities are:

  • Unreacted Starting Materials: 4-Fluorophenol and 2-Chloroethanol.

  • Intermediate: 2-(4-Fluorophenoxy)ethanol from incomplete cyclization.

  • Byproducts: While less common for this specific reaction, byproducts from side reactions like C-alkylation of the phenoxide or elimination reactions of the halo-alcohol could be present.

  • Regioisomers: The formation of regioisomers is unlikely when using 4-fluorophenol as a starting material. However, if other isomers of fluorophenol are present as impurities in the starting material, corresponding isomeric dihydrobenzofuran products could be formed.

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I begin to identify the impurities?

A2: First, compare the observed peaks with the expected spectrum of pure this compound. Pay close attention to the aromatic region (around 6.7-7.1 ppm) and the aliphatic region (3.2 and 4.6 ppm). Unexpected singlets, triplets, or complex multiplets could indicate the presence of impurities. Refer to the NMR data table below to match the chemical shifts and multiplicities of the unknown peaks with those of common impurities. For example, the presence of two triplets around 3.7 and 3.9 ppm might suggest the presence of 2-Chloroethanol.

Q3: I see a mass in my MS that does not correspond to this compound. What could it be?

A3: The molecular weight of this compound is approximately 138.13 g/mol . Any other prominent molecular ions in your mass spectrum likely correspond to impurities. Check the mass-to-charge ratios against the molecular weights of the potential impurities listed in the MS data table. For instance, a molecular ion at m/z 112 could indicate the presence of 4-Fluorophenol.

Q4: How can ¹⁹F NMR help in identifying impurities?

A4: ¹⁹F NMR is a powerful tool for this analysis. Pure this compound will show a single resonance for the fluorine atom on the aromatic ring. The presence of additional peaks in the ¹⁹F NMR spectrum is a strong indicator of fluorine-containing impurities. For example, unreacted 4-Fluorophenol would appear as a distinct peak at a different chemical shift. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it excellent for distinguishing between different fluorinated species.

Troubleshooting Guide

Problem Possible Cause Suggested Action
Presence of peaks corresponding to 4-Fluorophenol in NMR and MS. Incomplete reaction of the starting material.Optimize reaction conditions (e.g., reaction time, temperature, or base concentration) to ensure complete consumption of the starting phenol. Purify the final product using column chromatography or distillation.
Signals for 2-Chloroethanol are observed in the ¹H NMR spectrum. Excess or unreacted 2-chloroethanol.Use a more precise stoichiometry of reactants. Remove residual 2-chloroethanol by washing the organic phase with water during workup, followed by a purification step like distillation or chromatography.
NMR and MS data suggest the presence of 2-(4-Fluorophenoxy)ethanol. Incomplete cyclization of the intermediate.Ensure the cyclization conditions (e.g., temperature, catalyst, or reaction time) are sufficient for the reaction to go to completion. Consider using a stronger acid or base catalyst for the cyclization step. Purify the final product to remove the intermediate.
Multiple peaks in the aromatic region of the ¹H NMR and in the ¹⁹F NMR. Presence of isomeric impurities.Check the purity of the starting 4-fluorophenol. If isomers are present, a more rigorous purification of the starting material or the final product is necessary. High-performance liquid chromatography (HPLC) can be effective for separating isomers.
Broad, unresolved peaks or a baseline "hump" in the NMR spectrum. Polymeric byproducts.Furan derivatives can be prone to polymerization, especially under acidic conditions. Ensure reaction conditions are not overly harsh. Filter the crude product to remove any insoluble material before purification.

Data Presentation

Table 1: NMR Data for this compound and Potential Impurities
CompoundStructure¹H NMR (δ, ppm, multiplicity)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound Chemical structure of this compound~7.0-6.7 (m, 3H, Ar-H), 4.6 (t, 2H, -OCH₂-), 3.2 (t, 2H, -Ar-CH₂-)158 (d, J235 Hz, C-F), ~155 (C-O), ~115-110 (Ar-CH), ~71 (-OCH₂-), ~30 (-Ar-CH₂-)~ -120 to -130
4-Fluorophenol Chemical structure of 4-Fluorophenol~9.0 (s, 1H, -OH), ~6.9 (m, 2H, Ar-H), ~6.8 (m, 2H, Ar-H)[1]156 (d, J235 Hz, C-F), ~154 (C-OH), 116 (d, J23 Hz, CH), 115 (d, J8 Hz, CH)~ -125 to -135
2-Chloroethanol Chemical structure of 2-Chloroethanol~3.8 (t, 2H, -CH₂OH), ~3.7 (t, 2H, -CH₂Cl), ~2.5 (t, 1H, -OH)[2][3]~63 (-CH₂OH), ~47 (-CH₂Cl)[2]N/A
2-(4-Fluorophenoxy)ethanol Chemical structure of 2-(4-Fluorophenoxy)ethanol~7.0-6.8 (m, 4H, Ar-H), ~4.1 (t, 2H, -OCH₂-), ~4.0 (t, 2H, -CH₂OH), ~2.0 (t, 1H, -OH)157 (d, J238 Hz, C-F), ~155 (C-OAr), 116 (d, J23 Hz, CH), 115 (d, J8 Hz, CH), ~70 (-OCH₂-), ~61 (-CH₂OH)~ -123 to -133

Note: NMR data for this compound and 2-(4-Fluorophenoxy)ethanol are estimated based on known values for similar compounds and general spectroscopic principles. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry Data for this compound and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Fragments (m/z)
This compound C₈H₇FO138.14138 (M⁺), 109 (M⁺ - CHO), 83
4-Fluorophenol C₆H₅FO112.10112 (M⁺), 84 (M⁺ - CO), 83[1]
2-Chloroethanol C₂H₅ClO80.5180/82 (M⁺), 49/51 (M⁺ - CH₂OH), 31 (CH₂OH⁺)[2]
2-(4-Fluorophenoxy)ethanol C₈H₉FO₂156.15156 (M⁺), 112 (M⁺ - C₂H₄O), 95, 69

Note: MS fragmentation data is based on Electron Ionization (EI) and may vary with different ionization methods.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube. The choice of solvent can affect chemical shifts.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive nucleus, and spectra can be acquired relatively quickly.

  • 2D NMR (Optional): If significant impurities are present and 1D spectra are difficult to interpret, consider acquiring 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in structural elucidation.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion may be used.

  • Ionization: Electron Ionization (EI) is a common method for GC-MS and provides reproducible fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which are softer ionization techniques and may show a more prominent molecular ion.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass of the molecular ions and fragments, which aids in confirming their elemental composition.

Mandatory Visualization

Impurity_Identification_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation cluster_action Action Start Crude Product NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Start->NMR MS MS Analysis (GC-MS or LC-MS) Start->MS Compare_NMR Compare with Reference Spectra NMR->Compare_NMR Compare_MS Analyze Molecular Ion & Fragmentation MS->Compare_MS Identify Identify Impurities Compare_NMR->Identify Compare_MS->Identify Purify Purification (Chromatography, Distillation) Identify->Purify Impurity Detected Pure_Product Pure Product Identify->Pure_Product No Impurity Purify->Pure_Product Spectral_Analysis_Logic cluster_data Experimental Data cluster_decision Analysis Steps cluster_result Conclusion Exp_NMR ¹H, ¹³C, ¹⁹F NMR Spectra Check_NMR_Peaks NMR signals match reference data? Exp_NMR->Check_NMR_Peaks Exp_MS Mass Spectrum Check_Mol_Ion Molecular Ion at m/z 138? Exp_MS->Check_Mol_Ion Check_Mol_Ion->Check_NMR_Peaks Yes Identify_Impurity_MS Identify Impurity by MW Check_Mol_Ion->Identify_Impurity_MS No Identify_Impurity_NMR Identify Impurity by Chemical Shift Check_NMR_Peaks->Identify_Impurity_NMR No Pure Sample is Pure Check_NMR_Peaks->Pure Yes Impure Sample is Impure Identify_Impurity_MS->Impure Identify_Impurity_NMR->Impure

References

Validation & Comparative

Comparative Biological Activity of 5-Fluoro-2,3-dihydrobenzofuran and 2,3-dihydrobenzofuran: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of 5-Fluoro-2,3-dihydrobenzofuran and its parent compound, 2,3-dihydrobenzofuran. The introduction of a fluorine atom at the 5-position of the 2,3-dihydrobenzofuran scaffold can significantly modulate its physicochemical properties and biological activities, a strategy commonly employed in medicinal chemistry to enhance drug-like characteristics.[1] This comparison aims to furnish researchers, scientists, and drug development professionals with a concise overview of their respective biological profiles, supported by experimental data.

Overview of Biological Activities

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[2][3][4][5][6][7][8][9][10] Fluorination is a key strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability.[1] The biological effects of benzofuran derivatives are often enhanced by the presence of fluorine, along with other substituents like bromine, hydroxyl, and carboxyl groups.[1][11]

Comparative Quantitative Data

A recent study investigated the anti-inflammatory and potential anticancer effects of a series of fluorinated benzofuran and dihydrobenzofuran derivatives, providing valuable data for a direct comparison. The following table summarizes the inhibitory concentrations (IC50) of representative compounds against various inflammatory mediators and cancer cell lines.

Compound/DerivativeTargetIC50 (µM)
Difluorinated Dihydrobenzofuran Derivative (Compound 2) Prostaglandin E2 (PGE2)1.92
Interleukin-6 (IL-6)1.2
Chemokine (C-C) Ligand 2 (CCL2)1.5
Nitric Oxide (NO)2.4
Difluorinated Dihydrobenzofuran Derivative (Compound 3) Prostaglandin E2 (PGE2)1.48
Cyclooxygenase-1 (COX-1)7.9
Non-fluorinated Dihydrobenzofuran Analog (Conceptual) -Data not available in comparative studies
Difluorinated Dihydrobenzofuran Derivative (Compound 5) Cyclooxygenase-2 (COX-2)28.1
Difluorinated Dihydrobenzofuran Derivative (Compound 6) Cyclooxygenase-1 (COX-1)5
Cyclooxygenase-2 (COX-2)13

Note: The data presented is for specific derivatives of 2,3-dihydrobenzofuran and not the parent molecules themselves, as direct comparative studies on the parent compounds were not identified. The presented fluorinated compounds contain additional modifications.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Anti-inflammatory Activity Assessment in LPS-Treated Macrophages

Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Measurement of Inflammatory Mediators:

  • Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2): The levels of these mediators in the cell culture supernatants were quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture medium was determined using the Griess reagent assay.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the compounds on COX-1 and COX-2 enzymes was determined using commercially available colorimetric COX inhibitor screening assays. The assays measure the peroxidase activity of COX, which is inhibited by the test compounds. The IC50 values were calculated from the dose-response curves.

Anticancer Activity Assessment

Cell Proliferation Assay: Human colorectal adenocarcinoma cells (HCT116) were seeded in 96-well plates and treated with different concentrations of the compounds for 48 hours. Cell viability was assessed using the WST-1 assay, which measures the metabolic activity of viable cells. The IC50 values, representing the concentration that inhibits cell proliferation by 50%, were then determined. Two specific difluorinated dihydrobenzofuran derivatives demonstrated an inhibition of proliferation by approximately 70%.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway involved in LPS-induced inflammation and the experimental workflow for assessing the anti-inflammatory activity of the test compounds.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates COX2 COX-2 NFkB->COX2 Upregulates iNOS iNOS NFkB->iNOS Upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, CCL2) NFkB->Pro_inflammatory_Cytokines Upregulates PGE2 PGE2 COX2->PGE2 Produces NO NO iNOS->NO Produces Dihydrobenzofurans Fluorinated Dihydrobenzofurans Dihydrobenzofurans->COX2 Dihydrobenzofurans->iNOS Dihydrobenzofurans->Pro_inflammatory_Cytokines

Caption: LPS-induced pro-inflammatory signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed RAW 264.7 Macrophages Adherence Overnight Adherence Seed_Cells->Adherence Pre_treatment Pre-treat with Compounds Adherence->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Collect_Supernatant Collect Supernatant LPS_Stimulation->Collect_Supernatant ELISA ELISA (PGE2, IL-6, CCL2) Collect_Supernatant->ELISA Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay

Caption: Workflow for anti-inflammatory activity screening.

References

5-Fluoro-2,3-dihydrobenzofuran vs. Non-fluorinated Analogs in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity. This guide provides a comparative analysis of 5-fluoro-2,3-dihydrobenzofuran and its non-fluorinated analogs, focusing on their efficacy in cancer cells. The data presented is compiled from preclinical studies to offer an objective overview of their potential as anticancer agents.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of fluorinated and non-fluorinated benzofuran and dihydrobenzofuran derivatives on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, with lower values indicating higher potency.

Table 1: Cytotoxicity of Fluorinated vs. Non-fluorinated Benzofuran Derivatives in HCT116 Human Colorectal Carcinoma Cells

CompoundStructureModificationIC50 (µM) for Cell Proliferation[1]
Compound 1 BenzofuranDifluorinated, Brominated, Ester Group19.5[1]
Compound 2 BenzofuranDifluorinated, Brominated, Carboxylic Acid Group24.8[1]
Non-fluorinated Analog 2,3-dihydrobenzofuran-23.86 µg/mL (HeLa cells)¹[2]

¹Note: Direct comparative IC50 data for a non-fluorinated parent compound in HCT116 cells was not available in the reviewed literature. The provided data for the non-fluorinated analog is against a different cell line (HeLa) and in different units, illustrating the need for direct comparative studies.

Analysis of the structure-activity relationship suggests that the biological effects of benzofuran derivatives are enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups.[1][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of fluorinated and non-fluorinated benzofuran derivatives.

Cell Proliferation Assay (WST-1 Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cells.

  • Cell Culture: Human colorectal adenocarcinoma cells (HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compounds (e.g., 50 µM and 100 µM) for a specified period, typically 72 hours.[1]

  • WST-1 Reagent Addition: After the treatment period, WST-1 reagent is added to each well and the plates are incubated for a further 1-4 hours. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface.

  • Data Acquisition: The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, is determined from the dose-response curve.

Apoptosis Assay (TUNEL Assay)

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Treatment: HCT116 cells are treated with increasing concentrations of the test compounds (e.g., 10, 25, and 50 µM) for 72 hours.[1]

  • Cell Fixation and Permeabilization: After treatment, the cells are harvested, fixed with a formaldehyde solution, and then permeabilized with a solution containing Triton X-100 to allow entry of the labeling reagents.

  • TUNEL Reaction: The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

  • Flow Cytometry Analysis: The percentage of apoptotic cells (TUNEL-positive) is quantified using a flow cytometer.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis signaling pathways.

  • Protein Extraction: HCT116 cells are treated with the compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, PARP-1). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.

Visualizations

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_data_analysis Data Analysis cluster_conclusion Conclusion start HCT116 Cancer Cells treatment Treat with Fluorinated and Non-fluorinated Analogs start->treatment wst1 WST-1 Assay (Cell Proliferation) treatment->wst1 tunel TUNEL Assay (Apoptosis) treatment->tunel western Western Blot (Protein Expression) treatment->western ic50 Determine IC50 Values wst1->ic50 apoptosis_quant Quantify Apoptotic Cells tunel->apoptosis_quant protein_quant Analyze Protein Levels (Bcl-2, PARP-1) western->protein_quant conclusion Compare Efficacy of Fluorinated vs. Non-fluorinated Analogs ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

Caption: Experimental workflow for comparing the anticancer effects of benzofuran derivatives.

Proposed Signaling Pathway of Fluorinated Benzofuran Derivatives in HCT116 Cells

signaling_pathway cluster_cell HCT116 Cancer Cell compound Fluorinated Benzofuran Derivatives bcl2 Bcl-2 (Anti-apoptotic protein) compound->bcl2 Inhibition parp PARP-1 compound->parp Promotes Cleavage proliferation Cell Proliferation compound->proliferation Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibits cleaved_parp Cleaved PARP-1 parp->cleaved_parp cleaved_parp->apoptosis Induces

Caption: Proposed mechanism of action for fluorinated benzofuran derivatives in cancer cells.

Discussion of Signaling Pathways

The anticancer activity of fluorinated benzofuran and dihydrobenzofuran derivatives appears to be mediated through the induction of apoptosis.[1][3] Key molecular events observed include:

  • Inhibition of Bcl-2: Studies have shown that treatment with these compounds leads to a decrease in the expression of the anti-apoptotic protein Bcl-2.[1][3][4] Bcl-2 plays a crucial role in preventing programmed cell death, and its inhibition sensitizes cancer cells to apoptotic stimuli.

  • Cleavage of PARP-1: A concentration-dependent cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) has been observed.[1][3][4] PARP-1 is a key enzyme involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis.

  • DNA Fragmentation: The induction of apoptosis is further confirmed by a significant increase in DNA fragmentation, as detected by the TUNEL assay.[1][3]

In addition to apoptosis induction, some benzofuran derivatives have been shown to inhibit other critical signaling pathways in cancer, such as the NF-κB pathway, which is involved in inflammation and cell survival.[5] The addition of fluorine atoms to the benzofuran scaffold has been consistently shown to increase the anticancer activities of these compounds.[6]

Conclusion

The available evidence strongly suggests that the fluorination of 2,3-dihydrobenzofuran and related benzofuran scaffolds enhances their anticancer properties. Fluorinated derivatives have demonstrated potent cytotoxic effects against human colorectal adenocarcinoma cells, mediated through the induction of apoptosis via inhibition of Bcl-2 and cleavage of PARP-1. Further research, including direct comparative studies with non-fluorinated parent compounds across a broader range of cancer cell lines and in vivo models, is warranted to fully elucidate their therapeutic potential.

References

The Fluorine Advantage: A Comparative Analysis of the Structure-Activity Relationship of Fluorinated and Non-Fluorinated Dihydrobenzofurans in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how the strategic incorporation of fluorine atoms into the dihydrobenzofuran scaffold can significantly enhance anti-inflammatory potency. This guide provides a comparative analysis of fluorinated and non-fluorinated analogs, supported by experimental data, to inform future drug discovery and development efforts.

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutics. One common strategy to modulate the pharmacological properties of such scaffolds is the introduction of fluorine atoms. This guide provides a comparative analysis of the structure-activity relationship (SAR) of fluorinated and non-fluorinated dihydrobenzofuran derivatives, with a focus on their anti-inflammatory activity. By examining experimental data, we aim to elucidate the impact of fluorination on the potency of these compounds as inhibitors of key inflammatory mediators.

Comparative Analysis of Anti-Inflammatory Activity

The introduction of fluorine atoms to the dihydrobenzofuran scaffold has been shown to significantly enhance its anti-inflammatory properties. This is evident when comparing the inhibitory activities of fluorinated derivatives against key inflammatory mediators with those of their non-fluorinated counterparts. The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative fluorinated and non-fluorinated dihydrobenzofuran derivatives.

CompoundStructureTargetIC50 (µM)
Fluorinated Dihydrobenzofuran 1 5,7-difluoro-2,3-dihydrobenzofuran derivativePGE21.92
IL-61.5
CCL22.5
NO3.1
Fluorinated Dihydrobenzofuran 2 5,7-difluoro-2,3-dihydrobenzofuran derivative with brominePGE21.48
IL-61.2
CCL21.8
NO2.4
Non-Fluorinated Dihydrobenzofuran 3 2,3-dihydrobenzofuran derivativeNO52.23

The data clearly demonstrates that the fluorinated dihydrobenzofuran derivatives exhibit significantly greater potency in inhibiting the production of prostaglandin E2 (PGE2), interleukin-6 (IL-6), chemokine (C-C motif) ligand 2 (CCL2), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, as compared to the non-fluorinated analog's effect on NO production.[1][2][3] The presence of two fluorine atoms at positions 5 and 7 of the benzofuran ring, particularly when combined with a bromine atom, leads to a substantial increase in inhibitory activity across multiple inflammatory pathways.[1][2]

Structure-Activity Relationship Insights

The observed differences in potency can be attributed to the unique properties of the fluorine atom. Its high electronegativity can alter the electronic distribution within the molecule, potentially leading to stronger interactions with the target protein's active site. Furthermore, fluorine's ability to form favorable intermolecular interactions, such as hydrogen bonds and halogen bonds, can contribute to enhanced binding affinity. The metabolic stability of the molecule can also be improved by the presence of fluorine, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.

In the case of the fluorinated dihydrobenzofurans presented, the difluoro substitution at the 5 and 7 positions appears to be a key determinant of their enhanced anti-inflammatory activity.[1][2] This substitution pattern likely influences the molecule's overall conformation and electronic properties, optimizing its interaction with the enzymatic targets responsible for the production of the inflammatory mediators. The addition of a bromine atom further enhances this activity, suggesting a synergistic effect between the halogen substituents.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages

Cell Culture and Treatment: Murine macrophage cell line RAW 264.7 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent.

  • Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Chemokine (C-C motif) Ligand 2 (CCL2) Production: The levels of PGE2, IL-6, and CCL2 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Data Analysis: The concentration of each inflammatory mediator is normalized to the vehicle-treated control. The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the lipopolysaccharide (LPS)-induced inflammatory signaling pathway in macrophages and a general workflow for evaluating the anti-inflammatory activity of test compounds.

LPS_Signaling_Pathway cluster_nucleus Cytoplasm to Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (iNOS, COX-2, IL-6, CCL2) Nucleus->Gene_Expression induces Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, IL-6, CCL2) Gene_Expression->Inflammatory_Mediators leads to production of Dihydrobenzofurans Dihydrobenzofurans Dihydrobenzofurans->Gene_Expression inhibit

Caption: LPS-induced inflammatory signaling pathway in macrophages.

Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Compound_Treatment Pre-treatment with Dihydrobenzofuran Derivatives Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Supernatant_Collection Collection of Culture Supernatants LPS_Stimulation->Supernatant_Collection Mediator_Quantification Quantification of Inflammatory Mediators (Griess Assay & ELISA) Supernatant_Collection->Mediator_Quantification Data_Analysis Data Analysis (IC50 Calculation) Mediator_Quantification->Data_Analysis

Caption: Experimental workflow for evaluating anti-inflammatory activity.

References

The Impact of Fluorination on the Enzyme Inhibitory Activity of Benzofurans: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of scientific literature reveals that the strategic incorporation of fluorine atoms into the benzofuran scaffold significantly influences its enzyme inhibitory potential. This comparative guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a clear overview of the structure-activity relationships of fluorinated versus non-fluorinated benzofurans as inhibitors of key enzymes implicated in a range of diseases, including cancer, neurodegenerative disorders, and glaucoma.

Benzofuran, a heterocyclic compound, is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1][2] Fluorine, the most electronegative element, possesses unique properties that can dramatically alter the physicochemical and pharmacokinetic profiles of bioactive molecules.[3][4] When introduced into the benzofuran nucleus, fluorine can modulate factors such as metabolic stability, binding affinity, and membrane permeability, thereby enhancing or altering the compound's enzyme inhibitory efficacy and selectivity.[3][5] This guide provides a comparative analysis of fluorinated and non-fluorinated benzofuran derivatives against several important enzyme targets.

Comparative Inhibition Data

The following tables summarize the inhibitory activities (IC50 and Ki values) of various fluorinated and non-fluorinated benzofuran derivatives against key enzyme targets as reported in the scientific literature.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and are validated anticancer targets.[6][7][8]

Compound TypeDerivativeTarget Isoform(s)Inhibition Constant (Kᵢ)Reference
Fluorinated Benzofuran SLC-0111 analog with p-fluorophenyl tailhCA IXPotent (specific values not detailed in abstract)[6]
Non-fluorinated Benzofuran Benzofuran-based carboxylic acid (9f)hCA IX0.56 µM[7][8]
Non-fluorinated Benzofuran Benzofuran-based carboxylic acid (9e)hCA IX0.79 µM[7][8]
Non-fluorinated Benzofuran Benzofuran-based carboxylic acid (9b)hCA IX0.91 µM[7][8]

This table presents a selection of data for comparative purposes. For a comprehensive list of all tested derivatives, please refer to the cited literature.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease.[9][10][11]

Compound TypeDerivativeTarget EnzymeIC₅₀ ValueReference
Non-fluorinated Benzofuran Compound 7cAChE0.058 µM
Non-fluorinated Benzofuran Compound 7eAChE0.086 µM
Non-fluorinated Benzofuran Cathafuran C (14)BChE2.5 µM (Kᵢ = 1.7 µM)[10]
Non-fluorinated Benzofuran Compound A4AChE11 µM[9]

No direct comparative data for fluorinated benzofuran cholinesterase inhibitors was prominently available in the initial search results.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and Parkinson's disease.[12][13][14]

Compound TypeDerivativeTarget IsoformIC₅₀ ValueReference
Fluorinated Benzofuran (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide (C14)MAO-B0.037 µM[12]
Non-fluorinated Benzofuran 5-Nitro-2-(4-methoxyphenyl)benzofuran (8)MAO-B0.140 µM[14]
Sirtuin 2 (SIRT2) Inhibition

SIRT2 is a NAD+-dependent deacetylase involved in various cellular processes, and its inhibition is being explored for the treatment of cancer and neurodegenerative diseases.[15]

Compound TypeDerivativeTarget EnzymeIC₅₀ ValueReference
Fluorinated Benzofuran 4-fluoro substituted compound (7i)SIRT251.42 µM[15]
Non-fluorinated Benzofuran Compound 7eSIRT23.81 µM[15]

In this specific study, the 4-fluoro substitution was found to be unfavorable for SIRT2 inhibitory potency compared to other non-fluorinated derivatives.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration.[4]

  • Reagents : HEPES buffer (pH 7.4), NaBF₄ (for constant ionic strength), phenol red (pH indicator), CO₂ solutions of varying concentrations, purified recombinant hCA isoforms, and test compounds.[4]

  • Procedure :

    • The enzyme and inhibitor are pre-incubated for 15 minutes at room temperature to allow for complex formation.[4]

    • The initial rates of the CA-catalyzed CO₂ hydration reaction are measured by monitoring the change in absorbance of phenol red at 557 nm for a period of 10-100 seconds.[4]

    • CO₂ concentrations are varied (e.g., 1.7 to 17 mM) to determine kinetic parameters and inhibition constants.[4]

  • Data Analysis : Inhibition constants (Kᵢ) are calculated using non-linear least-squares methods, and kinetic parameters for the uninhibited enzyme are determined from Lineweaver-Burk plots.[4]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity.[9][16]

  • Principle : The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product that can be measured at 412 nm.[16]

  • Reagents : Tris-HCl buffer (pH 8.0), DTNB, acetylthiocholine iodide (ATCI), purified AChE, and test compounds.

  • Procedure :

    • In a 96-well plate, the buffer, test compound, AChE, and DTNB are added and incubated.

    • The reaction is initiated by the addition of the substrate, ATCI.

    • The absorbance at 412 nm is measured kinetically.

  • Data Analysis : The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of an uninhibited control. The IC₅₀ value is determined from the dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

MAO-A and MAO-B activities and their inhibition can be determined using a continuous spectrophotometric or fluorometric method.[11]

  • Spectrophotometric Method :

    • Substrates : Kynuramine for MAO-A and benzylamine for MAO-B.

    • Procedure : The formation of the products, 4-hydroxyquinoline (from kynuramine) and benzaldehyde (from benzylamine), is monitored by measuring the increase in absorbance at 316 nm and 250 nm, respectively.

  • Fluorometric Method :

    • Principle : MAO reacts with a substrate (e.g., p-tyramine) to produce H₂O₂, which is then used in a coupled reaction to generate a fluorescent product.[1]

    • Procedure : The enzyme is incubated with the test inhibitor before the addition of the substrate. The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., λex = 530 nm, λem = 585 nm).[1]

  • Data Analysis : Inhibition profiles are determined, and IC₅₀ values are calculated from dose-response curves. The mechanism of inhibition can be analyzed using Lineweaver-Burk plots.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow for enzyme inhibition assays.

G cluster_0 Acetylcholinesterase in Alzheimer's Disease ACh Acetylcholine (ACh) (Neurotransmitter) Synapse Synaptic Cleft ACh->Synapse Postsynaptic Postsynaptic Receptor Synapse->Postsynaptic Binding AChE Acetylcholinesterase (AChE) Synapse->AChE Degradation Binding Binding & Signal Postsynaptic->Binding Hydrolysis Hydrolysis AChE->Hydrolysis Inhibition Inhibition Inhibitor Benzofuran Inhibitor Inhibitor->AChE Blocks Active Site

Caption: Role of Acetylcholinesterase in Synaptic Transmission and its Inhibition.

G cluster_1 Enzyme Inhibition Assay Workflow Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate Plate Setup (96-well) (Add Enzyme, Buffer, Inhibitor) Prep->Plate Incubate Pre-incubation (Enzyme-Inhibitor Binding) Plate->Incubate Initiate Reaction Initiation (Add Substrate) Incubate->Initiate Measure Kinetic Measurement (Spectrophotometer/Fluorometer) Initiate->Measure Analyze Data Analysis (Calculate % Inhibition, IC50) Measure->Analyze

Caption: General Experimental Workflow for an In Vitro Enzyme Inhibition Assay.

Conclusion

The introduction of fluorine into the benzofuran scaffold is a powerful strategy in medicinal chemistry that can significantly modulate enzyme inhibitory activity. As demonstrated by the compiled data, fluorination can lead to a substantial increase in potency, as seen with MAO-B inhibitors.[12] However, the effect is highly dependent on the specific enzyme target and the position of the fluorine atom, with some studies showing a decrease in activity, as observed for certain SIRT2 inhibitors.[15] The provided data and protocols offer a valuable resource for researchers in the field of drug discovery, highlighting the nuanced role of fluorination and providing a framework for the evaluation of novel benzofuran-based enzyme inhibitors. Further direct comparative studies are warranted to systematically elucidate the structure-activity relationships of fluorinated benzofurans across a broader range of enzyme targets.

References

Validating TMEM16A Inhibitors: A Comparative Analysis of 5-Fluoro-2,3-dihydrobenzofuran and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current research indicates a lack of specific data validating 5-Fluoro-2,3-dihydrobenzofuran as a direct inhibitor of the TMEM16A calcium-activated chloride channel. However, studies on related fluorinated benzofuran derivatives suggest potential inhibitory activity within this chemical class. This guide provides a comparative overview of well-characterized TMEM16A inhibitors, offering a benchmark for the potential evaluation of novel compounds like this compound.

Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), is a crucial player in various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal signaling. Its overexpression and aberrant activity have been implicated in numerous diseases, such as hypertension, asthma, secretory diarrheas, and various cancers, making it a prime target for therapeutic intervention. The validation of potent and selective inhibitors is a critical step in the development of novel treatments for these conditions.

While direct experimental evidence for this compound's effect on TMEM16A is not currently available in published literature, research into structurally similar molecules provides a rationale for its investigation. A study on 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids revealed that compounds with fluoro substituents exhibit notable TMEM16A inhibition. For instance, the compound 5-[(2,6-difluorobenzyl)oxy]-2-(2-naphthyl)benzofuran-3-carboxylic acid (B25) demonstrated an IC50 value of 2.8 ± 1.3 μM.[1][2][3] This suggests that the inclusion of fluorine in the benzofuran scaffold could be a favorable feature for TMEM16A inhibition.

This guide will compare the inhibitory profiles of several well-documented TMEM16A inhibitors, providing a framework for assessing the potential of new chemical entities.

Comparative Inhibitory Potency of Selected TMEM16A Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against TMEM16A, as determined by in vitro assays. These values provide a quantitative measure of their potency.

InhibitorChemical ClassIC50 ValueCell Line / SystemAssay MethodReference(s)
Ani9 Acylhydrazone77 nMFRT cells expressing human TMEM16AApical membrane chloride conductance[4][5]
107 nMHEK293 cells expressing TMEM16ANot specified[6]
T16Ainh-A01 Aminophenylthiazole~1 µMFRT cells expressing TMEM16ATMEM16A-mediated chloride currents[3]
1.5 µMHEK293 cells expressing human TMEM16AWhole-cell patch clamp[7]
CaCCinh-A01 Arylaminothiophene1.7 µMHEK293 cells expressing human TMEM16AWhole-cell patch clamp[7]
Niflumic Acid Fenamate NSAID12 µMHEK293 cells expressing human TMEM16AWhole-cell patch clamp[7][8]
Anthracene-9-carboxylic acid (A-9-C) Anthracene derivative58 µMHEK293 cells expressing human TMEM16AWhole-cell patch clamp[7]
Magnolol Lignan28.71 ± 1.24 μMNot specifiedWhole-cell voltage clamp[9]
Honokiol Lignan6.60 ± 0.15 μMNot specifiedWhole-cell voltage clamp[9]

Experimental Protocols for Inhibitor Validation

The validation of TMEM16A inhibitors relies on a variety of biophysical and cell-based assays. Below are detailed protocols for key experiments commonly cited in the literature.

Electrophysiological Assays

a) Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through TMEM16A channels in the cell membrane of a single cell.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and stably transfected with a plasmid containing the cDNA for human TMEM16A.[7]

  • Pipette and Bath Solutions:

    • Intracellular (Pipette) Solution: Contains a buffered solution with a known concentration of free Ca2+ to activate TMEM16A.

    • Extracellular (Bath) Solution: Typically contains a physiological salt solution.[1]

  • Voltage Protocol: Cells are held at a specific holding potential (e.g., -60 mV). A series of voltage steps (e.g., from -100 mV to +100 mV) are applied to elicit TMEM16A currents.[1]

  • Data Acquisition and Analysis: Currents are recorded using an amplifier and specialized software. The current-voltage (I-V) relationship is plotted to characterize the channel's activity. The inhibitor is added to the bath solution, and the reduction in current amplitude is measured to determine the inhibitory effect and calculate the IC50 value.[7][8]

b) Short-Circuit Current (Isc) Measurements

This method is used to measure ion transport across a monolayer of epithelial cells grown on a permeable support.

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human TMEM16A are cultured on permeable filter supports to form a polarized monolayer.[1][2][3]

  • Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides. The potential difference across the monolayer is clamped to 0 mV, and the current required to do so (the short-circuit current) is measured.

  • Experimental Procedure: A chloride ion gradient is established across the cell monolayer. A TMEM16A agonist, such as ATP, is added to the basolateral side to activate the channels. The test inhibitor is added at various concentrations to the apical side, and the resulting decrease in the short-circuit current is measured.[1]

Cell-Based Functional Assays

a) YFP-Based Iodide Influx Assay

This is a high-throughput screening-compatible assay that measures TMEM16A activity by detecting the influx of iodide ions.

  • Cell Line: FRT cells co-expressing human TMEM16A and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

  • Principle: Iodide ions quench the fluorescence of this specific YFP variant. The rate of fluorescence quenching is proportional to the rate of iodide influx through open TMEM16A channels.

  • Procedure:

    • Cells are plated in a multi-well plate.

    • The cells are washed and incubated with a buffer containing the test inhibitor.

    • A solution containing a TMEM16A agonist (e.g., ATP) and iodide is added to the wells.

    • The YFP fluorescence is measured kinetically using a fluorescence plate reader.

  • Data Analysis: The initial rate of fluorescence decrease is calculated. The inhibition is determined by comparing the rates in the presence of the inhibitor to the control (vehicle-treated) wells.

b) Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of TMEM16A inhibitors on the proliferation and viability of cancer cells that overexpress TMEM16A.

  • Cell Seeding: Cancer cells known to overexpress TMEM16A are seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with various concentrations of the TMEM16A inhibitor for a defined period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

TMEM16A activation is linked to several downstream signaling pathways that are crucial in both normal physiology and disease progression. Understanding these pathways is essential for elucidating the mechanism of action of TMEM16A inhibitors.

TMEM16A-Mediated Signaling Pathways

TMEM16A activation can lead to the modulation of several key signaling cascades, including the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10]

TMEM16A_Signaling TMEM16A TMEM16A EGFR EGFR TMEM16A->EGFR Activates NFkB NF-κB TMEM16A->NFkB Activates Ca2_influx Ca²⁺ Influx Ca2_influx->TMEM16A Activates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Invasion ERK->Proliferation NFkB->Proliferation Inhibitor_Validation_Workflow HTS High-Throughput Screening (e.g., YFP-based assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds Dose_Response Dose-Response & IC50 Determination (Electrophysiology) Hit_Compounds->Dose_Response Selectivity Selectivity Profiling (against other ion channels) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Patch-clamp kinetics) Selectivity->Mechanism Cell_Function Cell-Based Functional Assays (Proliferation, Migration) Mechanism->Cell_Function Validated_Inhibitor Validated Inhibitor Cell_Function->Validated_Inhibitor

References

In Vitro Anticancer Activity of 5-Fluoro-2,3-dihydrobenzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anticancer activity of 5-Fluoro-2,3-dihydrobenzofuran derivatives against various cancer cell lines. It includes supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.

Comparative Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for comparing anticancer potency. The following tables summarize the IC50 values for representative this compound derivatives and compare them with the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).

Compound IDCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Derivative 1 HCT116 (Colon)19.5[1]5-Fluorouracil HCT116 (Colon)11.3[2]
Derivative 2 HCT116 (Colon)24.8[1]HT-29 (Colon)11.25[2]
SQUU-A (Oral)3.3 - 48.2[3]
SQUU-B (Oral)27.5 - 372[3]
SAS (Oral)18 - 36[3]
NA (Oral)3 - 7[3]
MCF-7 (Breast)1.71[4]
A549 (Lung)10.32[4]
Caco-2 (Colon)20.22[4]

Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate the anticancer activity of this compound derivatives are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound derivatives at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are fixed and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, which allows for the quantification of the percentage of cells in each phase of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be displayed as a histogram, with distinct peaks representing the G0/G1, S, and G2/M phases.

Mechanism of Action & Signaling Pathways

Several studies suggest that this compound derivatives exert their anticancer effects by inducing apoptosis. One of the proposed mechanisms involves the downregulation of the anti-apoptotic protein Bcl-2 and the subsequent cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a key protein involved in DNA repair and cell death.[1] Furthermore, some benzofuran derivatives have been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

Below are diagrams illustrating the experimental workflow for evaluating anticancer activity and a proposed signaling pathway for the induction of apoptosis by this compound derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells treat Treat with this compound Derivatives start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis cell_cycle Cell Cycle Analysis treat->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist conclusion Evaluation of Anticancer Activity ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Experimental workflow for in vitro validation.

apoptosis_pathway cluster_mTOR mTOR Pathway Inhibition cluster_apoptosis Apoptosis Induction compound This compound Derivative mTOR mTOR Signaling compound->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 inhibition Mitochondria Mitochondrial Disruption Bcl2->Mitochondria inhibition leads to Caspases Caspase Activation Mitochondria->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed apoptosis induction pathway.

References

A Tale of Two Pyrazoles: A Head-to-Head Comparison of Synthetic Routes to Fluorinated and Non-Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a direct, head-to-head comparison of the synthetic routes to a non-fluorinated pyrazole and its fluorinated analog, offering researchers a practical overview of the methodologies, yields, and reaction conditions involved. We will focus on the synthesis of 1,3-diphenyl-1H-pyrazole and its trifluoromethylated counterpart, 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, both accessible from related 1,3-dicarbonyl precursors.

At a Glance: Comparative Synthesis Data

The synthesis of both the non-fluorinated and fluorinated pyrazoles can be efficiently achieved through the cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine, a classic approach known as the Knorr pyrazole synthesis.[1][2] The key difference lies in the starting dicarbonyl compound. The introduction of the trifluoromethyl group necessitates the use of a specialized fluorinated building block.

ParameterNon-Fluorinated Route: 1,3-Diphenyl-1H-pyrazoleFluorinated Route: 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole
Starting Materials 1,3-Diphenyl-1,3-propanedione, Phenylhydrazine4,4,4-Trifluoro-1-phenyl-1,3-butanedione, Phenylhydrazine
Reaction Type Cyclocondensation (Knorr Pyrazole Synthesis)Cyclocondensation (Knorr Pyrazole Synthesis)
Typical Solvent Ethanol, Acetic AcidEthanol, N,N-Dimethylacetamide
Catalyst/Reagent Acid catalyst (e.g., HCl, Acetic Acid)Acid catalyst (e.g., HCl)
Reaction Temperature RefluxRoom Temperature to Reflux
Reaction Time 1 - 6 hours1 - 12 hours
Reported Yield ~81-90%~74-98% (regioisomeric mixture may form)
Purification RecrystallizationChromatography, Recrystallization

Delving into the Details: Experimental Protocols

Below are detailed methodologies for the synthesis of the non-fluorinated and fluorinated pyrazole targets.

Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole (Non-Fluorinated)

This procedure outlines the synthesis of 1,3-diphenyl-1H-pyrazole from 1,3-diphenyl-1,3-propanedione and phenylhydrazine.

Materials:

  • 1,3-Diphenyl-1,3-propanedione

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • Hydrochloric Acid (optional, catalytic)

Procedure:

  • In a round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid or hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 1-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the crude product by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 1,3-diphenyl-1H-pyrazole.[3]

Protocol 2: Synthesis of 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole (Fluorinated)

This protocol describes the synthesis of the trifluoromethylated pyrazole from a fluorinated β-diketone. It is important to note that the reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to the formation of regioisomers.[1]

Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

  • Phenylhydrazine hydrochloride

  • N,N-Dimethylacetamide (DMAc) or Ethanol

  • Hydrochloric Acid (catalytic)

Procedure:

  • In a reaction vessel, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in N,N-dimethylacetamide or ethanol.

  • Add phenylhydrazine hydrochloride (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may be gently heated to improve the rate if necessary.

  • Upon completion (typically within 1-12 hours), pour the reaction mixture into ice-water to precipitate the product.

  • Collect the crude solid by vacuum filtration and wash with water.

  • The crude product may be a mixture of regioisomers and can be purified by column chromatography on silica gel followed by recrystallization to afford the desired 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole.[1]

Visualizing the Strategy: Workflows and Decision-Making

To provide a broader context for these synthetic approaches, the following diagrams illustrate a general workflow for heterocyclic synthesis in drug discovery and a decision tree for selecting a fluorination strategy.

G General Workflow for Heterocycle Synthesis in Drug Discovery cluster_0 Design & Planning cluster_1 Synthesis & Purification cluster_2 Analysis & Characterization cluster_3 Screening & Optimization TargetSelection Target Heterocycle Identification RouteScouting Synthetic Route Scouting TargetSelection->RouteScouting Reaction Chemical Synthesis RouteScouting->Reaction Workup Reaction Work-up & Isolation Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification StructureVerification Structure Verification (NMR, MS, etc.) Purification->StructureVerification PurityAnalysis Purity Assessment (HPLC, etc.) StructureVerification->PurityAnalysis BiologicalScreening Biological Screening PurityAnalysis->BiologicalScreening SAR Structure-Activity Relationship (SAR) Studies BiologicalScreening->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->TargetSelection Iterative Design

Caption: A generalized workflow for the synthesis and development of heterocyclic compounds in a drug discovery program.

G Decision Tree for Fluorination Strategy Start Introduce Fluorine? LateStage Late-Stage Fluorination Start->LateStage Existing Scaffold BuildingBlock Fluorinated Building Block Start->BuildingBlock De Novo Synthesis DirectFluorination Direct C-H Fluorination LateStage->DirectFluorination NucleophilicFluorination Nucleophilic Fluorination (e.g., with F-) LateStage->NucleophilicFluorination ElectrophilicFluorination Electrophilic Fluorination (e.g., with F+ source) LateStage->ElectrophilicFluorination Trifluoromethylation Trifluoromethylation (e.g., with CF3 source) LateStage->Trifluoromethylation BuildingBlock->Trifluoromethylation Use CF3-containing precursor Perfluoroalkylation Perfluoroalkylation BuildingBlock->Perfluoroalkylation Use Rf-containing precursor

Caption: A decision-making diagram for choosing an appropriate fluorination strategy in organic synthesis.

Mechanistic Insights: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis proceeds via a well-established mechanism. The reaction is typically acid-catalyzed and begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1][2]

G Mechanism of the Knorr Pyrazole Synthesis Reactants 1,3-Dicarbonyl + Hydrazine Protonation Protonation of Carbonyl Reactants->Protonation NucleophilicAttack1 Nucleophilic Attack by Hydrazine Protonation->NucleophilicAttack1 Hydrazone Hydrazone Intermediate NucleophilicAttack1->Hydrazone IntramolecularAttack Intramolecular Nucleophilic Attack Hydrazone->IntramolecularAttack CyclicIntermediate Cyclic Intermediate IntramolecularAttack->CyclicIntermediate Dehydration Dehydration CyclicIntermediate->Dehydration Product Pyrazole Dehydration->Product

Caption: A simplified mechanism of the Knorr pyrazole synthesis.

In the case of the trifluoromethylated pyrazole synthesis, the strong electron-withdrawing nature of the CF3 group can influence the regioselectivity of the initial nucleophilic attack by the hydrazine, potentially favoring the formation of one regioisomer over the other, especially under controlled reaction conditions.[1]

Conclusion

This comparative guide highlights the synthetic nuances between preparing a non-fluorinated pyrazole and its fluorinated analog. While both syntheses rely on the robust Knorr pyrazole synthesis, the introduction of a trifluoromethyl group necessitates the use of a specialized fluorinated starting material. The reaction conditions for the fluorinated analog can be milder, though purification may be more challenging due to the potential for regioisomer formation. Understanding these differences is crucial for researchers in drug discovery and development as they design and execute synthetic strategies for novel therapeutic agents. The strategic choice of a fluorinated building block approach often provides a more direct and predictable route to the desired fluorinated heterocycle compared to late-stage fluorination attempts.

References

Efficiency comparison of different catalysts for dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. The efficient construction of this heterocyclic system is a key focus in synthetic organic chemistry. This guide provides an objective comparison of various catalytic systems employed for the synthesis of dihydrobenzofurans, supported by experimental data from recent literature.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly impacts the yield, selectivity, and substrate scope of dihydrobenzofuran synthesis. Below is a summary of the performance of different classes of catalysts based on quantitative data reported in recent studies.

Catalyst TypeCatalyst/Ligand SystemYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Key Advantages
Palladium Pd(OAc)₂ / Urea Ligand50-72[1]-Broad substrate scope, robust to ambient conditions.[2]
Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃84-97[1]84-97% ee[1]Excellent yields and enantioselectivity for polycyclic derivatives.[1]
[Pd(cinnamyl)Cl]₂51-91[3]-Highly efficient for 2,2,3-trisubstituted dihydrobenzofurans.[3]
Pd₂(dba)₃·CHCl₃ / TY-Phos35-99[3]73-97% ee[3]High enantioselectivity in asymmetric synthesis.[4]
Rhodium [CpRhCl₂]₂37-80[3]-Remarkable regioselectivity and chemoselectivity.[3]
Rh₂(TPA)₄34-85[3]-Effective for [3+2] annulation processes.[3]
Rhodium-based catalyst53-99[1]>20:1 dr, 68:32-98:2 er[1]Excellent yields and stereoselectivity for asymmetric synthesis.[1]
Copper CuBr / Li₂CO₃16-85[1][3]-Broad functional group tolerance.[1][3]
CuCl / (S,S)-QuinoxPup to 79up to 96% ee[5]High enantioselectivity for the synthesis of dihydrobenzofuran-3-ols.[5]
Gold Gold and Copper dual catalyst14-81[1]-Tandem reaction for polycyclic derivatives.[1]
Gold-based NHC catalyst--Efficient synthesis in water.[1]
Iron Iron and Copper dual catalysis--Synthesis from substituted phenylethan-2'-ol.[1][3]
Organocatalyst Chiral Phosphoric Acid62-99[6]49-99% ee[6]Metal-free, high yields and enantioselectivities.[6]
Quinine-derived Squaramideup to >99% ee-Low catalyst loading, mild conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key catalytic systems.

Palladium-Catalyzed Heck/Tsuji-Trost Reaction[4]

A representative procedure for the highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes is as follows: To a reaction vessel containing Pd₂(dba)₃·CHCl₃ (catalyst) and TY-Phos (ligand) in a suitable solvent such as dichloromethane, the o-bromophenol and the 1,3-diene are added. A base, for example, sodium phenoxide, is then introduced. The reaction mixture is stirred at a specified temperature until completion. The resulting chiral substituted 2,3-dihydrobenzofurans are then isolated and purified using standard techniques. This method demonstrates excellent regio- and enantiocontrol with high functional group tolerance.[4]

Rhodium-Catalyzed [3+2] Annulation[3]

A typical experimental setup for the Rh(III)-catalyzed C-H activation and carbooxygenation of N-phenoxyacetamides with 1,3-dienes involves the following: In a reaction tube, N-phenoxyacetamide, 1,3-diene, [Cp*RhCl₂]₂ (catalyst), and a base such as NaOAc are combined in a suitable solvent. The mixture is then heated at a specific temperature for a designated period. After the reaction is complete, the product is isolated and purified by column chromatography. This redox-neutral process offers good chemoselectivity and substrate compatibility.[4]

Copper-Catalyzed Synthesis of Dihydrobenzofuran-3-ols[5]

For the asymmetric copper-catalyzed synthesis of dihydrobenzofuran-3-ols, a typical procedure is as follows: In a reaction flask, CuCl (catalyst) and a chiral ligand such as (S,S)-QuinoxP* are combined in a solvent like THF. The aryl pinacol boronic ester and the corresponding ketone are then added. A base, for instance, t-BuONa, and an alcohol additive like i-PrOH are introduced, and the reaction is stirred at room temperature. The resulting dihydrobenzofuran-3-ols are obtained with high enantioselectivity after purification.[5]

Organocatalytic Enantioselective [3+2] Annulation[6]

A representative metal-free approach using a chiral phosphoric acid catalyst for the enantioselective preparation of 2,3-dihydrobenzofuran derivatives is as follows: To a solution of substituted quinone monoimines and 3-hydroxymaleimides in a solvent like dichloroethane, a chiral phosphoric acid catalyst is added. The reaction is stirred at a controlled temperature until the starting materials are consumed. This method provides the desired dihydrobenzofurans in moderate to excellent yields and with remarkable enantioselectivities.[6]

Visualizing the Synthetic Pathways

Diagrams illustrating the experimental workflows and logical relationships provide a clear overview of the synthetic strategies.

experimental_workflow_pd cluster_reactants Reactants cluster_catalyst_system Catalyst System o-Bromophenol o-Bromophenol Reaction_Vessel Reaction Vessel (Solvent: DCM) o-Bromophenol->Reaction_Vessel 1,3-Diene 1,3-Diene 1,3-Diene->Reaction_Vessel Pd2(dba)3.CHCl3 Pd2(dba)3.CHCl3 Pd2(dba)3.CHCl3->Reaction_Vessel TY-Phos Ligand TY-Phos Ligand TY-Phos Ligand->Reaction_Vessel Base (e.g., NaOPh) Base (e.g., NaOPh) Base (e.g., NaOPh)->Reaction_Vessel Heck_Tsuji_Trost Heck/Tsuji-Trost Reaction Reaction_Vessel->Heck_Tsuji_Trost Stirring at Controlled Temp. Purification Purification (e.g., Chromatography) Heck_Tsuji_Trost->Purification Work-up Product Chiral 2,3-Dihydrobenzofuran Purification->Product Isolation

Caption: Palladium-Catalyzed Heck/Tsuji-Trost Reaction Workflow.

logical_relationship_catalyst_selection Goal Desired Dihydrobenzofuran Product Desired_Property Key Desired Property? Goal->Desired_Property High_Yield High Yield & Broad Substrate Scope Desired_Property->High_Yield Yield High_Enantioselectivity High Enantioselectivity Desired_Property->High_Enantioselectivity Stereocontrol Mild_Conditions Mild Conditions & Metal-Free Desired_Property->Mild_Conditions Sustainability Catalyst_Choice_Pd Palladium Catalysis High_Yield->Catalyst_Choice_Pd Catalyst_Choice_Rh_Cu Chiral Rhodium or Copper Catalysis High_Enantioselectivity->Catalyst_Choice_Rh_Cu Catalyst_Choice_Organo Organocatalysis Mild_Conditions->Catalyst_Choice_Organo Final_Selection Final Catalyst Selection Catalyst_Choice_Pd->Final_Selection Catalyst_Choice_Rh_Cu->Final_Selection Catalyst_Choice_Organo->Final_Selection

Caption: Logical Flow for Catalyst Selection in Dihydrobenzofuran Synthesis.

References

Comparative analysis of the metabolic stability of fluorinated versus non-fluorinated dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated dihydrobenzofurans, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability. This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing

Unveiling the Selectivity Profile of a 5-Fluoro-2,3-dihydrobenzofuran-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cross-reactivity of a novel antimalarial compound, designated as Compound 1, reveals a high degree of selectivity for its intended parasitic target over human kinases. This guide provides a comparative look at its inhibitory activity, supported by experimental data and protocols, offering valuable insights for researchers in drug development and infectious diseases.

A recent study focused on the development of potent antimalarial type II kinase inhibitors identified a promising candidate, Compound 1, which features a 5-fluoro-2,3-dihydrobenzofuran core. While demonstrating potent antiplasmodial activity, a crucial aspect of its preclinical evaluation is its selectivity profile against human kinases to minimize potential off-target effects and toxicity.

Comparative Inhibitory Activity

To assess its selectivity, Compound 1 was screened against a panel of 468 human kinases. The results demonstrated an outstanding selectivity profile, with a selectivity score (S(10)) of 0.035 at a concentration of 1 µM.[1] In comparison to a related compound that showed potent inhibition of the human EphA2 kinase (IC50 = 11 nM), Compound 1 exhibited an almost 900-fold reduction in activity against this human kinase, highlighting its specificity for the parasitic target.[1]

The table below summarizes the key quantitative data for Compound 1 and its analogues.

CompoundPrimary Target Activity (EC50, Dd2)Human Cell Line Activity (EC50, HepG2)Human Cell Line Activity (EC50, MCF7)Selectivity Index (vs. HepG2)Selectivity Index (vs. MCF7)
Compound 1 < 150 nM2.59 µM3.51 µM4561
Compound 22 Retained activity----
Compound 24 Reduced activity--Reduced selectivityReduced selectivity
Compound 25 Reduced activity--Reduced selectivityReduced selectivity
Compound 26 867 nM--Poor selectivityPoor selectivity
Compound 33 31 nM--92114

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the study.

KINOMEscan™ Profiling

The selectivity of Compound 1 was determined using the KINOMEscan™ Profiling Service. This assay is based on a competitive binding technology that quantitatively measures the interaction of a test compound with a large panel of human kinases.

Workflow:

  • Kinase-Phage Fusion: Kinases are fused to a T7 phage.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competitive Binding: The kinase-phage constructs are incubated with the immobilized ligand and the test compound (Compound 1 at 1 µM).

  • Quantification: The amount of kinase-phage bound to the solid support is measured using quantitative PCR (qPCR) of the phage DNA. The amount of bound phage is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis: The results are reported as percent of control, and selectivity scores are calculated based on the number of kinases inhibited above a certain threshold.

In Vitro Antiplasmodial Activity Assay

The potency of the inhibitors against Plasmodium falciparum was determined using a [³H]hypoxanthine incorporation assay.[2]

Protocol:

  • Parasite Culture: P. falciparum strains (e.g., Dd2, 3D7) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: The test compounds are serially diluted in 96-well plates.

  • Incubation: Infected erythrocytes are added to the wells and incubated for 48 hours.

  • Radiolabeling: [³H]hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Mammalian Cell Viability (MTS) Assay

The cytotoxicity of the compounds against human cell lines (HepG2 and MCF7) was assessed using the CellTiter 96® AQueous One Solution Reagent (MTS).[1]

Protocol:

  • Cell Seeding: Human cells (e.g., HepG2, MCF7) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well and incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance at 490 nm is measured using a plate reader.

  • EC50 Determination: The 50% effective concentration (EC50) is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_invitro In Vitro Assays cluster_data Data Analysis Compound Synthesis Compound Synthesis Antiplasmodial Assay Antiplasmodial Assay Compound Synthesis->Antiplasmodial Assay Mammalian Cell Viability Mammalian Cell Viability Compound Synthesis->Mammalian Cell Viability KINOMEscan Profiling KINOMEscan Profiling Compound Synthesis->KINOMEscan Profiling IC50/EC50 Determination IC50/EC50 Determination Antiplasmodial Assay->IC50/EC50 Determination Mammalian Cell Viability->IC50/EC50 Determination Selectivity Scoring Selectivity Scoring KINOMEscan Profiling->Selectivity Scoring

Caption: Experimental workflow for inhibitor characterization.

signaling_pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EphA2) Growth Factor->RTK Downstream Signaling Downstream Signaling RTK->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Compound 1 Compound 1 Compound 1->RTK Weak Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2,3-dihydrobenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Fluoro-2,3-dihydrobenzofuran, a fluorinated organic compound, is crucial for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks associated with this chemical class.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and emergency instructions. General safety practices include working in a well-ventilated area, preferably within a chemical fume hood, and wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be required for larger quantities.Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or multi-layered laminates). A lab coat or chemical-resistant apron is also required.[3]Prevents skin contact, which can lead to irritation.[1][2] The choice of glove material should be based on breakthrough time and degradation resistance.[4]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if exposure limits are exceeded.[5]Protects against inhalation of vapors, which may cause respiratory irritation.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations.[6][7]

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a clearly labeled, dedicated, and compatible container.[8] The container should be kept tightly sealed when not in use.[1]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. Halogenated organic compounds are often segregated from non-halogenated waste.[7]

  • Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, disposable PPE, and empty containers, must also be treated as hazardous waste.[7][9]

2. Storage of Chemical Waste:

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[7]

  • Incompatible Materials: Keep the waste container away from incompatible materials, such as strong oxidizing agents.[6]

3. Spill Management:

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE should contain the spill with an inert absorbent material like vermiculite, dry sand, or earth.[7][8] Do not use combustible materials such as paper towels for absorption.[7] Collect the contaminated absorbent material and place it in the designated hazardous waste container.[7][8]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[8]

4. Final Disposal:

  • Licensed Disposal Facility: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[7]

  • High-Temperature Incineration: The preferred method for the ultimate disposal of fluorinated organic compounds is high-temperature incineration.[10][11] This process is necessary to break the strong carbon-fluorine bonds characteristic of these "forever chemicals".[10][12] Incomplete destruction can lead to the formation of other potentially harmful per- and polyfluoroalkyl substances (PFAS).[10][13]

  • Hazardous Waste Landfill: If incineration is not available, disposal in a hazardous waste landfill is an alternative.[11] These landfills are designed with extensive controls to prevent environmental contamination.[11]

  • Regulatory Compliance: Ensure all required waste disposal forms are completed accurately, providing detailed information about the waste composition to comply with regulatory requirements.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect spill_check Spill Occurred? collect->spill_check small_spill Small Spill: Contain with Inert Absorbent spill_check->small_spill Yes large_spill Large Spill: Evacuate and Contact EHS spill_check->large_spill Yes, Large store Store Sealed Container in Secondary Containment spill_check->store No small_spill->collect end Waste Disposed via High-Temperature Incineration or Hazardous Landfill large_spill->end disposal_request Arrange for Disposal via EHS or Licensed Contractor store->disposal_request disposal_request->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Operational Guide for 5-Fluoro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 5-Fluoro-2,3-dihydrobenzofuran (CAS No. 245762-35-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The following table summarizes the required Personal Protective Equipment (PPE) for handling this substance.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Must meet ANSI Z87.1 or equivalent standards to protect against chemical splashes and eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron.Disposable nitrile gloves offer good protection against incidental contact. For prolonged contact, consult the glove manufacturer's resistance data. A lab coat protects against skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of vapors, which can cause respiratory tract irritation.
Footwear Closed-toe shoes.To protect feet from spills.

Operational Plan for Safe Handling

1. Preparation and Engineering Controls:

  • Ensure a calibrated eyewash station and safety shower are readily accessible.

  • Conduct all handling of this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Keep the container tightly closed when not in use.

2. Handling Procedure:

  • Wear all required PPE as specified in the table above.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the chemical.

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed to prevent leakage.

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Container Decontamination:

  • Empty containers must be treated as hazardous waste.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste.

  • After proper decontamination, deface the label on the container before disposal according to institutional guidelines.

3. Final Disposal:

  • Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, the following workflow should be initiated immediately.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal alert_personnel Alert personnel in the immediate area evacuate Evacuate the spill zone alert_personnel->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain absorb Absorb the spilled chemical contain->absorb collect Collect contaminated materials into a waste container absorb->collect decontaminate Decontaminate the spill area collect->decontaminate label_waste Label hazardous waste container decontaminate->label_waste dispose Dispose of waste through EHS label_waste->dispose

Caption: Workflow for handling a chemical spill of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2,3-dihydrobenzofuran
Reactant of Route 2
5-Fluoro-2,3-dihydrobenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.